Pentamethylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXRBKVRRJRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200493 | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-94-2 | |
| Record name | Pentamethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pentamethylbenzenesulfonyl Chloride (PmbCl): Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Pentamethylbenzenesulfonyl chloride, commonly abbreviated as PmbCl, has emerged as a valuable and highly specialized reagent for this purpose. Structurally, it consists of a sulfonyl chloride moiety attached to a sterically encumbered pentamethylbenzene ring (CAS Number: 52499-94-2)[1][2]. This unique steric profile is not merely incidental; it is the primary determinant of the reactivity and stability of its derivatives, making PmbCl a reagent of significant interest for researchers, particularly those in the field of drug development and multi-step synthesis. This guide provides an in-depth examination of the core properties, synthesis, and critical applications of PmbCl, offering field-proven insights into its practical use.
Section 1: Physicochemical and Spectroscopic Properties
This compound is a crystalline solid that is sensitive to moisture, a common characteristic of sulfonyl chlorides which readily hydrolyze[2][3][4]. Its high molecular weight and hydrocarbon-rich structure lend it good solubility in a range of organic solvents, such as dichloromethane and n-hexane, the latter being a common solvent for its recrystallization[5]. The electron-donating nature of the five methyl groups on the aromatic ring subtly influences the electrophilicity of the sulfur center, while the steric bulk dramatically impacts its accessibility.
Data Presentation: Core Properties
For ease of reference, the fundamental physicochemical and spectroscopic data for PmbCl are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 52499-94-2 | [1][2][6] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1][6] |
| Molecular Weight | 246.75 g/mol | [2][6] |
| IUPAC Name | 2,3,4,5,6-pentamethylbenzenesulfonyl chloride | [6] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 81-85 °C | [1][2] |
| Boiling Point | 362.5 °C at 760 mmHg | [1][7] |
| Density | 1.189 g/cm³ | [1][7] |
| Flash Point | 173 °C | [1] |
| Moisture Sensitivity | Moisture sensitive, store under inert gas |[2][3] |
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Characteristic Features | Rationale / Notes |
|---|---|---|
| IR Spectroscopy | Strong bands at ~1370-1410 cm⁻¹ and ~1165-1205 cm⁻¹ | These correspond to the asymmetric and symmetric S=O stretching vibrations, characteristic of all sulfonyl chlorides[8]. |
| ¹H NMR Spectroscopy | Multiple singlets integrating to 15H in the δ 2.2-2.7 ppm range | Signals correspond to the five methyl groups on the benzene ring. The exact chemical shifts may vary slightly. No signals are expected in the aromatic region (δ 7-8 ppm). |
| ¹³C NMR Spectroscopy | Signals for methyl carbons (~15-25 ppm) and aromatic carbons (~130-145 ppm) | Expect distinct signals for the methyl groups and the quaternary aromatic carbons, including the carbon attached to the sulfonyl group. |
| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak | The (M+2)⁺ peak will be present at ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern)[8]. |
Section 2: Synthesis and Purification
The most direct and high-yielding synthesis of PmbCl involves the electrophilic chlorosulfonation of pentamethylbenzene. This reaction leverages the high nucleophilicity of the electron-rich pentamethylbenzene ring.
Causality in the Synthetic Protocol
The selection of reaction conditions is critical for ensuring high yield and purity.
-
Low Temperature: The reaction between pentamethylbenzene and chlorosulfonic acid is highly exothermic. Conducting the initial addition at low temperatures (-10 to -5 °C) is essential to control the reaction rate, prevent thermal decomposition, and minimize the formation of undesired side products, such as diphenylsulfones[5].
-
Solvent Choice: Dichloromethane (DCM) is an ideal solvent as it is inert to the highly reactive chlorosulfonic acid and effectively dissolves the starting material[5].
-
Aqueous Workup: The reaction is quenched by pouring it into a biphasic mixture of ice and aqueous sodium hydrogen carbonate. This serves two purposes: it safely neutralizes the excess, highly corrosive chlorosulfonic acid, and it facilitates the separation of the organic product from water-soluble inorganic salts[5].
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
-
Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 17.8 g of pentamethylbenzene in 500 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to between -10 °C and -5 °C using an appropriate cooling bath (e.g., ice/salt).
-
Addition of Reagent: In a separate flask, prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of DCM. Add this solution dropwise to the cooled pentamethylbenzene solution over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing a vigorously stirred mixture of 1 kg of crushed ice and 100 g of sodium hydrogen carbonate. Caution: Significant gas evolution (CO₂) will occur.
-
Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 200 mL of water and 200 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield a crystalline solid.
-
Purification: Recrystallize the crude product from hot n-hexane to afford pure this compound as white crystals (Typical Yield: ~93%)[5].
Section 3: Core Applications in Synthetic Chemistry
The primary utility of PmbCl lies in its ability to form highly stable sulfonamide and sulfonate ester derivatives. The steric hindrance provided by the pentamethylphenyl group is the key feature that chemists exploit.
PmbCl as a Precursor to Robust Amine Protecting Groups
In drug development and the synthesis of complex natural products, it is often necessary to temporarily mask the reactivity of an amine functional group to prevent it from interfering with reactions elsewhere in the molecule[9]. Reaction of PmbCl with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields a pentamethylbenzenesulfonamide (Pmb-sulfonamide).
Caption: Workflow for the protection of a primary amine using PmbCl.
The resulting Pmb-sulfonamide is exceptionally robust. The bulky pentamethylphenyl group sterically shields the nitrogen atom and the S-N bond from attack, rendering the group stable to a wide range of acidic, basic, and reductive conditions that would cleave more common amine protecting groups like Boc or Cbz[10][11]. This stability makes it an ideal choice for lengthy synthetic sequences requiring harsh reagents.
Deprotection of Pmb-Sulfonamides
The very stability that makes the Pmb-sulfonamide group attractive also makes its removal challenging. Standard hydrolytic methods are ineffective. The most viable strategy for cleaving highly stable sulfonamides is through reductive methods that attack the sulfur-nitrogen bond.
While specific protocols for Pmb-sulfonamides are not as widespread as for groups like nosyl (Ns), the principles of reductive cleavage are applicable[7]. Conditions employing powerful reducing agents are typically required.
Common Reductive Cleavage Strategies for Hindered Sulfonamides:
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) or sodium naphthalenide are often effective for cleaving robust S-N bonds.
-
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can reductively cleave many challenging functional groups, including hindered sulfonamides.
-
Photocatalysis: Modern methods have emerged using metal-free photocatalysis to generate sulfonyl radical intermediates, which can lead to N-S bond cleavage under mild conditions.
The choice of deprotection strategy must be carefully considered based on the functional group tolerance of the substrate molecule. This is a self-validating system: if a harsh method is required for deprotection, the Pmb group should only be used on a substrate that can withstand those conditions.
Caption: General workflow for the reductive deprotection of a Pmb-sulfonamide.
Other Synthetic Applications
Beyond amine protection, PmbCl is used as a reactant for preparing other synthetically useful intermediates. For instance, it is employed in the synthesis of benzosultam derivatives, which are valuable chiral auxiliaries and structural motifs in medicinal chemistry. It can also react with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions, although this application is less common than for simpler sulfonyl chlorides like tosyl chloride (TsCl).
Section 4: Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling. Direct contact causes severe skin burns and eye damage[6]. Inhalation of dust should be avoided. All manipulations should be carried out in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Table 3: Safety and Handling Information for this compound
| Aspect | Details | Source(s) |
|---|---|---|
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][6] |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water... | [6] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed in a dry, cool place. | [2] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, amines, alcohols. | [4] |
| Handling | Handle under inert gas. Avoid moisture. Weigh and handle in a fume hood. |[2][3] |
Conclusion
This compound is a specialized reagent whose value is derived directly from its unique, sterically hindered structure. While its synthesis is straightforward, its application requires careful strategic planning, particularly concerning the eventual deprotection of its highly stable sulfonamide derivatives. For the medicinal or natural product chemist facing a multi-step synthesis involving harsh reaction conditions, the Pmb group offers a level of stability that few other amine protecting groups can match. By understanding its properties, synthesis, and the logic behind its application and removal, researchers can effectively leverage PmbCl to achieve their complex synthetic goals.
References
-
Synthesis of this compound - PrepChem.com. PrepChem. [Link]
-
Pentamethylbenzenesulphonyl chloride | C11H15ClO2S - PubChem. National Institutes of Health (NIH). [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. National Institutes of Health (NIH). [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. ResearchGate. [Link]
-
Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
-
Benzenesulfonyl chloride appears as a colorless to slightly yellow solid - PubChem. National Institutes of Health (NIH). [Link]
-
Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Reductive Cleavage of Secondary Sulfonamides. ResearchGate. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. ACD/Labs. [Link]
-
Sulfonyl Protective Groups - Chem-Station. Chem-Station International Edition. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pentamethylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
Pentamethylbenzenesulfonyl chloride (PMSC) is a sterically hindered aromatic sulfonyl chloride that has carved a niche in modern organic synthesis. Characterized by the bulky pentamethylphenyl group, PMSC offers unique reactivity and stability profiles, making it a valuable reagent, particularly as a protecting group for primary and secondary amines. This guide provides an in-depth examination of PMSC's chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. It further explores its core applications, focusing on the strategic use in multi-step synthesis and drug development, and contrasts its utility with other common sulfonylating agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of this specialized reagent.
Chemical Identity and Molecular Structure
This compound is an organosulfur compound whose structure is fundamental to its function. The molecule consists of a sulfonyl chloride functional group (-SO₂Cl) attached to a pentamethylbenzene ring.
The most defining feature is the steric bulk conferred by the five methyl groups on the aromatic ring. This crowding sterically shields the sulfur atom, moderating its reactivity and influencing the stability of its derivatives.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A comprehensive understanding of PMSC's physical properties is critical for its effective handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [4] |
| Melting Point | 81-85 °C | [2][3][5] |
| Boiling Point | 362.5 °C at 760 mmHg | [2][6] |
| Density | 1.189 g/cm³ | [2][6] |
| Solubility | Soluble in organic solvents like dichloromethane; reacts with water. | [4] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the sulfonic acid. | [3][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon). | [3] |
Synthesis of this compound
PMSC is most commonly synthesized via the electrophilic chlorosulfonation of pentamethylbenzene. This method is efficient and yields a high purity product suitable for subsequent applications.
Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4]
Reagents & Equipment:
-
Pentamethylbenzene (17.8 g)
-
Chlorosulfonic acid (24 mL)
-
Dichloromethane (DCM), anhydrous (900 mL total)
-
5% Sodium hydrogen carbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
n-Hexane
-
1 L three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Preparation: In the 1 L flask, dissolve 17.8 g of pentamethylbenzene in 500 mL of anhydrous DCM.
-
Cooling: Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.
-
Causality Insight: This initial cooling is critical to control the exothermicity of the chlorosulfonation reaction, minimizing the formation of undesired side products.
-
-
Reagent Addition: In a separate flask, carefully prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of anhydrous DCM. Add this solution to the pentamethylbenzene solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stand and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 5% aqueous NaHCO₃.
-
Trustworthiness Check: This step neutralizes the excess chlorosulfonic acid and the HCl byproduct. The use of a bicarbonate solution is a self-validating system to ensure the acidic and corrosive reagents are fully quenched before extraction.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with water and then brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the DCM solvent by rotary evaporation. The resulting crude solid is then recrystallized from n-hexane to yield pure this compound as white crystals (Yield ~93%).[4]
Applications in Organic Synthesis and Drug Development
The primary utility of PMSC stems from its function as a robust protecting group for amines, forming highly stable sulfonamides.
The Pms (Pentamethylbenzenesulfonyl) Group for Amine Protection
The reaction of PMSC with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields a Pms-protected amine (a sulfonamide).
Caption: General reaction for the protection of a primary amine using PMSC.
Expertise & Experience - Why Choose the Pms Group?
-
Steric Hindrance: The five methyl groups provide significant steric bulk around the sulfonyl group. This has two major consequences:
-
Enhanced Stability: The resulting Pms-sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, where other protecting groups like Boc (acid-labile) or Fmoc (base-labile) would fail.[8][9]
-
Modified Reactivity: The N-H proton of a Pms-sulfonamide is less acidic compared to that of a tosyl (Ts) or nosyl (Ns) protected amine, preventing undesired deprotonation in the presence of organometallics or strong bases.
-
-
Crystallinity: Pms-derivatives are often highly crystalline, which can facilitate the purification of intermediates in a multi-step synthesis through simple recrystallization.
Trustworthiness - Deprotection Protocols: The robustness of the Pms group necessitates specific, often harsh, conditions for its removal. This is a critical consideration in synthetic planning. Common deprotection methods include:
-
Reductive Cleavage: Using potent reducing agents like sodium amalgam (Na/Hg) or samarium iodide (SmI₂).
-
Strong Acid Cleavage: Conditions such as HBr in acetic acid at elevated temperatures can cleave the Pms group, though this lacks selectivity if other acid-sensitive groups are present.
Safety and Handling
PMSC is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
Hazards: Causes severe skin burns and eye damage (GHS Hazard H314).[1][3] Reacts with water, releasing corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3][10]
-
Handling: Avoid inhalation of dust.[7] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][11] Seek immediate medical attention in all cases of exposure.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Conclusion
This compound is more than a standard reagent; it is a specialized tool for overcoming specific challenges in complex organic synthesis. Its defining characteristic—steric bulk—translates into the exceptional stability of its sulfonamide derivatives, providing a robust protecting group strategy where others would be unsuitable. While its synthesis is straightforward and its application in amine protection is effective, researchers must remain mindful of the stringent conditions required for its subsequent removal. For drug development professionals and synthetic chemists, a thorough understanding of PMSC's properties and reactivity profile allows for its strategic deployment, enabling the construction of intricate molecular architectures.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride. Retrieved from PubChem. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4172279, 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Benzenesulfonyl Chloride Applications. Retrieved from pharmachems.com. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN102408364B - Method for preparing paratoluensulfonyl chloride.
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
Sources
- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound 97 52499-94-2 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 52499-94-2 [amp.chemicalbook.com]
- 6. This compound | 52499-94-2 [chemnet.com]
- 7. 3,5-DIMETHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis. This document will delve into its chemical identity, synthesis, spectroscopic characterization, key applications in medicinal chemistry and as a protecting group, and essential safety information.
Chemical Identity and Properties
2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride, often abbreviated as Pms-Cl, is an organosulfur compound with the chemical formula C₁₁H₁₅ClO₂S.[1][2] Its structure features a fully substituted benzene ring with five methyl groups and one sulfonyl chloride group. This high degree of substitution imparts unique steric and electronic properties to the molecule, influencing its reactivity and applications.
CAS Number: 52499-94-2[2][3][4][5][6][7]
Molecular Formula: C₁₁H₁₅ClO₂S[1][2][3][4]
Molecular Weight: 246.75 g/mol [1][2][3][6]
Physical Properties:
| Property | Value | Source |
| Physical Form | Crystalline solid | [3] |
| Color | Off-white to dark grey | [3] |
| Melting Point | 81-85 °C | [3][4] |
| Boiling Point (Predicted) | 362.5 ± 42.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [3][4] |
| Storage Temperature | 2-8°C | [3][5] |
| Sensitivity | Moisture Sensitive | [3] |
Synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride
The synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of pentamethylbenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonylation of Pentamethylbenzene
This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.
Materials:
-
Pentamethylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
5% aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
Dissolve pentamethylbenzene in dichloromethane in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature. The bulky pentamethylbenzene ring directs the substitution to the sole unsubstituted position.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and decompose any excess chlorosulfonic acid.
-
Neutralize the acidic solution by slowly adding a 5% aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride by recrystallization from a suitable solvent, such as n-hexane, to yield the final product as a crystalline solid.
Logical Relationship of Synthesis Steps:
Caption: Workflow for the synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride.
Spectroscopic Characterization
Accurate characterization of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is crucial for its use in research and development. The following are expected spectroscopic features based on the analysis of similar sulfonyl chloride compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. Distinct signals for the methyl protons will be observed. The chemical shifts of these methyl groups will be influenced by their position on the aromatic ring relative to the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons. The carbon atom attached to the sulfonyl chloride group will be significantly downfield due to the deshielding effect of the sulfonyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively.[8] Additional bands corresponding to the C-H and C-C vibrations of the pentamethylphenyl group will also be present.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments. Fragmentation patterns will likely involve the loss of the chlorine atom and the SO₂ group.
Applications in Drug Development and Organic Synthesis
The unique structural features of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride make it a valuable reagent in several areas of chemical synthesis, particularly in the development of new pharmaceuticals.
Synthesis of Sulfonamides
A primary application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. The pentamethylbenzenesulfonyl (Pms) group can be introduced into a molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are key parameters in drug design.
Reaction Pathway for Sulfonamide Formation:
Caption: General reaction scheme for the synthesis of sulfonamides.
A specific application of this reagent is in the preparation of benzosultam derivatives.[3] This involves the chlorosulfonylation of benzene derivatives, followed by azide substitution and a cobalt-porphyrin-catalyzed amination/cyclization cascade.
The Pentamethylbenzenesulfonyl (Pms) Group as a Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. The pentamethylbenzenesulfonyl group can be used to protect amines.
The Pms group offers several advantages as a protecting group for amines:
-
Steric Hindrance: The five methyl groups provide significant steric bulk, which can effectively shield the protected amine from a wide range of reagents.
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the protected amine.
-
Stability: Pms-protected amines are generally stable to a variety of reaction conditions.
The introduction of the Pms protecting group is achieved by reacting the amine with 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride in the presence of a base. Deprotection, or removal of the Pms group, can be accomplished under specific reducing or acidic conditions, depending on the overall molecular structure.
Protecting Group Strategy Workflow:
Caption: A typical workflow illustrating the use of a protecting group.
Safety and Handling
2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Classification: Causes severe skin burns and eye damage.[1][3]
-
Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P363[3]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its unique steric and electronic properties make the corresponding pentamethylbenzenesulfonyl (Pms) group a useful moiety for the synthesis of sulfonamides with potential biological activity and as a robust protecting group for amines. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.
References
-
Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180. (n.d.). PubChem. Retrieved from [Link]
-
2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026. (n.d.). PubChem. Retrieved from [Link]
-
Pentamethylbenzenesulphonyl chloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [PDF document]. Retrieved from [Link]
-
2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride|CAS 52499-94-2. (2025, November 28). Angene International Limited. Retrieved from [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved from [Link]
-
Pentamethylbenzene | C11H16 | CID 12784. (n.d.). PubChem. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
IR spectra of the standard P-ASC. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentamethylbenzenesulphonyl chloride | SIELC Technologies [sielc.com]
- 3. PENTAMETHYLBENZENESULFONYL CHLORIDE | 52499-94-2 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,3,4,5,6-Pentamethylbenzene-1-sulphonyl chloride | 52499-94-2 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride|CAS 52499-94-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to Pentamethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Pentamethylbenzenesulfonyl chloride, a key reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and practical methodologies.
Introduction: A Sterically Hindered and Versatile Sulfonylating Agent
This compound, with the chemical formula C₁₁H₁₅ClO₂S, is an aromatic sulfonyl chloride characterized by a benzene ring fully substituted with five methyl groups. This extensive methylation confers unique steric and electronic properties to the molecule, distinguishing it from other common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. Its robust structure and predictable reactivity make it a valuable tool in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds.
The strategic placement of the five methyl groups on the benzene ring significantly influences the reactivity of the sulfonyl chloride moiety. These electron-donating groups increase the electron density on the sulfur atom, which can modulate its electrophilicity. Furthermore, the steric bulk of the pentamethylphenyl group can provide selectivity in its reactions and enhance the stability of the resulting sulfonamides and sulfonate esters. This guide will delve into these aspects, providing a thorough understanding of this important synthetic building block.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section details the key physical and chemical characteristics of this compound.
Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | 2,3,4,5,6-pentamethylbenzenesulfonyl chloride[1] |
| CAS Number | 52499-94-2[1][2] |
| Molecular Formula | C₁₁H₁₅ClO₂S[1][2] |
| Molecular Weight | 246.75 g/mol [1] |
| Canonical SMILES | CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C[1] |
| InChI Key | VDBXRBKVRRJRRW-UHFFFAOYSA-N[1] |
Molecular Structure Visualization:
Caption: 2D structure of this compound.
Physical Data
The physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Melting Point | 81-85 °C | [3] |
| Boiling Point | 362.5 °C at 760 mmHg | |
| Density | 1.189 g/cm³ | [3] |
| Flash Point | 173 °C | [3] |
Solubility Profile
It is anticipated to be soluble in:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Aromatic hydrocarbons: Benzene, Toluene
-
Polar aprotic solvents: Acetone, Ethyl acetate
This compound is expected to be insoluble in water and may react with it, particularly at elevated temperatures, leading to hydrolysis to the corresponding sulfonic acid.[6]
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. This section provides an overview of its key spectral features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The highly symmetric nature of the pentamethylphenyl group leads to a relatively simple NMR spectrum.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons. Due to the symmetry, the five methyl groups may not be equivalent and could appear as multiple singlets in the aromatic methyl region (typically around 2.2-2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl groups and the electron-withdrawing sulfonyl chloride group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride group and the aromatic ring. Key expected peaks include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| S=O stretch | 1370-1380 and 1170-1190 | Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group. |
| C=C stretch | 1450-1600 | Aromatic ring stretching vibrations. |
| C-H stretch | 2850-3000 | Aliphatic C-H stretching of the methyl groups. |
| S-Cl stretch | 500-600 | Stretching vibration of the sulfur-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 246. The fragmentation pattern would likely involve the loss of the chlorine atom, the SO₂ group, and methyl groups from the aromatic ring.[1]
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic substitution reaction of pentamethylbenzene with chlorosulfonic acid.
Synthetic Protocol
The following protocol is a well-established method for the preparation of this compound.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 17.8 g of pentamethylbenzene in 500 mL of dichloromethane in a suitable reaction vessel.
-
Cooling: Cool the solution to a temperature range of -5 to -10 °C using an appropriate cooling bath.
-
Addition of Chlorosulfonic Acid: Prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of dichloromethane. Add this solution dropwise to the cooled pentamethylbenzene solution while maintaining the temperature between -5 and -10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stand at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a 5% aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation to yield the crude product as crystals. The crude product can be further purified by recrystallization from n-hexane.[7]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the reaction between pentamethylbenzene and the highly reactive chlorosulfonic acid, thereby minimizing the formation of byproducts.
-
Dichloromethane as Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and is suitable for low-temperature reactions.
-
Sodium Hydrogen Carbonate Quench: The use of a mild base like sodium hydrogen carbonate is crucial to neutralize the strong acids present in the reaction mixture without causing significant hydrolysis of the desired sulfonyl chloride product.
-
Recrystallization from n-hexane: n-Hexane is a nonpolar solvent that is ideal for recrystallizing the relatively nonpolar this compound, effectively removing more polar impurities.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its unique steric and electronic properties offer distinct advantages in certain synthetic transformations.
Formation of Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
Reaction Workflow:
Caption: General workflow for sulfonamide formation.
The bulky pentamethylphenyl group can influence the reactivity and selectivity of sulfonamide formation. It can also enhance the stability and lipophilicity of the resulting sulfonamide, which can be advantageous in drug design.
Use as a Protecting Group
While not as common as other sulfonyl chlorides like TsCl, the pentamethylbenzenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is generally stable to a wide range of reaction conditions and can be cleaved under specific reductive conditions. The steric hindrance provided by the pentamethylphenyl group can offer unique selectivity in protection and deprotection steps.
Applications in Medicinal Chemistry
The sulfonamide linkage is a privileged scaffold in drug discovery. This compound serves as a key building block for the synthesis of various biologically active molecules. For instance, it is used as a reactant in the preparation of benzosultam derivatives, which are cyclic sulfonamides with potential therapeutic applications.[4] The incorporation of the pentamethylbenzenesulfonyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety and Handling
This compound is a corrosive substance and requires careful handling to avoid exposure.
-
GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[1]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with unique properties conferred by its highly substituted aromatic ring. Its utility in the formation of stable sulfonamides and its potential as a sterically hindered protecting group make it an important tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
- PrepChem. (n.d.). Synthesis of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Alfa Chemistry. (n.d.). CAS 52499-94-2 this compound.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fujifilm Wako Chemicals. (2024, September 11). SAFETY DATA SHEET.
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Solubility of Things. (n.d.). Tosyl chloride.
- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 3. scilit.com [scilit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. This compound | 52499-94-2 [amp.chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Pentamethylbenzenesulfonyl Chloride for Synthetic and Medicinal Chemistry
Introduction: The Challenge and Importance of Solubility
Pentamethylbenzenesulfonyl chloride (PMSC), with its unique sterically hindered and electron-rich aromatic system, is a compound of interest for chemists developing novel sulfonamides and other derivatives in pharmaceutical and materials science. Understanding its behavior in various solvents is paramount for any application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide addresses the critical topic of PMSC's solubility. As specific quantitative solubility data for this compound is not widely published, this document provides a framework for researchers based on first principles, data from analogous compounds, and established experimental protocols. We will explore the theoretical underpinnings of its expected solubility, the crucial interplay between solubility and reactivity, and provide actionable protocols for its empirical determination.
Key Physical Properties of this compound:
-
Appearance: Solid
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The structure of this compound—a large, nonpolar pentamethylbenzene moiety attached to a highly polar sulfonyl chloride group—suggests a nuanced solubility profile.
-
Nonpolar Character: The five methyl groups on the benzene ring create a significant nonpolar, lipophilic surface area. This structure predicts favorable interactions with nonpolar solvents through van der Waals forces.
-
Polar Character: The sulfonyl chloride (-SO₂Cl) group is strongly polar and electrophilic. This group allows for dipole-dipole interactions with polar solvents.
Based on this duality, we can predict its general solubility behavior by comparing it to structurally similar, well-documented sulfonyl chlorides. Benzenesulfonyl chloride (C₆H₅SO₂Cl) and p-toluenesulfonyl chloride (TsCl) are soluble in a range of aprotic organic solvents like ether and chloroform but are generally insoluble in water.[4][5][6] The increased hydrocarbon character of PMSC, due to the five methyl groups, would suggest an even greater affinity for nonpolar to moderately polar aprotic solvents and a profound insolubility in highly polar, protic solvents like water.
The Critical Distinction: True Solubility vs. Solvolytic Degradation
A primary consideration for any sulfonyl chloride is its reactivity, particularly with protic solvents (those containing acidic protons, like water and alcohols). The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack from these solvents.[7][8]
-
Hydrolysis: In the presence of water, PMSC will undergo hydrolysis to form the corresponding pentamethylbenzenesulfonic acid.
-
Alcoholysis: In alcoholic solvents (e.g., methanol, ethanol), it will react to form pentamethylbenzenesulfonate esters.
This process, known as solvolysis , means that observing the solid disappear in a protic solvent does not necessarily indicate true, stable solubility. It is more likely a dissolution event immediately followed by a chemical reaction that consumes the starting material.[7][9] For applications requiring the intact sulfonyl chloride, the use of protic solvents should be strictly avoided for anything other than the reaction medium itself. The compound is noted to be moisture-sensitive and should be stored under an inert atmosphere.[3]
Caption: Solvolysis pathways of PMSC in protic solvents.
Recommended Solvent Classes for Stable Solubilization
To achieve true, stable solutions of this compound, researchers should prioritize aprotic solvents . These solvents lack acidic protons and are therefore non-reactive towards the sulfonyl chloride group. A selection of suitable solvents, categorized by polarity, is presented below.
| Solvent Class | Recommended Solvents | Rationale for Use |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether, Benzene | Solubilizes the nonpolar pentamethylbenzene portion of the molecule. Good for reactions with nonpolar reagents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Offers a balance of polarity to dissolve the -SO₂Cl group without reacting with it. Widely used for synthesis. |
| Highly Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | May be effective for achieving higher concentrations, but should be tested. Ensure solvents are anhydrous. |
Experimental Protocols for Solubility Determination
To move from theoretical prediction to empirical data, a systematic approach to solubility testing is required. The following protocols outline a two-stage process for characterizing the solubility of PMSC in a solvent of interest.
Experimental Workflow Overview
Caption: Workflow for determining PMSC solubility.
Part A: Protocol for Qualitative Solubility Testing
This rapid screening method helps categorize solubility in various solvents.[10][11][12]
-
Preparation: Weigh approximately 10-20 mg of this compound into a small glass vial.
-
Solvent Addition: Add the selected anhydrous solvent dropwise or in small portions (e.g., 0.2 mL) to the vial.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background to see if all solid has dissolved. The absence of suspended particles indicates dissolution.[13]
-
Classification:
-
Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: If the compound requires > 1 mL of solvent to dissolve or dissolves partially.
-
Insoluble: If the compound does not visibly dissolve after adding a total of 2-3 mL of solvent.
-
-
Documentation: Record the observations for each solvent tested.
Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measure of solubility at a specific temperature.[11][14]
-
System Preparation: Add an excess amount of PMSC to a known volume of the chosen anhydrous solvent in a sealed flask or vial. "Excess" means enough solid remains undissolved to ensure the solution is saturated.
-
Equilibration: Place the sealed flask in a constant-temperature bath (e.g., 25 °C) and agitate (e.g., with a magnetic stirrer or shaker) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. It is critical not to disturb the solid at the bottom. For accuracy, the supernatant can be passed through a syringe filter (ensure the filter material is compatible with the solvent).
-
Solvent Removal: Transfer the filtered aliquot to a pre-weighed vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or by blowing a gentle stream of inert gas).
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried PMSC residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.
-
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot
-
Summary and Final Recommendations
-
Prediction: PMSC is expected to be soluble in a range of nonpolar and polar aprotic organic solvents.
-
Critical Warning: It is highly reactive with and will degrade in protic solvents such as water, methanol, and ethanol. Its use in these solvents will lead to solvolysis, not stable dissolution.
-
Recommendation: For any application requiring a stable solution of intact PMSC, only anhydrous aprotic solvents should be used. We strongly recommend that researchers perform the qualitative and quantitative experimental protocols outlined in this guide to determine the precise solubility in their specific solvent systems of interest.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(1), 139-140.
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentamethylbenzenesulphonyl chloride. PubChem. Retrieved from [Link]
-
Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem. Retrieved from [Link]
- Bentley, T. W., & Llewellyn, G. (1991). Sulfonyl Transfer Reactions: Solvolysis of Arenesulfonyl Chlorides in Aqueous Trifluoroethanol.
- Tona, V., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Retrieved from [Link]
-
A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (2025, October 11). Retrieved from [Link]
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). Chinese Journal of Organic Chemistry.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 919-929.
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Bayati, Y. F., et al. (2023).
- Ferreira, O., et al. (2004). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
Sources
- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound 97 52499-94-2 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Pentamethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the critical safety protocols, handling procedures, and storage requirements for Pentamethylbenzenesulfonyl chloride (CAS No. 52499-94-2). As a potent sulfonylating agent utilized in complex organic synthesis, particularly in the preparation of benzosultam derivatives, a thorough understanding and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.
Compound Profile and Inherent Risks
This compound is a crystalline solid that is off-white to dark grey in color.[1] A comprehensive understanding of its chemical and physical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClO₂S | [2][3] |
| Molecular Weight | 246.75 g/mol | [1][2] |
| Melting Point | 81-85 °C | [1][3] |
| Boiling Point | 362.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.189 g/cm³ (Predicted) | [1][3] |
| Sensitivity | Moisture Sensitive | [1] |
The primary and most immediate danger associated with this compound is its corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it under "Skin Corrosion/Irritation, Category 1B," with the explicit hazard statement H314: "Causes severe skin burns and eye damage."[1][2] This classification underscores the chemical's ability to cause irreversible damage upon contact.
Furthermore, its reactivity with water presents a significant handling challenge. The sulfonyl chloride functional group is susceptible to hydrolysis, which can release corrosive and toxic fumes, including hydrogen chloride gas.[4][5] This moisture sensitivity necessitates stringent control over the handling and storage environment.
Hazard Identification and Risk Mitigation: A Proactive Approach
A systematic approach to hazard identification and risk mitigation is crucial. The following diagram illustrates the logical flow of this process, from initial assessment to the implementation of control measures.
Caption: Risk assessment and control workflow for this compound.
Safe Handling Protocols: A Step-by-Step Guide
Adherence to meticulous handling protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents direct contact with the skin, which can lead to severe chemical burns.[1][4] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with appropriate cartridges for acid gases may be necessary if ventilation is inadequate or for spill cleanup. | Minimizes the risk of inhaling dust particles or corrosive vapors, especially if the compound decomposes due to moisture.[4] |
Experimental Workflow
-
Preparation:
-
Ensure that a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify the proximity and functionality of an emergency eyewash station and safety shower.[4]
-
Assemble all necessary glassware and reagents before handling the this compound.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood to contain any dust or vapors.[4]
-
Dispense the solid carefully to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent exposure to atmospheric moisture.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Properly dispose of all contaminated waste as outlined in Section 5.
-
Storage and Stability: Preserving Integrity and Ensuring Safety
The stability of this compound is intrinsically linked to its storage conditions. Improper storage can lead to degradation of the compound and the creation of a hazardous environment.
Storage Conditions
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1][6]
-
Atmosphere: Due to its moisture sensitivity, it is best stored under an inert atmosphere, such as argon or nitrogen.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7]
-
Location: Store in a designated corrosives area away from incompatible materials.[4]
Incompatible Materials
-
Water/Moisture: Reacts to form hydrochloric acid and benzenesulfonic acid.[4][8] This reaction is exothermic and can generate hazardous fumes.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][9]
-
Strong Bases: Incompatible and can cause decomposition.[4][9]
Emergency Procedures: Spill, Exposure, and Waste Disposal
Preparedness is key to effectively managing unforeseen incidents.
Spill Response
-
Immediate Actions:
-
Cleanup Protocol (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection if necessary.[11]
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.[4][13]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][9]
-
Clean the spill area with a suitable solvent (consult your institution's safety guidelines), followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.[11]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[9][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its corrosive and reactive nature demands the utmost respect and caution. By integrating the principles of proactive risk assessment, meticulous handling, and diligent adherence to established safety protocols, researchers can safely harness its synthetic potential while ensuring a secure laboratory environment. This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific training and a comprehensive understanding of the relevant Safety Data Sheets.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride. Retrieved from [Link]
-
Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). TECHNICAL INFORMATION PAPER NO. 55-083-0817. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. This compound | 52499-94-2 [amp.chemicalbook.com]
- 2. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 五甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PENTAFLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. offices.austincc.edu [offices.austincc.edu]
A Technical Guide to the Spectroscopic Characterization of Pentamethylbenzenesulfonyl Chloride
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure of pentamethylbenzenesulfonyl chloride is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring fully substituted with five methyl groups and one sulfonyl chloride group. This high degree of substitution significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.7 | Singlet | 6H | 2 x ortho-CH₃ |
| ~ 2.2 - 2.5 | Singlet | 6H | 2 x meta-CH₃ |
| ~ 2.1 - 2.4 | Singlet | 3H | 1 x para-CH₃ |
Interpretation and Rationale:
Due to the symmetry of the pentamethyl-substituted ring, the five methyl groups are expected to give rise to three distinct signals in the ¹H NMR spectrum. The two methyl groups in the ortho positions (adjacent to the sulfonyl chloride group) are chemically equivalent and will appear as a single peak. Similarly, the two meta methyl groups are equivalent. The para methyl group is unique.
The electron-withdrawing nature of the sulfonyl chloride group will deshield the adjacent ortho methyl protons, causing them to resonate at a slightly higher chemical shift compared to the meta and para methyl groups. The meta methyl protons will be less affected, and the para methyl protons the least, resulting in overlapping but distinct singlet peaks. The integration of these peaks should correspond to a 6:6:3 ratio, representing the ortho, meta, and para methyl protons, respectively.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). As sulfonyl chlorides can be reactive, aprotic solvents are recommended.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the closely spaced methyl signals.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | C-SO₂Cl |
| ~ 138 - 142 | 2 x C-CH₃ (ortho) |
| ~ 135 - 139 | 2 x C-CH₃ (meta) |
| ~ 132 - 136 | 1 x C-CH₃ (para) |
| ~ 20 - 25 | 2 x ortho-CH₃ |
| ~ 18 - 22 | 2 x meta-CH₃ |
| ~ 16 - 20 | 1 x para-CH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see signals for the aromatic carbons and the methyl carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded and appear at the highest chemical shift among the aromatic carbons. The other aromatic carbons, being substituted with methyl groups, will also have distinct chemical shifts. The five methyl carbons will likely appear as three distinct signals, mirroring the pattern observed in the ¹H NMR spectrum, due to their different chemical environments relative to the sulfonyl chloride group.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter acquisition time.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the sulfonyl chloride group and the aromatic ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1380 - 1360 | Strong | Asymmetric SO₂ stretch |
| ~ 1190 - 1170 | Strong | Symmetric SO₂ stretch |
| ~ 3000 - 2850 | Medium | C-H stretch (methyl groups) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~ 600 - 500 | Strong | S-Cl stretch |
Interpretation and Rationale:
The most characteristic absorption bands for a sulfonyl chloride are the strong asymmetric and symmetric stretching vibrations of the SO₂ group, which are expected to appear in the regions of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, respectively. The presence of these two strong bands is a key indicator of the sulfonyl chloride functionality.[1] The stretching vibration of the S-Cl bond typically appears in the fingerprint region, between 600 and 500 cm⁻¹. The C-H stretching of the numerous methyl groups will be visible in the 3000-2850 cm⁻¹ region, and the characteristic C=C stretching vibrations of the aromatic ring will be observed around 1600 and 1480 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a mull (e.g., in Nujol). Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 246/248 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |
| 211 | [M - Cl]⁺ |
| 182 | [M - SO₂]⁺ |
| 147 | [Pentamethylbenzene]⁺ |
Interpretation and Rationale:
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 246, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 248, with an intensity of approximately one-third of the m/z 246 peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This characteristic isotopic pattern is a strong indicator of the presence of a chlorine atom.
Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical and the loss of sulfur dioxide.[1] Therefore, we would expect to see significant fragment ions at m/z 211 ([M - Cl]⁺) and m/z 182 ([M - SO₂]⁺). A prominent peak at m/z 147, corresponding to the stable pentamethylbenzene cation, is also anticipated.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules and will likely produce a rich fragmentation pattern.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Synthesis of this compound
For researchers who wish to synthesize this compound, the following protocol, adapted from established procedures, can be followed.[2]
Experimental Protocol:
-
Dissolve 17.8 g of pentamethylbenzene in 500 ml of dichloromethane in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to between -5°C and -10°C using an ice-salt bath.
-
Slowly add a solution of 24 ml of chlorosulfonic acid in 400 ml of dichloromethane dropwise to the cooled pentamethylbenzene solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture into a beaker containing ice and a 5% aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Separate the organic layer in a separatory funnel, wash it with water, and then dry it over anhydrous magnesium sulfate.
-
Remove the dichloromethane by rotary evaporation to yield the crude product as crystals.
-
Recrystallize the crude product from n-hexane to obtain pure this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers, scientists, and drug development professionals can more confidently identify and characterize this important chemical intermediate. The provided protocols for spectroscopic analysis and synthesis serve as a practical resource for laboratory work. While this guide is based on sound scientific principles and comparative data, it is always recommended to confirm the structure of a synthesized compound through experimental spectroscopic analysis.
References
-
PrepChem. Synthesis of this compound. Available at: [Link]
Sources
Aromatic Sulfonyl Chlorides: A Strategic Guide to Structure, Reactivity, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic sulfonyl chlorides (Ar-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their versatility in constructing sulfonamides, sulfonate esters, and other vital sulfur-containing motifs.[1][2] Their prevalence in medicinal chemistry, agrochemicals, and materials science stems from the stability and unique electronic properties of the resulting sulfonamide group.[3][4][5] However, the efficacy and outcome of their application are not uniform; they are profoundly dictated by the nature of the substituents on the aromatic ring. This guide provides an in-depth analysis of the key differences between common aromatic sulfonyl chlorides, moving beyond simple definitions to explore the causal relationships between structure, reactivity, and strategic application. We will dissect how electronic effects govern the electrophilicity of the sulfonyl sulfur, influencing everything from reaction kinetics to the viability of a sulfonyl moiety as a protective group.
The Electrophilic Heart: Understanding the Sulfonyl Chloride Functional Group
The reactivity of all aromatic sulfonyl chlorides is centered on the sulfur atom. This sulfur is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a strong dipole, rendering the sulfur atom highly electron-deficient and thus a potent electrophile, primed for attack by nucleophiles.
The canonical reaction is a nucleophilic attack on this electrophilic sulfur center. An incoming nucleophile (such as an alcohol or amine) attacks the sulfur, leading to a transient trigonal bipyramidal intermediate. The reaction cascade is completed by the expulsion of the chloride ion, a competent leaving group, and subsequent deprotonation of the nucleophile (typically by a base scavenger) to yield the final sulfonate ester or sulfonamide product.
The sulfonate esters formed from this reaction are themselves of immense synthetic value. The sulfonate anion is an exceptionally stable species due to charge delocalization across the three oxygen atoms, making it an excellent leaving group in nucleophilic substitution and elimination reactions.[6][7] This two-step sequence—converting a poorly leaving hydroxyl group into a superb sulfonate leaving group—is a fundamental strategy in organic synthesis.
Sources
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. marketpublishers.com [marketpublishers.com]
- 6. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pentamethylbenzenesulfonyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of pentamethylbenzenesulfonyl chloride from pentamethylbenzene. It covers the underlying chemical principles, detailed experimental protocols, safety considerations, and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a crucial reagent and intermediate in organic synthesis. Its utility is notable in the preparation of benzosultam derivatives, which are of interest in medicinal chemistry.[1] The bulky pentamethylphenyl group offers unique steric and electronic properties, making this sulfonyl chloride a valuable tool for chemists. The synthesis typically involves the electrophilic aromatic substitution of pentamethylbenzene with chlorosulfonic acid.[2] Understanding the nuances of this reaction is key to achieving high yields and purity.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key steps are:
-
Generation of the Electrophile: Chlorosulfonic acid is a potent reagent that can act as its own source of the electrophile.[3][4] At lower temperatures, it is believed that an equilibrium is established which generates the highly electrophilic species, SO₂Cl⁺.[4]
-
Electrophilic Attack: The electron-rich pentamethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ species. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the conjugate base of chlorosulfonic acid or another species in the reaction mixture) abstracts a proton from the carbocation, leading to the restoration of the aromatic ring and the formation of the final product, this compound.
It is crucial to control the reaction temperature, as higher temperatures can lead to the generation of sulfur trioxide (SO₃) from the decomposition of chlorosulfonic acid, which can result in the formation of sulfonic acid byproducts.[4]
Reaction Mechanism Overview
Figure 1: Simplified reaction mechanism for the chlorosulfonation of pentamethylbenzene.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Pentamethylbenzene | ≥98% | Sigma-Aldrich | 700-12-9 | Starting material. |
| Chlorosulfonic acid | ≥99% | Sigma-Aldrich | 7790-94-5 | Highly corrosive and moisture-sensitive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Reaction solvent. |
| Sodium bicarbonate | Reagent | VWR | 144-55-8 | For quenching and neutralization. |
| Magnesium sulfate | Anhydrous | VWR | 7487-88-9 | Drying agent. |
| n-Hexane | HPLC | Fisher Scientific | 110-54-3 | Recrystallization solvent. |
Synthesis Procedure
The following protocol is adapted from established literature procedures.[2]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 17.8 g of pentamethylbenzene in 500 mL of dichloromethane.
-
Cooling: Cool the solution to a temperature range of -10°C to -5°C using an ice-salt bath or a suitable cooling system.
-
Addition of Chlorosulfonic Acid: In a separate flask, prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of dichloromethane. Add this solution dropwise to the cooled pentamethylbenzene solution over a period of at least 30 minutes, maintaining the internal temperature below 0°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a 5% aqueous solution of sodium hydrogen carbonate. This step should be performed in a well-ventilated fume hood due to the evolution of gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from n-hexane to yield crystalline this compound.[2]
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
Safety and Handling Precautions
Chlorosulfonic acid is an extremely corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture and the excess chlorosulfonic acid should be done slowly and carefully by adding the reaction mixture to ice, not the other way around.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Quality Control
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The reported melting point is in the range of 81-85°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group can be confirmed by characteristic stretching frequencies.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure sufficient reaction time and proper temperature control. |
| Loss during work-up | Perform extractions carefully and ensure complete transfer of material. | |
| Impure Product | Formation of sulfonic acid byproduct | Maintain a low reaction temperature during the addition of chlorosulfonic acid. |
| Incomplete removal of starting material | Optimize the recrystallization process. | |
| Difficulty in Crystallization | Presence of oily impurities | Try adding a seed crystal or using a different recrystallization solvent system. |
Conclusion
The synthesis of this compound from pentamethylbenzene via chlorosulfonation is a robust and high-yielding reaction when performed with careful control of reaction conditions and adherence to safety protocols. This guide provides a detailed framework for researchers to successfully synthesize this valuable reagent for their applications in organic and medicinal chemistry.
References
Protocol for sulfonamide synthesis using Pentamethylbenzenesulfonyl chloride.
Application Note & Protocol
Protocol for the Synthesis of Sterically Hindered Sulfonamides Using Pentamethylbenzenesulfonyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides utilizing this compound. Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a vast range of therapeutic agents.[1][2] The introduction of the pentamethylbenzenesulfonyl moiety offers a unique scaffold to enhance lipophilicity and introduce significant steric bulk, which can be leveraged to modulate drug-target interactions and improve metabolic stability. This guide details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and purification strategies, designed for researchers in synthetic chemistry and drug development.
Scientific Rationale & Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a fundamental and widely employed transformation in organic chemistry.[1][3] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.
1.1. The Role of the Pentamethylbenzene Group
The choice of this compound as the sulfonating agent is deliberate and strategic. Unlike simpler reagents like tosyl chloride or benzenesulfonyl chloride, the pentamethylphenyl group confers specific properties:
-
Steric Hindrance: The five methyl groups provide significant steric bulk around the sulfonyl group. This can influence the selectivity of the reaction with multifunctional amines and can be used to probe steric tolerance within a biological target's binding pocket.
-
Increased Lipophilicity: The pentamethylphenyl group substantially increases the lipophilicity (logP) of the resulting sulfonamide. This is a critical parameter in drug design, affecting membrane permeability, solubility, and plasma protein binding.
-
Metabolic Stability: The methyl groups block potential sites of oxidative metabolism on the aromatic ring, which can enhance the pharmacokinetic profile of a drug candidate.
1.2. Reaction Mechanism
The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves two critical functions:
-
Neutralization: It scavenges the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Catalysis (in some cases): Bases like pyridine can form a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the amine.
The overall transformation is illustrated below:
Sources
Application of Pentamethylbenzenesulfonyl Chloride in Peptide Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Arginine Protection in Peptide Synthesis
The synthesis of peptides, particularly those rich in arginine, presents unique challenges due to the highly basic and nucleophilic nature of the guanidino side chain. Unprotected arginine can lead to a host of undesirable side reactions, including guanidino acylation, lactam formation, and charge-state issues that hinder solubility and purification. Consequently, the effective protection of the arginine side chain is paramount for the successful synthesis of pure, high-fidelity peptides.
Historically, protecting groups such as nitro and tosyl (Tos) were employed, but their removal required harsh conditions, often leading to peptide degradation.[1] The advent of Fmoc-based solid-phase peptide synthesis (SPPS) spurred the development of more acid-labile sulfonyl-based protecting groups, including 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[2][3] These groups offer a good balance of stability during synthesis and lability during the final cleavage from the resin.
This guide focuses on a related yet less commonly documented protecting group: the pentamethylbenzenesulfonyl (Pms) group, derived from pentamethylbenzenesulfonyl chloride (Pms-Cl). The five electron-donating methyl groups on the aromatic ring are anticipated to increase the acid lability of the Pms group compared to less substituted sulfonyl protecting groups, potentially offering advantages in the synthesis of sensitive or multi-arginine peptides.
The Pentamethylbenzenesulfonyl (Pms) Protecting Group: A Rationale for its Use
The selection of an arginine protecting group is a critical decision in peptide synthesis, balancing the need for stability during chain elongation with the requirement for efficient and clean removal during final deprotection. The Pms group, with its pentamethyl-substituted aromatic ring, is designed to be more susceptible to acid-catalyzed cleavage than its predecessors like tosyl. The electron-donating nature of the methyl groups destabilizes the sulfonyl bond under acidic conditions, facilitating its removal with trifluoroacetic acid (TFA) cocktails commonly used in the final step of Fmoc-SPPS.
Key Advantages of the Pms Group (Inferred):
-
Increased Acid Lability: The pentamethyl substitution is expected to render the Pms group more labile to acid than Pmc and potentially comparable to or even more labile than Pbf, allowing for shorter cleavage times and milder conditions.[2]
-
Reduced Side Reactions: Milder cleavage conditions can minimize acid-catalyzed side reactions, such as the alkylation of tryptophan residues, a known issue with some sulfonyl-based protecting groups.[3]
-
Compatibility with Fmoc Chemistry: The Pms group is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group during peptide chain elongation.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nω-(pentamethylbenzenesulfonyl)-L-arginine (Fmoc-Arg(Pms)-OH)
This protocol is adapted from established procedures for the synthesis of similar sulfonyl-protected arginine derivatives.
Materials:
-
Nα-Fmoc-L-arginine
-
This compound (Pms-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Citric acid
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Nα-Fmoc-L-arginine (1 equivalent) in a mixture of dioxane and 1 M aqueous NaOH, maintaining the pH between 10 and 11. Cool the solution to 0°C in an ice bath.
-
Addition of Pms-Cl: In a separate flask, dissolve this compound (1.1 equivalents) in dioxane.
-
Reaction: Slowly add the Pms-Cl solution to the Fmoc-arginine solution while vigorously stirring and maintaining the pH at 10-11 with the dropwise addition of 1 M NaOH. The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 3 with a 10% aqueous citric acid solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-Arg(Pms)-OH. The final product should be a white solid.
Protocol 2: Incorporation of Fmoc-Arg(Pms)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for coupling Fmoc-Arg(Pms)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pms)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIEA, NMM) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pms)-OH, the coupling reagent, and the base in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 3: Final Cleavage and Deprotection of the Pms Group
The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups, including the Pms group. The choice of scavengers is crucial to prevent side reactions.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K alternative):
-
TFA/TIS/Water (95:2.5:2.5, v/v/v)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 2 hours.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The increased lability of the Pms group may allow for shorter cleavage times compared to Pmc.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Comparative Analysis
The choice of an arginine protecting group significantly impacts the outcome of a peptide synthesis. The following table provides a comparative overview of the Pms group alongside other commonly used sulfonyl-based protecting groups.
| Protecting Group | Structure | Relative Acid Lability | Common Cleavage Conditions | Potential Side Reactions |
| Pms | Pentamethylbenzenesulfonyl | High (Inferred) | TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours | Tryptophan alkylation (potentially reduced), O-sulfonation of Ser/Thr |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours | Tryptophan alkylation, O-sulfonation of Ser/Thr |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | TFA/TIS/H₂O (95:2.5:2.5) for 4-6 hours | Tryptophan alkylation, O-sulfonation of Ser/Thr |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Low | TFA with scavengers (e.g., thioanisole) for extended periods (up to 24h) | Significant tryptophan alkylation, requires harsh conditions |
| Tos | p-Toluenesulfonyl | Very Low | Anhydrous HF | Peptide degradation due to harsh cleavage conditions |
Visualizations
Chemical Structure of Pms-Protected Arginine
Caption: Structure of an Arginine residue protected with the Pentamethylbenzenesulfonyl (Pms) group.
Workflow for Fmoc-SPPS with Pms-Protected Arginine
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Arg(Pms)-OH.
Conclusion and Future Perspectives
This compound (Pms-Cl) presents a promising, albeit currently underutilized, reagent for the protection of the arginine side chain in peptide synthesis. Based on its chemical structure, the Pms group is anticipated to offer enhanced acid lability compared to more established sulfonyl-based protecting groups. This could translate to milder deprotection conditions, shorter cleavage times, and potentially higher yields of pure peptide, especially for sequences containing sensitive residues or multiple arginines.
Further empirical studies are warranted to fully characterize the cleavage kinetics of the Pms group under various TFA cocktail compositions and to quantify its propensity for side reactions in direct comparison with Pbf and Pmc. Such data will be invaluable for establishing Pms-Cl as a valuable addition to the peptide chemist's toolkit, enabling the more efficient and robust synthesis of complex arginine-containing peptides for research, diagnostics, and therapeutic development.
References
- Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S.
-
Ramage, R., & Green, J. (1987). 2,2,5,7,8-Pentamethylchroman-6-sulphonyl (Pmc): a new arginine protecting group. Tetrahedron Letters, 28(20), 2287-2290. [Link]
-
Fields, C. G., & Fields, G. B. (1993). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) as a side-chain protecting group for arginine. Tetrahedron Letters, 34(42), 6661-6664. [Link]
Sources
Application Notes and Protocols for the Derivatization of Alcohols Using Pentamethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Bulk in Alcohol Protection
In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selective protection of hydroxyl groups is a foundational strategy. Alcohols, being ubiquitous and reactive functional groups, often necessitate temporary masking to prevent undesired side reactions during transformations elsewhere in a molecule.[1] While a plethora of protecting groups for alcohols exist, sulfonyl chlorides are a prominent class, converting alcohols into sulfonate esters. This transformation not only protects the hydroxyl group but also converts it into an excellent leaving group for subsequent nucleophilic substitution reactions.[2]
Commonly employed sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl), are highly effective but can sometimes lack the desired selectivity, especially in complex molecules with multiple hydroxyl groups of similar reactivity. This is where Pentamethylbenzenesulfonyl chloride (Pms-Cl) emerges as a reagent of significant strategic value. The five methyl groups on the aromatic ring of Pms-Cl confer substantial steric bulk, which is the cornerstone of its utility. This steric hindrance allows for the selective derivatization of less sterically encumbered primary alcohols over more hindered secondary and tertiary alcohols.[3][4] This high degree of chemoselectivity makes Pms-Cl an invaluable tool for synthetic chemists, enabling the differentiation of hydroxyl groups based on their steric environment.
This technical guide provides a comprehensive overview of the use of this compound for the derivatization of alcohols, detailing its mechanistic underpinnings, experimental protocols, and methods for characterization and deprotection.
Mechanistic Rationale: A Nucleophilic Acyl Substitution Pathway
The derivatization of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The key to the selectivity of Pms-Cl lies in the steric congestion around the sulfonyl group. The bulky pentamethylphenyl moiety impedes the approach of more sterically hindered secondary and tertiary alcohols, leading to a significantly faster reaction rate with primary alcohols.
Caption: Mechanism of primary alcohol derivatization using Pms-Cl.
Comparative Overview of Common Sulfonyl Chlorides
The choice of sulfonyl chloride is a critical decision in synthetic planning. The following table provides a comparative summary of this compound against the more common p-toluenesulfonyl chloride and methanesulfonyl chloride.
| Feature | This compound (Pms-Cl) | p-Toluenesulfonyl Chloride (Ts-Cl) | Methanesulfonyl Chloride (Ms-Cl) |
| Steric Bulk | Very High | Moderate | Low |
| Selectivity for 1° vs. 2° Alcohols | High | Moderate | Low to Moderate |
| Reactivity | Lower | Moderate | High |
| Crystallinity of Derivatives | Often crystalline, aiding in purification | Often crystalline | Often oils, can be difficult to purify |
| Leaving Group Ability of Sulfonate | Good | Excellent | Excellent |
Experimental Protocols
General Considerations:
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Selective Derivatization of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol outlines a general procedure for the selective protection of a primary hydroxyl group in a diol containing both primary and secondary alcohols.
Materials:
-
Diol (containing both 1° and 2° alcohols) (1.0 eq.)
-
This compound (Pms-Cl) (1.1 eq.)
-
Pyridine, anhydrous (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DCM, add anhydrous pyridine (2.0 eq.) at 0 °C under an inert atmosphere.
-
Slowly add this compound (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction for the consumption of the starting material and the formation of the mono-protected product by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the selectively protected primary alcohol.
Caption: Experimental workflow for selective derivatization.
Characterization of Pentamethylbenzenesulfonyl Esters
The successful derivatization of an alcohol with Pms-Cl can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the Pms-ester will result in a downfield shift of the protons on the carbon bearing the oxygen atom. The characteristic signals for the pentamethylphenyl group will be observed in the aromatic region, typically as singlets for the methyl groups.
-
¹³C NMR Spectroscopy: The carbon attached to the sulfonate ester oxygen will experience a downfield shift. The aromatic carbons of the pentamethylphenyl group will also show characteristic signals.
-
Infrared (IR) Spectroscopy: The formation of the sulfonate ester will be indicated by the appearance of strong absorption bands corresponding to the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the Pms-ester. Common fragmentation patterns may include the loss of the pentamethylbenzenesulfonyl group or cleavage of the C-O bond.[5]
Deprotection of Pentamethylbenzenesulfonyl Esters
The cleavage of the Pms-ester to regenerate the alcohol is a crucial step in a multi-step synthesis. While specific literature on the deprotection of Pms-esters is not abundant, methods used for other sulfonate and benzyl esters can be considered as starting points.
Potential Deprotection Strategies:
-
Reductive Cleavage: Conditions that cleave benzyl esters, such as hydrogenation with a palladium catalyst or dissolving metal reductions (e.g., sodium in liquid ammonia), may be effective for cleaving the Pms-ester.[6]
-
Nucleophilic Displacement: Although the Pms group is a good leaving group, strong nucleophiles could potentially displace it. However, this would lead to substitution rather than deprotection to the alcohol.
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as aluminum chloride in the presence of a scavenger, have been used to deprotect benzyl esters and may be applicable to Pms-esters.[6]
It is important to note that due to the stability of the Pms-ester, deprotection may require harsher conditions compared to more labile protecting groups. The choice of deprotection method will depend on the overall stability of the molecule.
Conclusion
This compound is a valuable reagent for the selective derivatization of primary alcohols. Its significant steric bulk provides a high degree of chemoselectivity that is often unattainable with less hindered sulfonyl chlorides. The resulting Pms-esters are stable derivatives that can be carried through various synthetic transformations. While further research is needed to establish a broader range of specific protocols and deprotection methods, the principles outlined in this guide provide a solid foundation for the application of Pms-Cl in complex organic synthesis, particularly in the fields of drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. [Link]
-
ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]
-
National Center for Biotechnology Information. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. PubMed Central. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols. [Link]
-
National Center for Biotechnology Information. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
ResearchGate. (2019, November). Synthesis and characterization of 2,6-naphthalenedithiol. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Sulfonylation of Primary Amines
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and a vital synthon in organic synthesis. Its prevalence in a wide array of therapeutic agents—ranging from antibacterial "sulfa drugs" to anticancer, anti-inflammatory, and enzyme-inhibiting compounds—underscores its significance in drug development.[1][2] The N-substituted sulfonamide linkage imparts specific physicochemical properties to molecules, including improved metabolic stability, enhanced binding affinity through hydrogen bonding, and modulation of polarity.[3]
The most direct and widely employed method for constructing this crucial bond is the reaction of a primary amine with a sulfonyl chloride.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the sulfonylation of primary amines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure robust, reproducible, and high-yielding syntheses.
Reaction Mechanism: A Tale of Nucleophilic Attack and In Situ Acid Quenching
The sulfonylation of a primary amine proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[2] The reaction can be dissected into two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.
-
Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion. Simultaneously, a base present in the reaction mixture removes a proton from the nitrogen atom, yielding the stable sulfonamide product and a protonated base-hydrochloride salt.[2]
The presence of a base is non-negotiable in this reaction. It serves to neutralize the hydrochloric acid (HCl) generated in situ.[2][4] Without a base, the HCl would protonate the starting primary amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction.[2]
Figure 1: General mechanism for the base-mediated sulfonylation of a primary amine.
The Critical Challenge: Avoiding Di-Sulfonylation
A common and often frustrating side reaction in the sulfonylation of primary amines is the formation of a di-sulfonylated byproduct, R-N(SO₂R')₂.[4][6] This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of the base, this proton can be removed to generate a nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride, leading to the undesired di-sulfonylated product.[6]
Controlling the selectivity between mono- and di-sulfonylation is paramount and can be achieved by carefully manipulating several key reaction parameters.[6]
Figure 2: Competing pathways for mono-sulfonylation (green) versus di-sulfonylation (red).
Protocol 1: General Procedure for Selective Mono-Sulfonylation
This protocol is a robust starting point and should be optimized for specific substrates. The core principle is to maintain a low concentration of the sulfonyl chloride relative to the primary amine at all times.
Materials:
-
Primary Amine (1.1 mmol, 1.1 eq)
-
Sulfonyl Chloride (1.0 mmol, 1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 mmol).[6]
-
Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (to achieve a concentration of ~0.1 M). Add the base (e.g., pyridine, 1.5 mmol).[6]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath. This is a critical step to moderate the reaction rate and improve selectivity by disfavoring the di-sulfonylation side reaction.[6][7]
-
Slow Reagent Addition: In a separate flask or dropping funnel, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes.[6][7] This slow addition is the most critical factor in preventing localized high concentrations of the sulfonyl chloride, which favors the undesired second sulfonylation.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).[2][4]
-
Workup - Quenching and Extraction:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).[2][6]
-
Combine the organic layers. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[2][4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][8]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure mono-sulfonamide.[4][6]
Experimental Variables: A Deeper Dive
The success of a sulfonylation reaction hinges on the judicious selection of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Stoichiometry | 1.1 - 1.5 eq. of Amine | Using a slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride, minimizing the chance for di-sulfonylation.[6] |
| Base | Pyridine, 2,6-Lutidine, Triethylamine (TEA), K₂CO₃ | Pyridine: A weaker, sterically unhindered base that is often the first choice. 2,6-Lutidine: A sterically hindered base that is less likely to deprotonate the mono-sulfonamide product. TEA: A stronger, non-nucleophilic base; can promote di-sulfonylation if used in large excess.[6] Inorganic bases like K₂CO₃ can be effective and simplify workup.[6] |
| Solvent | DCM, THF, Acetonitrile | Anhydrous aprotic solvents are standard.[4][6] The choice depends on the solubility of the reactants and reagents. Ensure solvents are truly anhydrous, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[4] |
| Temperature | 0 °C to Room Temp. | Lowering the temperature reduces the rate of all reactions, but often has a more pronounced suppressive effect on the undesired di-sulfonylation, thus enhancing selectivity.[6][7] |
| Rate of Addition | Slow, Dropwise (30-60 min) | This is arguably the most critical parameter for selectivity. Slow addition keeps the instantaneous concentration of the sulfonyl chloride low, ensuring it preferentially reacts with the more nucleophilic primary amine over the less reactive sulfonamide anion.[6][7] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-sulfonylated product | 1. Excess sulfonyl chloride. 2. Rapid addition of sulfonyl chloride. 3. Reaction temperature too high. 4. Base is too strong or in large excess. | 1. Use a 1:1 or slight excess of the amine.[4][7] 2. Add the sulfonyl chloride solution dropwise at 0 °C.[7] 3. Maintain a low reaction temperature (0 °C to RT).[4][7] 4. Switch to a weaker or more sterically hindered base like pyridine or 2,6-lutidine.[6] |
| Low or no product formation | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Low reactivity of the amine (sterically hindered or electron-deficient). | 1. Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure strictly anhydrous conditions.[4][7] 2. Increase the reaction temperature cautiously after addition is complete. Consider using a catalytic amount of DMAP for less reactive amines.[6] |
| Presence of a polar byproduct (Sulfonic Acid) | Water in the reaction mixture has hydrolyzed the sulfonyl chloride. | Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[4] |
Alternative and Modern Synthetic Approaches
While the reaction of amines with sulfonyl chlorides is the workhorse method, several other strategies have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation under solvent- and catalyst-free conditions can provide excellent yields in very short reaction times, offering a greener alternative.[5]
-
From Thiols: Oxidative coupling methods allow for the synthesis of sulfonamides directly from thiols and amines, avoiding the need to pre-form the sulfonyl chloride.[1][9][10]
-
From Sulfonic Acids: Microwave-assisted procedures can convert sulfonic acids to sulfonamides in a one-pot reaction, proceeding via an in-situ generated sulfonyl chloride.[1]
-
Decarboxylative Sulfonylation: Recent advances allow for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be reacted with amines in a one-pot process.[3][11]
Conclusion
The sulfonylation of primary amines is a powerful and indispensable reaction in the synthetic chemist's toolkit. By understanding the underlying mechanism and the critical factors that govern selectivity, researchers can reliably synthesize mono-sulfonylated products in high yield. Careful control over stoichiometry, temperature, choice of base, and, most importantly, the rate of addition of the sulfonylating agent are the keys to success. The protocols and insights provided in this guide serve as a validated starting point for the development of robust and scalable sulfonamide syntheses in academic and industrial research settings.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Pentamethylbenzenesulfonyl Chloride: A Strategic Reagent in Modern Heterocyclic Chemistry
Abstract
Pentamethylbenzenesulfonyl chloride (Pbs-Cl) has emerged as a valuable and versatile reagent in the synthesis and functionalization of heterocyclic compounds. Its unique steric and electronic properties, conferred by the pentamethyl-substituted aromatic ring, offer distinct advantages over traditional sulfonylating agents. This comprehensive guide provides an in-depth exploration of the applications of Pbs-Cl in heterocyclic chemistry, complete with detailed protocols and mechanistic insights. The content herein is designed for researchers, scientists, and professionals in drug development seeking to leverage the strategic benefits of this powerful synthetic tool.
Introduction: The Unique Profile of this compound
Sulfonyl chlorides are a well-established class of reagents in organic synthesis, primarily utilized for the protection of amines and the activation of alcohols.[1] this compound (2,3,4,5,6-pentamethylbenzenesulfonyl chloride), often abbreviated as Pbs-Cl, distinguishes itself through the presence of five methyl groups on the benzene ring. This substitution pattern imparts significant steric bulk and alters the electronic nature of the sulfonyl group, leading to several advantageous properties in the context of heterocyclic chemistry.
The primary application of benzenesulfonyl chloride and its derivatives lies in their potent sulfonylating activity, which is harnessed to create a diverse array of complex molecules.[1] In the pharmaceutical industry, this reactivity is fundamental to the synthesis of sulfonamides and sulfonylureas, which form the structural backbone of many therapeutic agents, including antibiotics and anticancer drugs.[1]
Key Physicochemical Properties of Pbs-Cl:
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClO₂S |
| Molecular Weight | 246.75 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Core Applications in Heterocyclic Chemistry
The utility of Pbs-Cl in heterocyclic chemistry is multifaceted, with its primary role being the protection of nitrogen atoms within heterocyclic rings. This protection strategy is crucial for modulating the reactivity of the heterocycle, enabling selective functionalization at other positions.
N-Protection of Heterocyclic Amines
The reaction of Pbs-Cl with primary and secondary amines within a heterocyclic framework affords stable N-Pbs sulfonamides. This protection is often a critical step in multi-step syntheses, preventing unwanted side reactions of the nitrogen lone pair.
Reaction Principle: The sulfonylation of an amine with Pbs-Cl proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A non-nucleophilic base is typically employed to neutralize the hydrogen chloride byproduct.[2]
Diagram 1: General Workflow for N-Protection of Heterocycles with Pbs-Cl
Caption: Workflow for N-protection of heterocycles using Pbs-Cl.
Advantages of the Pbs Protecting Group:
-
Steric Shielding: The bulky pentamethylphenyl group can effectively block one face of the heterocyclic ring, directing subsequent reactions to the less hindered face.
-
Enhanced Stability: N-Pbs sulfonamides are generally more stable to a wider range of reaction conditions compared to other N-protecting groups.
-
Crystallinity: The Pbs group often imparts crystallinity to the protected compound, facilitating purification by recrystallization.
Activation of Heterocyclic Rings
While seemingly counterintuitive for a protecting group, the strong electron-withdrawing nature of the Pbs group can activate the heterocyclic ring towards certain transformations. For instance, in some systems, N-sulfonylation can enhance the acidity of adjacent C-H bonds, facilitating deprotonation and subsequent functionalization.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Protocol for the N-Protection of an Indole
This protocol describes the N-sulfonylation of indole as a representative example.
Materials:
-
Indole
-
This compound (Pbs-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Pbs-indole.
Deprotection of N-Pbs Protected Heterocycles
The removal of the Pbs group is a critical step to liberate the free N-H group for further transformations or as the final product. The robust nature of the sulfonamide bond necessitates specific cleavage conditions.
Common Deprotection Strategies:
| Method | Reagents and Conditions | Comments |
| Reductive Cleavage | SmI₂/THF or Mg/MeOH | Effective for many substrates, but may not be compatible with reducible functional groups. |
| Acidic Hydrolysis | Strong acid (e.g., HBr/AcOH) at elevated temperatures | Harsh conditions that may not be suitable for sensitive substrates. |
| Nucleophilic Cleavage | Thiophenol/K₂CO₃ in DMF | A milder alternative, but can be sluggish for sterically hindered sulfonamides. |
Diagram 2: Decision Tree for Pbs-Group Deprotection
Caption: Selecting a suitable deprotection method for N-Pbs heterocyles.
Mechanistic Insights and Rationale
The choice of Pbs-Cl over other sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) is often dictated by the specific requirements of the synthetic route. The pentamethyl substitution pattern leads to a more electron-rich sulfonyl group compared to tosyl chloride, which can subtly influence its reactivity. However, the dominant factor is typically the steric hindrance provided by the Pbs group.
This steric bulk can be strategically employed to control diastereoselectivity in reactions on the heterocyclic ring. For example, in the alkylation of an N-Pbs protected pyrrole, the bulky Pbs group can direct the incoming electrophile to the opposite face of the ring, leading to a high degree of stereocontrol.
Conclusion and Future Outlook
This compound is a powerful reagent for the N-protection and functionalization of a wide range of heterocyclic systems. Its unique steric and electronic properties provide a valuable tool for chemists to control reactivity and selectivity in complex synthetic sequences. As the demand for more sophisticated and diverse heterocyclic molecules continues to grow, particularly in the field of medicinal chemistry, the strategic application of reagents like Pbs-Cl will undoubtedly play an increasingly important role. Future research in this area may focus on the development of even more selective and milder deprotection protocols, further expanding the utility of the Pbs protecting group.
References
- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
- Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl.
- National Center for Biotechnology Information. (n.d.). Pentamethylbenzenesulphonyl chloride. PubChem.
- Organic Syntheses Procedure. (n.d.). p-ACETAMINOBENZENESULFINIC ACID.
- Organic Syntheses Procedure. (n.d.). 4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Benzenesulfonyl Chloride Applications.
- ResearchGate. (n.d.). Heterocycles in Natural Product Synthesis.
- PubMed Central. (n.d.). Synthesis of Natural Products by C–H Functionalization of Heterocycles.
- Wiley. (n.d.). Heterocycles in Natural Product Synthesis.
- SpringerLink. (2010, October 20). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.
- ResearchGate. (n.d.). Heterocycles in Natural Product Synthesis. Edited by Krishna C. Majumdar and Shital K. Chattopadhyay.
- SciSpace. (2004). Top 11 papers published in the topic of Benzenesulfonyl chloride in 2004.
- BenchChem. (n.d.). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
- ResearchGate. (n.d.). Sulfenyl halides in the synthesis of heterocycles. 3. Interaction of perfluoro-1-ethyl-2-methyl-1-propenyl-iminochloromethanesulfenyl chloride with 1-allyl-2-methoxybenzene.
Sources
Application Note: Orthogonal Protecting Group Strategies Featuring Pentam-ethylbenzenesulfonyl (Pms) Chloride
Abstract
In the sophisticated landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not introduce unnecessary complexity.[2] Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are critical for the efficient synthesis of complex molecules.[3] This application note provides a detailed technical guide on the use of Pentamethylbenzenesulfonyl chloride (Pms-Cl) as a robust and versatile protecting group, particularly for amines. We will explore its application, advantages, detailed protocols for protection and deprotection, and its role in orthogonal synthetic strategies.
Introduction to the Pentamethylbenzenesulfonyl (Pms) Group
The pentamethylbenzenesulfonyl (Pms) group is a sulfonyl-based protecting group that offers distinct advantages over more conventional sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl). The Pms group is characterized by a benzene ring fully substituted with methyl groups, which imparts unique steric and electronic properties.
Key Advantages of the Pms Group:
-
Enhanced Stability: The steric bulk of the five methyl groups provides significant kinetic stability to the resulting sulfonamide or sulfonate ester, making it resistant to a broader range of nucleophilic and basic conditions compared to the tosyl group.
-
Orthogonality: The Pms group is stable under conditions used to remove many other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, making it an excellent component of an orthogonal protection scheme.[4]
-
Crystallinity: Pms-protected compounds are often highly crystalline, which can facilitate purification by recrystallization.
Protection of Primary and Secondary Amines with Pms-Cl
The primary application of Pms-Cl is in the protection of amines to form stable pentamethylbenzenesulfonamides. The sulfonamide linkage effectively deactivates the nucleophilicity of the amine.[4]
Rationale and Mechanism
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of Pms-Cl, displacing the chloride. A base is typically required to neutralize the HCl generated during the reaction. The choice of base and solvent is crucial for optimizing yield and preventing side reactions.
Generalized Protocol for Amine Protection
Materials:
-
Amine substrate (1.0 eq)
-
This compound (Pms-Cl) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) (1.5 eq) or Pyridine (2.0 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the amine substrate in anhydrous DCM.
-
Add the base (e.g., triethylamine) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve Pms-Cl in a minimal amount of anhydrous DCM.
-
Add the Pms-Cl solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The Core of Orthogonality: Deprotection of the Pms Group
The exceptional stability of the Pms group necessitates specific and often reductive conditions for its removal. This high stability is the very feature that ensures its orthogonality with many other protecting groups.
Reductive Cleavage
A common and effective method for the deprotection of pentamethylbenzenesulfonamides is reductive cleavage.
Protocol for Reductive Deprotection with Sodium Naphthalenide:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal (2.5 eq) and naphthalene (2.5 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) for 2 hours at room temperature, resulting in a dark green solution.
-
Dissolve the Pms-protected amine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the sodium naphthalenide solution to the substrate solution until the green color persists.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
Orthogonal Strategies in Action
The true utility of the Pms group is demonstrated in multi-step syntheses requiring multiple protecting groups.[5] A well-designed strategy allows for the sequential deprotection of different functional groups without affecting others.[6]
Example Scenario: A molecule contains two different amine functionalities, one protected with a Boc group and the other with a Pms group.
-
Selective Boc Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) while the Pms group remains completely intact.[7]
-
Selective Pms Deprotection: Subsequently, the Pms group can be removed using reductive cleavage (e.g., sodium naphthalenide) without affecting other functional groups that are stable to these conditions.
Visualization of an Orthogonal Strategy
The following diagram illustrates a workflow where Pms is used orthogonally with Boc and Benzyl (Bn) protecting groups.
Caption: Orthogonal deprotection workflow.
Comparative Analysis
To provide context, the Pms group is compared with other common sulfonyl protecting groups below.
| Feature | Pms (Pentamethylbenzenesulfonyl) | Ts (p-Toluenesulfonyl) | Ns (o-Nitrobenzenesulfonyl) |
| Structure | C₆(CH₃)₅SO₂- | p-CH₃C₆H₄SO₂- | o-NO₂C₆H₄SO₂- |
| Stability | Very high due to steric hindrance. | Good, but less stable than Pms. | Labile to nucleophiles. |
| Deprotection | Strong reducing agents (e.g., Na/Naphthalene), strong acids (TfOH). | Reductive (Na/NH₃), strong acids. | Thiolates (e.g., thiophenol) and a base. |
| Orthogonality | Excellent. Stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions. | Good, but can be cleaved under some strongly acidic conditions. | Excellent, removed under very mild, specific nucleophilic conditions. |
| Key Advantage | Extreme stability for robust protection through many synthetic steps. | Widely used, well-understood, moderate stability. | Easily cleaved under mild, non-reductive conditions. |
Troubleshooting and Practical Insights
-
Incomplete Protection: If the protection reaction stalls, consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Difficult Deprotection: Reductive cleavage can be sensitive. Ensure the sodium naphthalenide solution is freshly prepared and deep green. If the reaction is sluggish, additional equivalents of the reducing agent may be required.
-
Alternative Deprotection: For substrates sensitive to strong reducing agents, deprotection using superacids like trifluoromethanesulfonic acid (TfOH) can be an alternative, although this method is harsh and not compatible with acid-sensitive functional groups.
Conclusion
This compound is a powerful tool for the protection of amines in complex, multi-step organic synthesis. Its exceptional stability and well-defined deprotection conditions make it an ideal choice for orthogonal strategies where robustness is paramount. By understanding the principles and protocols outlined in this note, researchers can confidently incorporate the Pms group into their synthetic planning to navigate challenging molecular architectures.
References
-
Albericio, F., & Coin, I. (2007). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
ACS Publications. (2014). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science. [Link]
-
Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
-
Iranian Chemical Society. (2007). p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Askin, D. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
National Institutes of Health. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Vapourtec. Multistep Synthesis | Reaction Integration. [Link]
-
National Institutes of Health. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]
-
Askin, D. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. vapourtec.com [vapourtec.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Pbs Group: A Sterically Tuned Shield for Selective Protection in Complex Synthesis
Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable the precise, chemo- and regioselective transformation of complex molecules.[1] Among the arsenal of protecting groups for amines and alcohols, sulfonyl derivatives have long been valued for their robustness.[2] However, the very stability that makes groups like the p-toluenesulfonyl (Ts) group effective can also be its downfall, often necessitating harsh deprotection conditions that are incompatible with sensitive substrates.[3][4] This application note introduces Pentamethylbenzenesulfonyl chloride (Pbs-Cl) as a versatile and highly selective protecting group, offering a unique balance of stability and controlled cleavage, largely governed by its significant steric bulk.
The Pentamethylbenzenesulfonyl (Pbs) Group: A Shield of Choice
The Pbs group, introduced by reaction with this compound (Pbs-Cl), is an aromatic sulfonyl protecting group distinguished by the presence of five methyl groups on the benzene ring. This extensive methylation confers unique properties to the Pbs group, setting it apart from more conventional sulfonyl protecting groups like tosyl (Ts) and nosyl (Ns).
Key Advantages of the Pbs Group:
-
Steric Hindrance for Enhanced Selectivity: The five methyl groups create significant steric bulk around the sulfonyl group. This steric impediment is the cornerstone of the Pbs group's utility, allowing for remarkable selectivity in the protection of sterically accessible functional groups, most notably primary amines, over more hindered secondary amines.[5][6]
-
Modulated Reactivity: The electron-donating nature of the five methyl groups slightly reduces the electrophilicity of the sulfur atom in Pbs-Cl compared to Ts-Cl or Ns-Cl. This can lead to more controlled and selective reactions.
-
Robustness under a Range of Conditions: Like other arylsulfonyl groups, the Pbs group exhibits substantial stability across a wide pH range and is resilient to many common reagents used in organic synthesis.[7][8]
-
Amenability to Specific Deprotection Strategies: While robust, the Pbs group can be cleaved under specific reductive conditions, offering an orthogonal deprotection strategy to acid- or base-labile protecting groups.[9][10][11]
Strategic Applications of this compound
The unique characteristics of Pbs-Cl make it a powerful tool for the selective protection of primary amines and, to a lesser extent, sterically accessible alcohols.
Selective Protection of Primary Amines
The pronounced steric hindrance of Pbs-Cl is most effectively leveraged in the selective protection of primary amines in the presence of secondary amines. The less encumbered primary amine can readily attack the sulfonyl chloride, while the bulkier secondary amine is sterically discouraged from reacting.[5]
Causality Behind Experimental Choices: The choice of a bulky sulfonyl chloride like Pbs-Cl is a deliberate strategy to exploit the inherent difference in steric accessibility between primary and secondary amines. This steric differentiation allows for a high degree of chemoselectivity that is often difficult to achieve with smaller sulfonylating agents.
Caption: Steric selectivity of Pbs-Cl for primary amines.
Protocol 1: Selective Protection of a Primary Amine in the Presence of a Secondary Amine
This protocol describes a general procedure for the selective sulfonylation of a primary amine using Pbs-Cl in the presence of a secondary amine.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
This compound (Pbs-Cl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or Et3N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Pbs-Cl (1.05 eq) in anhydrous DCM.
-
Add the Pbs-Cl solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the Pbs-protected primary amine.
Self-Validation: The success of the selective protection can be confirmed by 1H NMR spectroscopy, where the disappearance of the primary amine protons and the appearance of a single N-H proton signal for the sulfonamide, along with the characteristic signals for the Pbs group, will be observed. The signals for the secondary amine should remain unchanged.
Protection of Alcohols
While primarily used for amines, Pbs-Cl can also be employed to protect sterically unhindered primary alcohols as Pbs-esters. The reaction conditions are similar to those for amines, typically employing a base like pyridine to scavenge the HCl byproduct.
Deprotection of the Pbs Group
The removal of the Pbs group is a critical step that must be accomplished without affecting other sensitive functional groups in the molecule. Due to the stability of the sulfonamide bond, reductive cleavage methods are often the most effective.
Reductive Cleavage with Samarium(II) Iodide (SmI2)
A mild and effective method for the deprotection of Pbs-sulfonamides is reductive cleavage using samarium(II) iodide.[2][11][12][13][14] This method is particularly advantageous due to its tolerance of a wide range of functional groups.
Causality Behind Experimental Choices: Samarium(II) iodide is a powerful single-electron transfer agent. The deprotection mechanism is believed to involve the transfer of electrons to the sulfonamide, leading to the cleavage of the S-N bond. The steric bulk of the Pbs group does not significantly hinder this reductive cleavage, making it a viable deprotection strategy.
Caption: General workflow for Pbs group deprotection.
Protocol 2: Reductive Deprotection of a Pbs-Protected Amine using Samarium(II) Iodide
This protocol outlines a general procedure for the cleavage of a Pbs-sulfonamide using samarium(II) iodide.
Materials:
-
Pbs-protected amine
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Pbs-protected amine (1.0 eq) in anhydrous THF (20 mL/mmol of substrate) in a round-bottom flask under an inert atmosphere.
-
Add methanol (4.0 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the 0.1 M solution of SmI2 in THF (4.0-6.0 eq) via syringe until the characteristic deep blue color of SmI2 persists.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the deprotected amine.
Self-Validation: Successful deprotection can be confirmed by the disappearance of the Pbs group signals in the 1H and 13C NMR spectra and the reappearance of the characteristic signals for the free amine. Mass spectrometry will also confirm the expected mass of the deprotected product.
Data Summary and Comparison
The choice of a sulfonyl protecting group is a critical decision in a synthetic campaign. The following table provides a qualitative comparison of the Pbs group with the more common Ts and Ns groups.
| Feature | Pentamethylbenzenesulfonyl (Pbs) | p-Toluenesulfonyl (Ts) | o-Nitrobenzenesulfonyl (Ns) |
| Steric Hindrance | Very High | Moderate | Moderate |
| Selectivity for 1° Amines | Excellent | Good | Good |
| Stability | High (similar to Ts) | Very High | Moderate (base sensitive) |
| Deprotection Conditions | Reductive (e.g., SmI2) | Harsh (strong acid, Na/NH3) | Mild (thiolysis) |
| Orthogonality | High | Moderate | High |
Conclusion
This compound offers a valuable addition to the synthetic chemist's toolkit for the protection of functional groups. Its significant steric bulk provides a unique handle for achieving high selectivity, particularly in the protection of primary amines. The robust nature of the Pbs group, combined with its susceptibility to specific reductive cleavage, allows for its strategic incorporation into complex synthetic routes where orthogonality is crucial. The protocols provided herein offer a starting point for the application of this versatile protecting group in a variety of research and development settings.
References
-
Fier, P. S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18416–18420. [Link][9][10]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link][3][15]
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(19), 3294-3298. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link][1]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link][2]
-
Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. The Journal of Organic Chemistry, 59(7), 1602-1603. [Link][2][11][12]
-
Orentas, E. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Retrieved from [Link][16]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link][6]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link][17]
-
The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes. (2004). International journal of pharmaceutics, 269(1), 139–148. [Link][7]
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 12. lookchem.com [lookchem.com]
- 13. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 14. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 16. p-Toluenesulfonamides [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentamethylbenzenesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
Pentamethylbenzenesulfonyl chloride is a crucial reagent in organic synthesis, often employed as a protecting group for amines due to the stability and crystallinity of the resulting sulfonamides. The standard synthesis route involves the electrophilic aromatic substitution (EAS) of pentamethylbenzene using chlorosulfonic acid. While the reaction appears straightforward, achieving a high yield consistently requires careful control over several critical parameters. This guide will address the common pitfalls and provide robust solutions.
The core reaction is the chlorosulfonation of pentamethylbenzene:
C₆(CH₃)₅H + ClSO₃H → C₆(CH₃)₅SO₂Cl + H₂O
The electrophile in this reaction is believed to be the sulfonyl chloride cation (SO₂Cl⁺), generated through the auto-protolysis of chlorosulfonic acid.[1][2]
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis of this compound.
Q1: My overall yield is consistently low (<70%). What are the most likely causes?
A1: Consistently low yields are typically traced back to one of three critical areas:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water.[3][4][5] Any moisture present in the starting materials (pentamethylbenzene, solvent) or glassware will consume the reagent and reduce the formation of the active electrophile. Furthermore, moisture will hydrolyze the desired product, this compound, into the corresponding sulfonic acid, which is a common impurity.[6]
-
Poor Temperature Control: This reaction is highly exothermic. If the temperature rises uncontrollably, side reactions such as polysulfonation and oxidation can occur, leading to the formation of dark, tarry byproducts and reducing the yield of the desired product.
-
Inefficient Quenching and Workup: The process of stopping the reaction and isolating the product is critical. Pouring the reaction mixture onto ice is a standard method to quench the excess chlorosulfonic acid and precipitate the product.[6][7] If this is done too slowly or at too high a temperature, product hydrolysis can significantly decrease the isolated yield.
Q2: What is the primary byproduct I should be concerned about, and how do I minimize its formation?
A2: The most common and troublesome byproduct is Pentamethylbenzenesulfonic acid . This is formed by the hydrolysis of the sulfonyl chloride product.
Prevention is key:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents (like dichloromethane), and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Controlled Quenching: The reaction mixture should be quenched by pouring it rapidly but carefully onto a vigorously stirred slurry of crushed ice and water.[7] This ensures that the excess chlorosulfonic acid is rapidly diluted and cooled, minimizing the time the product is exposed to aqueous conditions at elevated temperatures.
Q3: How critical is the quality of the starting pentamethylbenzene?
A3: The purity of the pentamethylbenzene is very important. Aromatic impurities can compete in the chlorosulfonation reaction, leading to a mixture of sulfonyl chlorides that can be difficult to separate. More significantly, non-aromatic impurities or residual solvents can react with chlorosulfonic acid in unpredictable ways, generating heat and colored byproducts. It is highly recommended to use pentamethylbenzene with >98% purity.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the experiment in a question-and-answer format.
Problem: The reaction mixture turned dark brown or black upon adding chlorosulfonic acid.
-
Likely Cause: This indicates decomposition or charring, which is almost always due to an uncontrolled temperature spike. Chlorosulfonic acid is a powerful oxidizing agent, and at higher temperatures, it can oxidize the aromatic substrate.[8]
-
Solution:
-
Pre-cool Everything: Cool the solution of pentamethylbenzene in dichloromethane to between -10°C and -5°C before starting the addition of chlorosulfonic acid.[7]
-
Slow, Dropwise Addition: Add the chlorosulfonic acid solution dropwise using an addition funnel. The rate of addition should be slow enough to maintain the internal reaction temperature below 5°C.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat effectively as it is generated.
-
Problem: After the aqueous workup, my crude product is a sticky oil instead of a solid.
-
Likely Cause 1: High levels of sulfonic acid impurity. The sulfonic acid byproduct is more polar and can interfere with the crystallization of the sulfonyl chloride, resulting in an oily mixture.
-
Solution 1: Aqueous HCl Scrubbing. For stubborn oils, an acidic wash can help. After separating the organic layer, wash it with a cold, dilute solution of hydrochloric acid (e.g., 5-10% HCl). This can help by protonating any residual base and ensuring the sulfonic acid remains in the aqueous phase.[9] The principle is that the excess chloride ions in the wash can help suppress the hydrolysis of the sulfonyl chloride.[9]
-
Likely Cause 2: Residual Solvent. Incomplete removal of the reaction solvent (e.g., dichloromethane) can result in an oil.
-
Solution 2: Thorough Drying. After washing and drying the organic layer with a drying agent like MgSO₄, ensure the solvent is completely removed under reduced pressure. If the product is stable, you can gently warm it (e.g., to 30-40°C) on the rotary evaporator.
Problem: The final yield is high, but the product's melting point is low and broad.
-
Likely Cause: This is a classic sign of impurity, most likely the presence of pentamethylbenzenesulfonic acid from hydrolysis. The melting point of pure this compound is sharp, typically around 80-85°C.[7][10]
-
Solution: Recrystallization. The crude product should be recrystallized to achieve high purity.
-
Recommended Solvent: n-Hexane is an excellent choice for recrystallization.[7] The sulfonyl chloride is soluble in hot hexane, while the more polar sulfonic acid impurity is much less soluble.
-
Procedure: Dissolve the crude solid in a minimal amount of boiling n-hexane. If there are insoluble materials (likely the sulfonic acid), perform a hot filtration to remove them. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Pentamethylbenzene (17.8 g, 0.12 mol)
-
Chlorosulfonic acid (24 mL, 0.36 mol)
-
Anhydrous Dichloromethane (DCM) (900 mL)
-
Crushed Ice
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
n-Hexane (for recrystallization)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: Dissolve pentamethylbenzene in 500 mL of anhydrous DCM in the flask. In the dropping funnel, prepare a solution of chlorosulfonic acid in 400 mL of anhydrous DCM.
-
Reaction: Cool the pentamethylbenzene solution to between -10°C and -5°C using an ice-salt or acetone-dry ice bath.
-
Addition: Begin the dropwise addition of the chlorosulfonic acid solution to the stirred pentamethylbenzene solution. Crucially, monitor the internal temperature and maintain it below 5°C throughout the addition. This step should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours.
-
Quenching: In a separate large beaker, prepare a vigorously stirred slurry of ~500g of crushed ice and 200 mL of 5% aqueous sodium bicarbonate. Slowly and carefully pour the reaction mixture into this ice slurry.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 200 mL of cold water and 200 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure.
-
-
Purification:
-
The resulting crude solid should be recrystallized from hot n-hexane.[7]
-
Dissolve the crude product in a minimum amount of boiling n-hexane, filter while hot if necessary, and allow to cool slowly.
-
Collect the pure white crystals by vacuum filtration. A typical high-purity yield following this procedure should be in the 85-95% range.[7]
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1 : 3 (Pentamethylbenzene : Chlorosulfonic acid) | An excess of chlorosulfonic acid drives the reaction to completion. |
| Temperature | -10°C to 5°C during addition | Prevents side reactions and decomposition.[7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that aids in temperature control. |
| Quenching | Pour into ice/NaHCO₃ slurry | Rapidly neutralizes and cools, minimizing product hydrolysis.[7] |
| Purification | Recrystallization from n-Hexane | Effectively removes the primary impurity, pentamethylbenzenesulfonic acid.[7] |
Visualizing the Process
Reaction Workflow
The following diagram outlines the critical steps and decision points for a successful synthesis.
Caption: Workflow for optimized Pms-Cl synthesis.
Troubleshooting Logic
Use this flowchart to diagnose common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for Pms-Cl synthesis.
Safety Information
Chlorosulfonic acid is an extremely hazardous and corrosive substance. [3][4][11]
-
It reacts violently with water, releasing large amounts of heat and toxic gases (HCl).[5][11]
-
It causes severe chemical and thermal burns upon contact with skin and eyes.[3][11]
-
Vapors are highly irritating to the respiratory system.[11]
Mandatory Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[3][4]
-
Ensure a safety shower and eyewash station are immediately accessible.[11]
-
Never add water to chlorosulfonic acid.[3][4] When quenching, always add the acid mixture to ice/water, never the other way around.
References
- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- PrepChem.com. Synthesis of this compound.
- Google Patents. US4549993A - Purification of crude, liquid organosulfonyl chloride.
- Atul Ltd. Chlorosulfonic acid.
- Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- BenchChem. Avoiding impurities in the synthesis of sulfonyl chlorides.
- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid.
- E. I. du Pont de Nemours & Co. Chlorosulfonic Acid Safety Data Sheet.
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
- BenchChem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
- Alfa Chemistry. CAS 52499-94-2 this compound.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 4. atul.co.in [atul.co.in]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Common side reactions with Pentamethylbenzenesulfonyl chloride.
Welcome to the technical support center for Pentamethylbenzenesulfonyl chloride (Pmb-Cl). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered when using this sterically hindered sulfonylating agent. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your reactions with this compound. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: I am reacting this compound with my amine, but I'm getting a very low yield of the expected sulfonamide, or the reaction isn't proceeding at all. What could be the cause?
Answer:
Several factors can contribute to a low yield in sulfonamide formation, primarily stemming from the inherent properties of Pmb-Cl and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid. This is a major competing side reaction.[1][2][3] The presence of even trace amounts of water in your reaction mixture can significantly reduce the amount of Pmb-Cl available to react with your amine.
-
Solution:
-
Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Steric Hindrance: The pentamethylphenyl group is exceptionally bulky.[4] If your amine is also sterically hindered, the nucleophilic attack on the sulfur atom can be very slow.[5][6]
-
Solution:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of your starting materials or products.
-
Extended Reaction Times: Sterically hindered reactions often require significantly longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Base: A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be effective. These bases will scavenge the HCl byproduct without competing with your amine as a nucleophile.
-
-
-
Inappropriate Base: The choice of base is critical. Using a nucleophilic base or a base that is not strong enough can lead to side reactions or incomplete reactions.
-
Solution:
-
Pyridine or Triethylamine: These are common choices, but with sterically hindered amines, they may not be optimal.
-
Stronger, Non-Nucleophilic Bases: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a similar strong, non-nucleophilic base for difficult couplings.
-
-
Issue 2: Formation of an Insoluble White Precipitate
Question: During my reaction or workup, a significant amount of a white solid precipitates from the solution. What is this, and how can I avoid it?
Answer:
The formation of an insoluble white precipitate is a common observation and can be attributed to several sources.
Potential Causes and Solutions:
-
Pentamethylbenzenesulfonic Acid: As mentioned, hydrolysis of Pmb-Cl forms pentamethylbenzenesulfonic acid.[1][7] This acid may be insoluble in your reaction solvent, especially if it's a non-polar organic solvent.
-
Solution:
-
Minimize Water Content: The primary solution is to prevent hydrolysis by rigorously excluding water from your reaction.
-
Aqueous Workup: During the workup, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, forming a water-soluble salt that can be removed in the aqueous layer.
-
-
-
Amine Hydrochloride Salt: The reaction of an amine with a sulfonyl chloride produces one equivalent of HCl.[8] This will react with any available amine (either your starting material or a basic scavenger like triethylamine) to form a hydrochloride salt, which is often insoluble in organic solvents.
-
Solution:
-
Use of a Soluble Base: Employing a base that forms a soluble hydrochloride salt or using a biphasic system (e.g., Schotten-Baumann conditions) can prevent the precipitation of the salt in the organic phase.
-
Aqueous Wash: During workup, a wash with water or a mild base will dissolve and remove these salts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when using this compound?
The most common side product is pentamethylbenzenesulfonic acid , resulting from the hydrolysis of the sulfonyl chloride.[1][2][3] Another potential, though less common, set of side products can arise from reactions with the solvent, especially if nucleophilic solvents are used at elevated temperatures. In reactions with primary amines, there is a possibility of double sulfonylation if the reaction conditions are harsh and there is an excess of the sulfonyl chloride and base, although the steric hindrance of Pmb-Cl makes this less likely.
Q2: How can I effectively monitor the progress of my reaction with Pmb-Cl?
Thin-layer chromatography (TLC) is a straightforward method. The starting Pmb-Cl, your amine, and the resulting sulfonamide will likely have different Rf values. Staining with potassium permanganate can be effective for visualizing the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of your starting materials and the appearance of your product, as well as detect any major side products.
Q3: Is this compound suitable for protecting primary and secondary amines?
Yes, the resulting pentamethylbenzenesulfonamide (Pmb-sulfonamide) can be used as a protecting group for amines.[9][10] The Pmb group is known for its high stability to a wide range of reaction conditions. However, the cleavage of the Pmb group can be challenging due to its stability and may require harsh acidic conditions.
Q4: What safety precautions should I take when handling this compound?
This compound is corrosive and causes severe skin burns and eye damage.[11][12][13][14] It is also a moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]
Experimental Protocols and Visualizations
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with Pmb-Cl
-
Preparation: Under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq or 2,6-lutidine, 1.2 eq) to the solution.
-
Pmb-Cl Addition: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating may be required.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reaction Scheme and Side Reaction Pathway
Caption: Desired sulfonylation reaction versus the hydrolysis side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low sulfonamide yields.
Quantitative Data Summary
| Reagent/Condition | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane, THF, or Acetonitrile | Minimizes hydrolysis of Pmb-Cl. |
| Base | Triethylamine, 2,6-Lutidine, DBU | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to reflux | Starting at low temperature minimizes initial side reactions. Heating may be necessary for sterically hindered substrates. |
| Atmosphere | Nitrogen or Argon | Excludes atmospheric moisture. |
References
- King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(8), 3049-3054.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
- Process Insight. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
-
National Center for Biotechnology Information. (n.d.). Pentamethylbenzenesulphonyl chloride. PubChem. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Thermo Fisher Scientific. (2021).
- King, J. F., Gill, M. S., & Ciubotaru, P. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 66(10), 2527-2535.
- Thermo Fisher Scientific. (2021).
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... Retrieved from [Link]
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
-
National Center for Biotechnology Information. (n.d.). Cyclopentyloxy-2-methyl-benzenesulfonyl chloride. PubChem. Retrieved from [Link]
- Chen, Y.-J., Chang, Y.-T., & Lee, S.-Y. (2022). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 156(21), 214303.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. nbinno.com [nbinno.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 52499-94-2 [amp.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Purification of Pentamethylbenzenesulfonyl Chloride Reaction Products
Introduction: Navigating the Purification of Sterically Hindered Sulfonyl Derivatives
Pentamethylbenzenesulfonyl chloride (PMSC) is a versatile reagent employed in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. The sterically bulky and lipophilic pentamethylphenyl group imparts unique solubility and crystallinity characteristics to its derivatives, which can present both opportunities and challenges during purification. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of PMSC reaction products. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
When reacting this compound with a nucleophile (e.g., an amine or alcohol), you can typically anticipate four classes of impurities:
-
Unreacted Starting Materials: Residual this compound and any excess nucleophile (the amine or alcohol).
-
Hydrolysis Product: Pentamethylbenzenesulfonic acid, formed by the reaction of PMSC with any trace moisture present in the reaction.[1][2] This is often a persistent, highly polar impurity.
-
Inorganic Salts: Salts formed from the base used in the reaction (e.g., triethylammonium chloride if triethylamine is used).[3]
-
Side-Reaction Products: With primary amines (R-NH₂), it's possible to form a bis-sulfonated byproduct, R-N(SO₂Ar)₂, especially if an excess of PMSC is used.[4]
Q2: How can I monitor my reaction to anticipate purification needs?
Effective reaction monitoring is the first step to simplifying purification. Thin-Layer Chromatography (TLC) is an invaluable technique.
-
Setup: Spot the crude reaction mixture alongside your starting materials (PMSC and the nucleophile) on a silica gel plate.
-
Interpretation: The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicates reaction progress. The relative retention factors (Rf) of impurities will guide your choice of purification strategy. For example, the highly polar sulfonic acid will typically remain at the baseline (Rf ≈ 0) in many common solvent systems.[2] For more complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide definitive identification of products and byproducts.[5]
Q3: Does the pentamethylphenyl group offer any advantages during purification?
Yes. The large, rigid, and symmetric nature of the pentamethylphenyl group often enhances the crystallinity of its derivatives. This makes recrystallization a highly effective and often preferred method for achieving high purity.[1] Furthermore, its lipophilic character means the desired products are typically very soluble in common organic solvents, facilitating efficient extraction away from inorganic salts.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the workup and isolation of your product.
Problem: Contamination with Starting Materials
Q4: My purified product is contaminated with the excess amine I used in the reaction. How can I remove it?
This is a common issue when using a nucleophilic amine as a starting material. The most effective removal method is an acidic wash during the aqueous workup.
-
The Principle: Amines are basic. By washing the organic extract with a dilute acid (e.g., 1M HCl), you protonate the excess amine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, leaving your neutral product in the organic phase.[4]
-
Caution: This method is only suitable if your final product is stable under acidic conditions. Always check for product degradation by running a small stability test in a vial before applying it to your entire batch.[6]
Q5: How do I remove unreacted this compound?
PMSC is reactive and can be quenched to facilitate its removal.
-
The Principle: You can quench the reaction with a small amount of a nucleophilic scavenger, such as a simple primary or secondary amine, which will react with the remaining PMSC to form a sulfonamide that can be more easily separated. Alternatively, during the aqueous workup, a wash with a dilute base like aqueous ammonia can help hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonate salt.
-
Chromatography: If quenching is not desirable, the unreacted PMSC, being relatively non-polar, can typically be separated from more polar sulfonamide or sulfonate ester products using flash column chromatography.[7]
Problem: Presence of Hydrolysis Byproducts
Q6: My NMR analysis shows a persistent, highly polar impurity that won't go away. What is it and how do I remove it?
This impurity is almost certainly Pentamethylbenzenesulfonic acid, the product of PMSC hydrolysis.[2][4] Due to its acidity, it can be easily removed with a basic wash.
-
The Principle: Sulfonic acids are strongly acidic. During the aqueous workup, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or other mild base will deprotonate the sulfonic acid.[4] The resulting sodium pentamethylbenzenesulfonate salt is highly polar and will be extracted into the aqueous phase.[4]
-
Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃.
-
Gently swirl and vent the funnel frequently to release the CO₂ gas that is produced.
-
Allow the layers to separate and remove the aqueous layer.
-
Repeat the wash if necessary (check the pH of the aqueous layer to ensure it is basic).
-
Proceed with a water and then a brine wash to remove residual salts.[7]
-
Problem: Challenges with Product Isolation
Q7: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the product comes out of solution as a liquid phase because it is below its melting point but the solution is supersaturated. This is often due to the solvent being too non-polar or the cooling process being too rapid.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of a more polar, miscible co-solvent (the "good" solvent) until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q8: My column chromatography separation is poor, with the product and impurities co-eluting. How can I improve the resolution?
Poor resolution on a silica gel column is usually due to an inappropriate solvent system or interactions between the analyte and the stationary phase.
-
The Principle: Sulfonamides contain both hydrogen bond donors (N-H) and acceptors (S=O), which can lead to tailing or streaking on silica gel. The bulky pentamethylphenyl group adds significant non-polar character.
-
Troubleshooting Steps:
-
Optimize the Eluent: The key is to find a solvent system that provides a target product Rf of ~0.3 on a TLC plate.
-
Start with a standard non-polar/polar mixture like Ethyl Acetate/Hexanes.[7]
-
If streaking occurs, adding a small amount (~1%) of a polar modifier like methanol or a basic modifier like triethylamine (for basic products) to the eluent can improve peak shape by competing for active sites on the silica.
-
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this solid material onto the top of your column. This often results in sharper bands and better separation than loading the product dissolved in a liquid.
-
Section 3: Standard Purification Protocols
Protocol 1: General Aqueous Workup for Sulfonamide/Sulfonate Ester Synthesis
This procedure is designed to remove the most common impurities following a reaction between PMSC and an amine or alcohol.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (for amine reactants): Transfer the mixture to a separatory funnel and wash with 1M HCl. Collect the organic layer.[4][7]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove pentamethylbenzenesulfonic acid.[4]
-
Neutral Wash: Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution). The brine wash helps to remove bulk water from the organic phase.[7]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common systems include ethanol/water or ethyl acetate/hexanes.[7]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Precipitation: Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visualized Workflows
Diagram 1: General Purification Strategy
The following diagram outlines the typical decision-making process for purifying the products of a this compound reaction.
Caption: Decision tree for removing impurities via aqueous workup.
Section 5: Final Purity Assessment
Q9: How can I be confident my final product is pure?
A combination of analytical techniques should be used to confirm the purity and identity of your final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. [5]A pure sample will show sharp signals corresponding to the expected structure, with no significant peaks attributable to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound. [7]* Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity (e.g., >99% by peak area). [5]* Melting Point: A sharp melting point range for a solid product is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range. [8]
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.
- Technical Support Center: Synthesis of Sulfonamide Deriv
- Avoiding impurities in the synthesis of sulfonyl chlorides. (2025). Benchchem.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2014). ResearchGate. [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. [Link]
-
TLC of Sulfonamides. (n.d.). ResearchGate. [Link]
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (1983).
-
Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory. (2025). YouTube. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions. (2025). Benchchem.
Sources
Technical Support Center: Pentamethylbenzenesulfonyl (Pms) Protecting Group Removal
Welcome to the technical support center for the Pentamethylbenzenesulfonyl (Pms) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the removal of the Pms group, particularly in the context of peptide synthesis.
I. Understanding the Pentamethylbenzenesulfonyl (Pms) Protecting Group
The Pentamethylbenzenesulfonyl (Pms) group is an arylsulfonyl protecting group primarily utilized for the protection of the guanidino function of arginine residues in solid-phase peptide synthesis (SPPS). Its structure, characterized by a pentamethyl-substituted benzene ring attached to a sulfonyl chloride, offers specific stability and cleavage characteristics.
While structurally similar to other arylsulfonyl protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the electronic and steric properties imparted by the five methyl groups on the benzene ring influence its lability and propensity for side reactions during deprotection.
II. FAQs: Core Concepts of Pms Deprotection
Here we address some of the foundational questions regarding the removal of the Pms protecting group.
Q1: Under what conditions is the Pms group typically removed?
A1: The Pms group is most commonly removed under strong acidic conditions. The standard method involves treatment with Trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing various scavengers.[1][2] In some cases, particularly in Boc-based synthesis strategies, stronger acids like Hydrogen Fluoride (HF) may be employed.[3][4]
Q2: Why are scavengers necessary during Pms deprotection?
A2: During the acid-catalyzed cleavage of the Pms group, reactive cationic species are generated. These electrophilic species can react with sensitive amino acid residues in the peptide sequence, leading to undesirable side products.[2][5] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions.[2][6]
Q3: What are the most common side reactions observed during Pms removal?
A3: A significant side reaction is the sulfonation of the indole ring of tryptophan residues by the cleaved Pms group.[7] O-sulfonation of serine and threonine residues that are protected with acid-labile groups (like tert-butyl) can also occur. Alkylation of tryptophan by carbocations generated from other protecting groups or the resin linker is another potential issue.[1]
Q4: How does the Pms group compare to the more commonly used Pbf protecting group?
A4: The Pbf group has largely superseded Pms and Pmc in modern peptide synthesis.[8] The primary reason is that Pbf is generally more acid-labile, allowing for faster and cleaner deprotection with standard TFA cocktails.[1][8] This increased lability is attributed to the five-membered dihydrobenzofuran ring in Pbf, which better stabilizes the carbocation intermediate formed during cleavage compared to the six-membered chromane ring of Pmc or the simple phenyl ring of Pms.[8] Consequently, the use of Pbf often results in a lower incidence of side reactions, particularly the alkylation of tryptophan.[1] One study reported that a 3-hour cleavage with TFA resulted in 69% of the desired peptide with Arg(Pbf) compared to only 46% with Arg(Pmc), highlighting the improved efficiency of Pbf.[1]
Q5: Is the Pms group orthogonal to other common protecting groups?
A5: The Pms group is considered part of an acid-labile protecting group strategy.[9][10] It is not orthogonal to other acid-labile groups like Boc (tert-butyloxycarbonyl) or t-butyl ethers, as they will be removed simultaneously during the final TFA or HF cleavage.[11] However, it is orthogonal to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and protecting groups that are removed by other specific methods (e.g., photolysis, hydrogenation).[9][10]
III. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a structured approach to identifying and resolving common issues encountered during the deprotection of the Pms group.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Incomplete Deprotection | Insufficient Acid Strength or Reaction Time: The Pms group can be more stable than other sulfonyl protecting groups, requiring longer exposure to strong acid for complete removal. | Extend the cleavage time: Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by HPLC-MS. This will help determine the optimal cleavage duration for your specific peptide.[12] Increase TFA concentration: While standard cocktails often use 95% TFA, for stubborn Pms groups, using a higher concentration or a stronger acid like HF (if compatible with your peptide and resin) might be necessary.[3][4] |
| Poor Resin Swelling: If the resin is not properly swollen, the cleavage cocktail cannot efficiently access all the peptide chains. | Ensure proper resin swelling: Before adding the cleavage cocktail, wash the resin with a suitable solvent like dichloromethane (DCM) to ensure it is fully swollen.[13] | |
| Degraded TFA: Trifluoroacetic acid is hygroscopic and its acidity can decrease over time if not stored properly. | Use fresh, high-quality TFA: Always use freshly opened or properly stored TFA for your cleavage reactions to ensure maximum acid strength. | |
| Sulfonation of Tryptophan | Insufficient Scavenging of Sulfonyl Cations: The cleaved pentamethylbenzenesulfonyl cation is a potent electrophile that can react with the electron-rich indole ring of tryptophan.[7] | Optimize your scavenger cocktail: For tryptophan-containing peptides, it is crucial to use scavengers that are effective at trapping sulfonyl species. Thioanisole and 1,2-ethanedithiol (EDT) are commonly used for this purpose.[2] Consider increasing the concentration of these scavengers. Use of Trp(Boc): Protecting the indole nitrogen of tryptophan with a Boc group can significantly reduce the risk of sulfonation.[12] |
| Modification of other residues (e.g., Met, Tyr) | Reaction with Carbocations: Carbocations generated from other acid-labile protecting groups (e.g., t-butyl) or the resin linker can alkylate nucleophilic residues like methionine and tyrosine. | Use a comprehensive scavenger cocktail: A standard "Reagent K" (TFA/water/phenol/thioanisole/EDT) is designed to scavenge a wide range of cationic species.[12] Triisopropylsilane (TIS) is also a very effective carbocation scavenger.[14] |
| Peptide Aggregation during Cleavage | Formation of Secondary Structures: Some peptide sequences are prone to aggregation, which can hinder deprotection and cleavage. | Use aggregation-disrupting additives: Adding a small amount of a chaotropic agent like guanidine hydrochloride to the cleavage cocktail can help disrupt secondary structures and improve reagent access. |
IV. Experimental Protocols
The following are general protocols for the removal of the Pms protecting group. Note: These are starting points and may require optimization for your specific peptide. A small-scale trial cleavage is always recommended.[15]
Protocol 1: Standard TFA Cleavage
This protocol is suitable for most peptides that do not contain highly sensitive residues like unprotected tryptophan.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers: Triisopropylsilane (TIS), Water (deionized)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3x the volume of the resin) to swell it and remove any residual solvents.[13]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.[16]
-
Peptide Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic impurities.[16]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: TFA Cleavage for Tryptophan-Containing Peptides
This protocol includes scavengers specifically to minimize sulfonation of tryptophan.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers: Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail such as TFA/Thioanisole/EDT/Water (90:5:3:2 v/v/v/v) .[17]
-
Cleavage Reaction: Follow step 3 from Protocol 1, potentially extending the reaction time to 4-6 hours based on monitoring.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
Protocol 3: HF Cleavage (for Boc-SPPS)
Caution: Hydrogen Fluoride (HF) is an extremely hazardous and corrosive chemical. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
Procedure: A detailed protocol for HF cleavage is beyond the scope of this guide due to the specialized equipment and safety precautions required. A typical "low-high" HF procedure involves an initial treatment with a lower concentration of HF in a scavenger like dimethyl sulfide (DMS) to remove more labile protecting groups, followed by a "high" HF step to cleave the more resistant groups like Pms and the peptide from the resin.[4][5] The reaction is typically carried out at 0°C for 1-2 hours.[18] For peptides containing Arg(Tos), which has comparable stability to Pms, cleavage times of up to 2 hours may be necessary.[3]
V. References
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). Biol Chem Hoppe Seyler, 374(5), 349-362.
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). J Pept Sci, 26(6), e3251.
-
Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
Arg(Pmc)-OH and Boc-Arg(Pbf)-OH in Peptide Synthesis. (2025). Benchchem.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1785.
-
Introduction to Cleavage Techniques. (1995). Thermo Fisher Scientific.
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11480-11568.
-
Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2014). J Vis Exp, (86), e51433.
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). Slideshare.
-
Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. (n.d.). ResearchGate.
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Aapptec.
-
Comparison of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
-
Fmoc Cleavage. (n.d.). Thermo Fisher Scientific.
-
Cleavage from Wang Resin. (n.d.). Aapptec.
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464.
-
Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. (2025). Benchchem.
-
Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. (2025). Benchchem.
-
Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec Peptides.
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.).
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
-
Hf cleavage and deprotection from resins. (2014). Slideshare.
-
Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
-
Fig. 3 (A) N α -Amino protecting groups (Pms, Esc, and Sps) introduced... (2022). ResearchGate.
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1995). International Journal of Peptide and Protein Research, 45(3), 267-273.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (2025). Benchchem.
-
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. (2025). Benchchem.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers, 55(2), 123-139.
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464.
-
Methods for the synthesis of arginine-containing peptides. (2019). Google Patents.
-
Methods for the synthesis of arginine-containing peptides. (2008). Google Patents.
-
Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
Sources
- 1. peptide.com [peptide.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
Stability of Pentamethylbenzenesulfonyl chloride under acidic and basic conditions.
Technical Support Center: Pentamethylbenzenesulfonyl Chloride (PMSC)
A Guide to Stability, Handling, and Troubleshooting for Researchers
Welcome to the technical support resource for this compound (CAS 52499-94-2). As Senior Application Scientists, we understand that mastering the nuances of your reagents is critical to experimental success. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for working with this compound (PMSC), focusing specifically on its stability under the conditions you'll encounter most frequently in the lab.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental stability characteristics of PMSC. Understanding these principles is the first step in troubleshooting and optimizing your reactions.
Q1: What is the primary mode of degradation for this compound?
The primary pathway for the degradation of this compound, like other sulfonyl chlorides, is through nucleophilic substitution at the electrophilic sulfur center.[1] The sulfur-chlorine bond is susceptible to cleavage by a wide range of nucleophiles. The most common and often unavoidable nucleophile is water, leading to hydrolysis.[2][3] Therefore, meticulous exclusion of moisture is the single most important factor in preventing degradation during storage and handling.[4][5]
Q2: How stable is PMSC under basic conditions, and what should I expect during my reaction?
PMSC is highly reactive under basic conditions. This reactivity is precisely why it is a valuable reagent, particularly for the formation of sulfonamides with primary and secondary amines.
-
Mechanism of Reaction: In the presence of a basic nucleophile, such as an amine or hydroxide, the lone pair of the nucleophile attacks the electron-deficient sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.[1] This reaction is typically rapid and exothermic.
-
Common Bases: Reactions are often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) or even an excess of the amine substrate to neutralize the HCl generated during the reaction.[2] In some cases, aqueous bases like sodium hydroxide can be used, particularly in Schotten-Baumann-type reactions, though this introduces the competing risk of hydrolysis.[6][7]
-
Expected Outcome: Under anhydrous basic conditions with an amine, the expected product is the corresponding N-substituted pentamethylbenzenesulfonamide. In the presence of hydroxide, the sulfonate salt is formed.
Q3: My sulfonamide formation reaction with PMSC has a low yield. What are the likely causes related to stability?
Low yields are a common frustration. When using PMSC, the cause often traces back to one of two competing reactions, both stemming from its inherent reactivity.
-
Hydrolysis: This is the most frequent culprit. If there is moisture in your solvent, glassware, or amine substrate, a portion of your PMSC will hydrolyze to pentamethylbenzenesulfonic acid.[2] This hydrolyzed acid cannot participate in the desired reaction, thus lowering the yield of your sulfonamide.
-
Reaction Rate Mismatch: The rate of hydrolysis can sometimes be competitive with the rate of sulfonamide formation, especially if your amine is sterically hindered or a weak nucleophile. Studies on benzenesulfonyl chlorides show that reactions with amines in aqueous media can be complex, with pH profiles indicating that at high pH, processes involving hydroxide can become significant.[6][7]
To troubleshoot, ensure all reagents and solvents are rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Is this compound stable under acidic conditions?
Generally, PMSC exhibits greater stability in acidic conditions compared to basic conditions, provided that potent nucleophiles are absent.
-
Anhydrous Acidic Media: In dry, aprotic solvents containing a non-nucleophilic acid (e.g., HCl gas in dioxane), PMSC is relatively stable. It does not readily decompose or react.
-
Aqueous Acidic Media: In aqueous acidic solutions, the primary reaction is still hydrolysis. While the rate of hydrolysis is significantly slower than under basic or neutral conditions, it will still occur over time.[8] The mechanism is considered a direct nucleophilic attack by water (solvolysis) on the sulfonyl chloride.[8][9]
For practical purposes, while it is more stable, prolonged exposure to aqueous acid should be avoided if the integrity of the PMSC is critical. It is not, however, typically used as a protecting group that is cleaved by acid; its removal, when used as such, relies on different mechanisms.[10][11]
Troubleshooting Guide: Stability-Related Issues
Use this table as a quick reference to diagnose and solve common experimental problems encountered when using this compound.
| Problem Observed | Potential Cause (Stability-Related) | Recommended Solution & Rationale |
| Low or No Yield of Desired Product | PMSC Hydrolysis: The reagent degraded due to moisture before or during the reaction. | Action: Rigorously dry all solvents, reagents (especially amines), and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[5] Rationale: Preventing exposure to water, the primary nucleophile for degradation, ensures the PMSC is available to react with your substrate. |
| Formation of a Water-Soluble Byproduct | Hydrolysis Product: The byproduct is likely pentamethylbenzenesulfonic acid, formed from the reaction of PMSC with water.[2] | Action: During workup, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove the acidic byproduct. Rationale: The sulfonic acid is acidic and will be deprotonated by the base, forming a salt that is highly soluble in the aqueous layer and easily separated. |
| Inconsistent Reaction Times or Results | Ambient Moisture Contamination: The reaction is sensitive to atmospheric humidity, which can vary day-to-day. | Action: Standardize the experimental setup. Use oven-dried glassware, syringe-septum techniques for reagent addition, and maintain a positive pressure of inert gas. Rationale: Creating a reproducible, anhydrous environment eliminates a key variable, leading to more consistent outcomes. |
| Difficulty Purifying Product | Residual PMSC or Sulfonic Acid: Both the starting material and its hydrolysis product can complicate purification. | Action: After the reaction is complete, quench any remaining PMSC by adding a small amount of a sacrificial amine (e.g., a few drops of diethylamine) or water and stirring. Then proceed with an acidic/basic workup. Rationale: Quenching converts the highly reactive PMSC into more easily separable sulfonamide or sulfonic acid, simplifying subsequent chromatography or crystallization. |
Key Experimental Protocols & Workflows
Adhering to validated protocols is essential for success. The following workflows incorporate best practices for handling PMSC.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol minimizes degradation by ensuring an anhydrous environment.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Setup: Assemble the reaction flask under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve the amine substrate and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine or pyridine) in a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
PMSC Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it dropwise to the amine solution at 0°C using a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Quench any excess PMSC with a few drops of water. Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Diagram: General Reactivity of this compound
This diagram illustrates the two primary competing nucleophilic substitution reactions.
Caption: Competing reaction pathways for PMSC.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Follow this logical guide to diagnose issues with PMSC reactions.
Caption: A logical workflow for troubleshooting low yields.
References
- Sulfonyl Chloride Definition. Fiveable.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.
- Sulfonyl halide. Wikipedia.
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
- SULPHURYL CHLORIDE Safety D
- Sulfuryl chloride. Sciencemadness Wiki.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich.
- SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- This compound 97%. Sigma-Aldrich.
- This compound. ChemicalBook.
- Pentamethylbenzenesulphonyl chloride. PubChem, NIH.
- This compound, 98+ CookeChem.
- 3,5-DIMETHYLBENZENESULFONYL CHLORIDE - Safety D
- CAS 52499-94-2 this compound. Alfa Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
- 4-Acetamidobenzenesulfonyl chloride - SAFETY D
- Cleavage Cocktails; Reagent B. Aapptec.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Hydrolysis of an acid chloride. YouTube.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
- Benzal chloride hydrolysis method.
- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound 97 52499-94-2 [sigmaaldrich.com]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. old.iupac.org [old.iupac.org]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
How to prevent the hydrolysis of Pentamethylbenzenesulfonyl chloride during a reaction.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the Technical Support Center for Pentamethylbenzenesulfonyl Chloride. This resource is designed to provide in-depth guidance and troubleshooting advice to help you successfully utilize this reagent in your synthetic endeavors while minimizing the common pitfall of hydrolysis. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is the reaction of this compound with water.[1] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water molecules.[1] This reaction leads to the formation of the corresponding and often undesired pentamethylbenzenesulfonic acid and hydrochloric acid (HCl).[1]
Q2: My reaction mixture is showing the presence of pentamethylbenzenesulfonic acid. What went wrong?
A2: The presence of pentamethylbenzenesulfonic acid is a clear indicator that hydrolysis has occurred. This can happen due to several factors, including the use of wet solvents or reagents, exposure of the reaction to atmospheric moisture, or improper workup procedures.[1][2]
Q3: How does temperature affect the rate of hydrolysis?
A3: Generally, higher temperatures accelerate the rate of chemical reactions, including hydrolysis. While reactions are often conducted at or below room temperature to control exothermicity, excessively low temperatures can significantly slow down the desired reaction as well.[2] It is crucial to find an optimal temperature that favors the intended reaction over hydrolysis. Controlled quenching of the reaction at low temperatures (e.g., pouring onto ice) can help minimize hydrolysis of the product during workup.[2]
Q4: Can the base used in my reaction contribute to hydrolysis?
A4: Yes, the choice and handling of the base are critical. While a base is often required to neutralize the HCl generated during the sulfonylation reaction, many common bases can contain residual water or be hygroscopic. The presence of hydroxide ions from an aqueous base will readily hydrolyze the sulfonyl chloride.[3] Therefore, using an anhydrous, non-nucleophilic base is crucial.
Q5: Is it possible to use an aqueous workup without causing significant hydrolysis?
A5: It may seem counterintuitive, but for some arylsulfonyl chlorides with low water solubility, a rapid aqueous workup can be effective.[4] The low solubility of the product in water can cause it to precipitate, which in turn protects it from extensive hydrolysis.[4] However, this technique requires careful control of temperature and time to be successful.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides a structured approach to identifying and resolving common issues related to the hydrolysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of pentamethylbenzenesulfonic acid impurity. | 1. Presence of water in solvents or reagents.[1] 2. Exposure to atmospheric moisture.[1][5][6][7] 3. Use of a wet or nucleophilic base. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[2][8] This minimizes contact with atmospheric moisture. 3. Base Selection: Use a non-nucleophilic, anhydrous base like pyridine or triethylamine. Ensure the base is dry before use. |
| Low yield of the desired sulfonated product. | 1. Hydrolysis of the starting material before or during the reaction. 2. Sub-optimal reaction temperature.[2] 3. Inefficient quenching and workup.[2] | 1. Strict Moisture Exclusion: Follow all recommendations for maintaining anhydrous conditions. Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5] 2. Temperature Optimization: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal temperature that promotes the desired reaction while minimizing hydrolysis. 3. Controlled Workup: Quench the reaction at a low temperature. If an aqueous workup is necessary, perform it rapidly and at a reduced temperature to minimize product loss due to hydrolysis.[4] |
| Inconsistent reaction outcomes. | 1. Variability in the quality of solvents and reagents. 2. Inconsistent reaction setup and handling procedures. | 1. Standardize Materials: Use high-purity, anhydrous solvents and reagents from reliable sources. 2. Develop a Standard Operating Procedure (SOP): Document and adhere to a strict protocol for setting up the reaction, handling reagents, and performing the workup to ensure reproducibility. |
The Mechanism of Hydrolysis: A Closer Look
The hydrolysis of this compound proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This process is generally considered to follow an SN2-type mechanism.[3][9][10]
Figure 1. Simplified mechanism of this compound hydrolysis.
The key to preventing this unwanted reaction is to minimize the presence of water, the primary nucleophile responsible for hydrolysis.
Experimental Protocol: General Procedure for Sulfonylation with Minimal Hydrolysis
This protocol provides a generalized approach for using this compound in a reaction with an alcohol or amine, focusing on the exclusion of water.
Materials:
-
This compound
-
Substrate (alcohol or amine)
-
Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous reaction solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve the substrate and the anhydrous base in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired reaction temperature (often 0 °C to room temperature).
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the reaction mixture via a syringe or dropping funnel.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow addition of cold water or a saturated aqueous solution of a mild acid or base, depending on the nature of the product.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method such as recrystallization or column chromatography.
Figure 2. Workflow for minimizing hydrolysis during sulfonylation.
The Role of Pyridine: More Than Just a Base
Pyridine is often used in reactions involving sulfonyl chlorides. While it acts as a base to neutralize the generated HCl, it can also serve as a nucleophilic catalyst.[11] Pyridine can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[11][12] This intermediate is then more readily attacked by the alcohol or amine nucleophile, potentially accelerating the desired reaction.
References
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239-244. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]
-
King, J. F., & Skonieczny, S. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(8), 1877-1884. [Link]
- Ameduri, B., & Boutevin, B. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
King, J. F., et al. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(15), 5684-5692. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]
-
Page, M. I., & Williams, A. (1997). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 62(21), 7233-7236. [Link]
-
King, J. F., et al. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(8), 1877-1884. [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]
-
Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 862-879. [Link]
-
Wu, J., & Sun, J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(17), 6645-6647. [Link]
-
Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667. [Link]
-
Ivanov, S. N., et al. (2003). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 39(5), 733-742. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of an acid chloride. [Link]
-
Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]
- Google Patents. (n.d.). CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor.
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A-Z Guide to Optimizing Sulfonamide Yields
Welcome to our comprehensive technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in sulfonamide formation reactions. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher efficiency in your syntheses.
Introduction: The Enduring Importance of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The classical and most direct method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] While this method is robust, it is not without its challenges, which can often lead to frustratingly low yields. This guide will walk you through a systematic approach to troubleshooting these issues, grounded in fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and provides a rapid checklist for diagnosing low-yield reactions.
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When faced with a low-yield sulfonamide synthesis, a systematic check of your foundational reaction components and conditions is the best starting point.[4] Here is a checklist to guide your initial investigation:
-
Reagent Quality:
-
Amine Purity: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can impede the desired reaction.[4]
-
Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to moisture and can hydrolyze to the unreactive sulfonic acid.[4][5] It is crucial to use a freshly opened bottle or to purify the sulfonyl chloride prior to use.
-
Solvent Anhydrousness: The presence of water can lead to the hydrolysis of the sulfonyl chloride, a common cause of low yields. Always use anhydrous (dry) solvents.[3]
-
Base Purity: If you are using a tertiary amine base such as triethylamine or pyridine, confirm that it is pure and dry.[3]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-verify the molar ratios of your reactants. A 1:1 ratio of amine to sulfonyl chloride is a common starting point, with a slight excess of base (typically 1.1-1.5 equivalents) being beneficial.[4]
-
Temperature Control: These reactions are often initiated at 0 °C to manage the initial exotherm, and then allowed to warm to room temperature.[3] While gentle heating might be necessary for sluggish reactions, excessive heat can promote the formation of side products.[6]
-
Inert Atmosphere: To prevent the degradation of sensitive reagents by atmospheric moisture and oxygen, it is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4]
-
Q2: How do the choices of solvent and base impact the reaction yield?
A2: The selection of an appropriate solvent and base is critical and can significantly influence the efficiency of the reaction.[7] The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The solvent's role is to dissolve the reactants and facilitate their interaction. An improper choice can lead to side reactions or poor conversion.
| Parameter | Considerations & Recommendations | Common Issues |
| Base Selection | The base should be sufficiently strong to deprotonate the amine (or the resulting sulfonamide) but not so strong that it promotes unwanted side reactions.[3] Pyridine and triethylamine (TEA) are common choices. For less reactive amines, stronger, non-nucleophilic bases may be required.[3] | A base that is too weak will not effectively neutralize the HCl, leading to protonation of the starting amine and halting the reaction. A base that is too sterically hindered may also be ineffective. |
| Solvent Selection | The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used. Protic solvents should be avoided as they can react with the sulfonyl chloride.[3] | Using a solvent in which the reactants are not fully soluble can lead to a heterogeneous mixture and slow, incomplete reaction. |
Q3: What are some common side reactions that can lead to low yields?
A3: Several side reactions can compete with the desired sulfonamide formation, thereby reducing the yield of your target molecule.
-
Hydrolysis of Sulfonyl Chloride: As previously mentioned, this is a major competing reaction. The presence of even trace amounts of water can convert the reactive sulfonyl chloride to the unreactive sulfonic acid.[4]
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonylated product. This can often be mitigated by the slow addition of the sulfonyl chloride to the amine solution.[7]
-
Reaction with Solvent: Certain solvents can react with the highly electrophilic sulfonyl chloride. For example, protic solvents like alcohols will react to form sulfonate esters.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving persistent low-yield issues.
Guide 1: Diagnosing the Root Cause of Low Yield
A logical workflow is essential for efficiently identifying the source of the problem.
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pentamethylbenzenesulfonyl Chloride and Tosyl Chloride
In the landscape of modern organic synthesis, the conversion of alcohols to sulfonates is a cornerstone transformation, turning a poor leaving group (hydroxyl) into an excellent one, thereby paving the way for nucleophilic substitution and elimination reactions.[1][2] For decades, p-toluenesulfonyl chloride (tosyl chloride, Ts-Cl) has been the quintessential reagent for this purpose, valued for its reliability and the vast body of literature supporting its use.[3] However, specialized applications in complex molecule synthesis, particularly within drug discovery, have driven the need for reagents with tailored properties.[4][5][6] One such reagent is Pentamethylbenzenesulfonyl chloride (Pms-Cl).
This guide provides an in-depth comparison of the reactivity and utility of Pms-Cl versus the benchmark, Ts-Cl. We will dissect the nuanced interplay of steric and electronic factors that govern their behavior, providing researchers with the insights needed to select the optimal reagent for their specific synthetic challenge.
The Duality of Reactivity: A Tale of Steric Hindrance and Leaving Group Ability
The reactivity of an arenesulfonyl chloride is not a monolithic property. It must be considered in two distinct phases:
-
The Sulfonylation Reaction: The initial reaction of the sulfonyl chloride with a nucleophile (e.g., an alcohol) to form the sulfonate ester.
-
The Subsequent Reaction: The reactivity of the resulting sulfonate ester, where the sulfonate group acts as a leaving group.
The structural differences between Pms-Cl and Ts-Cl create a fascinating dichotomy where their performance in these two phases is inversely correlated.
Structural and Electronic Properties
Tosyl chloride features a para-methyl group on the benzene ring, a mild electron-donating group. In contrast, this compound is adorned with five methyl groups. This extensive alkyl substitution introduces two critical differentiating factors:
-
Extreme Steric Hindrance: The two ortho-methyl groups on the Pms-Cl aromatic ring create a sterically congested environment around the electrophilic sulfur center.[7]
-
Enhanced Electron Donation: The cumulative inductive effect of five methyl groups significantly increases the electron density of the aromatic ring compared to the single methyl group of Ts-Cl.[8]
These factors are the primary drivers of the divergent reactivity profiles of the two reagents.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Factors influencing the comparative reactivity of Pms-Cl and Ts-Cl.", fontname="Arial", fontsize=11]
Phase 1: The Sulfonylation Reaction
The formation of a sulfonate ester proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[9] In this stage, steric hindrance is the dominant factor.
-
Tosyl Chloride (Ts-Cl): With its relatively unencumbered sulfur center, Ts-Cl reacts readily with a wide range of primary and secondary alcohols under standard conditions (e.g., pyridine or Et3N as base).[10][11]
-
This compound (Pms-Cl): The bulky ortho-methyl groups significantly shield the sulfur atom, impeding the approach of the nucleophile.[7][12] Consequently, the sulfonylation reaction with Pms-Cl is generally slower than with Ts-Cl. This effect is particularly pronounced with sterically demanding secondary or tertiary alcohols. For hindered substrates, forcing conditions (higher temperatures, longer reaction times) may be necessary, which can increase the risk of side reactions like elimination to form alkenes.
Therefore, for the initial ester formation, Ts-Cl exhibits higher general reactivity and is more versatile across a broader range of substrates.
Phase 2: Leaving Group Ability of the Sulfonate
Once the sulfonate ester is formed, its utility is defined by the ability of the sulfonate group to depart in a subsequent reaction. The efficacy of a leaving group is directly proportional to the stability of the anion it forms.
-
Tosylate (TsO⁻): The tosylate anion is an excellent leaving group. Its stability is derived from the delocalization of the negative charge across the three oxygen atoms, with a minor contribution from the phenyl ring. The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -6.5, indicating a very stable conjugate base.
-
Pmsylate (PmsO⁻): The pmsylate anion is an even better leaving group. The strong, collective electron-donating effect of the five methyl groups helps to further stabilize the negative charge on the sulfonate anion. This increased stabilization makes the pmsylate anion a weaker base and, consequently, a superior leaving group compared to tosylate.
This means that an alkyl pmsylate (R-OPms) is a more reactive electrophile than the corresponding alkyl tosylate (R-OTs). It will undergo nucleophilic substitution more readily, which can be a decisive advantage when dealing with unreactive nucleophiles or substrates prone to sluggish reactions.
Data and Property Comparison
The table below summarizes the key comparative aspects of the two reagents.
| Property | Tosyl Chloride (Ts-Cl) | This compound (Pms-Cl) | Rationale & Causality |
| Reactivity in Sulfonylation | High | Moderate to Low | The two ortho-methyl groups in Pms-Cl create significant steric hindrance around the sulfur atom, slowing the rate of nucleophilic attack compared to the less hindered Ts-Cl.[7][12] |
| Substrate Scope | Broad (primary, secondary alcohols) | More limited, best with unhindered primary alcohols | Steric clash between Pms-Cl and hindered alcohols (secondary, tertiary) makes sulfonylation difficult and can favor elimination side reactions.[3] |
| Leaving Group Ability of Sulfonate | Excellent (pKa of TsOH ≈ -6.5) | Superb (Even better than tosylate) | The five electron-donating methyl groups on the Pms ring further stabilize the resulting sulfonate anion (PmsO⁻), making it a weaker base and better leaving group than TsO⁻. |
| Reactivity of Sulfonate Ester | High (R-OTs is a good electrophile) | Very High (R-OPms is a more potent electrophile) | A better leaving group leads to a lower activation energy for subsequent substitution or elimination reactions. |
| Crystallinity of Derivatives | Tosylates are often crystalline. | Pmsylates are highly crystalline. | The bulky, rigid, and symmetric nature of the pentamethylphenyl group promotes the formation of stable, well-ordered crystal lattices. |
| Primary Use Case | General-purpose activation of alcohols. | Activation of alcohols where a highly reactive leaving group is needed for a subsequent difficult step, or when a highly crystalline derivative is desired for purification or characterization. | Ts-Cl is the workhorse for standard transformations. Pms-Cl is a specialist tool for challenging substrates or when physical properties are key. |
Experimental Protocol: Comparative Sulfonylation of Benzyl Alcohol
This protocol provides a framework for comparing the sulfonylation of a primary alcohol with Ts-Cl and Pms-Cl. Benzyl alcohol is chosen as a representative unhindered primary alcohol where both reactions should proceed cleanly, allowing for a direct comparison of reaction time.
Objective: To synthesize benzyl tosylate and benzyl pmsylate and compare the reaction progress.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
This compound (Pms-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Hexane/Ethyl Acetate solvent system for TLC
Workflow Diagram:
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Experimental workflow for the comparative sulfonylation.", fontname="Arial", fontsize=11]
Step-by-Step Procedure:
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M). To each flask, add anhydrous pyridine (1.5 eq).
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are crucial as sulfonyl chlorides can be hydrolyzed by water.
-
-
Cooling: Cool both reaction mixtures to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Addition of Sulfonyl Chloride: To the first flask, add Ts-Cl (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. To the second flask, add Pms-Cl (1.1 eq) in the same manner.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).
-
Expected Observation: The reaction with Ts-Cl is expected to reach completion significantly faster than the reaction with Pms-Cl. This can be visualized on TLC by the disappearance of the benzyl alcohol spot and the appearance of a new, less polar product spot.
-
-
Workup - Quenching: Once the reaction is complete (or has stalled), quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 5% aq. HCl (2x, to remove pyridine hydrochloride), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Causality: The acid wash protonates the pyridine base, making it water-soluble and allowing for its removal from the organic layer. The bicarbonate wash removes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from hexanes or ethanol) or by flash column chromatography on silica gel. The pmsylate derivative is expected to be a highly crystalline solid.
Conclusion and Recommendations
The choice between this compound and tosyl chloride is a strategic decision based on a trade-off between the ease of the initial sulfonylation and the desired reactivity of the resulting sulfonate ester.
-
Tosyl Chloride (Ts-Cl) remains the superior choice for general-purpose applications. Its high reactivity in the sulfonylation step across a wide range of alcohols and its well-documented behavior make it a reliable and cost-effective workhorse reagent.
-
This compound (Pms-Cl) should be considered a specialist reagent. It is best employed in multi-step syntheses where a subsequent nucleophilic substitution is particularly challenging. The enhanced leaving group ability of the pmsylate can overcome high activation barriers in later steps. Furthermore, its tendency to form highly stable and crystalline derivatives can be exploited as an effective purification handle for difficult-to-isolate intermediates.
Researchers and drug development professionals should weigh these factors carefully. For routine transformations, the reliability of Ts-Cl is unparalleled. For challenging systems requiring a more potent electrophile in a subsequent step, the initial investment in the potentially slower and more demanding sulfonylation with Pms-Cl can yield significant dividends.
References
- Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 16(4), 3093–3102.
- Drabowicz, J., Dudziński, B., & Omelanczuk, J. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 19(12), 3923.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]
- Gong, Y., & Glass, T. E. (2007). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Organic letters, 9(23), 4741–4743.
-
Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. (2025, August 7). ResearchGate. Available from: [Link]
-
Isotope Effects in the Solvolysis of Sterically Hindered Arenesulfonyl Chlorides. (2025, August 7). ResearchGate. Available from: [Link]
- Scully, S. S., & Anslyn, E. V. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635.
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). ResearchGate. Available from: [Link]
- Myers, A. G., et al. (2002).
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
-
Schaller, C. P. Leaving Group Formation. Chemistry LibreTexts. Available from: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under Mild Conditions. Chinese Journal of Chemistry, 27(1), 35–39.
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025, August 10). ResearchGate. Available from: [Link]
- Kaji, H., et al. (1998). Stability of a metabolizable ester bond in radioimmunoconjugates. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 39(7), 1265–1269.
- D'Souza, M. J., et al. (2018). Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. Trends in Organic Chemistry, 19, 1-11.
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. Available from: [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020, January 22). YouTube. Available from: [Link]
- Yoshida, Y., et al. (1999). Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine. Synthesis, 1999(9), 1633-1636.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. OUCI. Available from: [Link]
-
Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. (2023, February 28). Hilaris Publisher. Available from: [Link]
- Schreiber, S. L. (2009). Organic synthesis toward small-molecule probes and drugs. Genome biology, 10(3), 209.
Sources
- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of Bulk: A Comparative Guide to Pentamethylbenzenesulfonyl Chloride in Amine Protection
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step synthesis, the selection of an appropriate amine protecting group is a critical decision that can dictate the success of a synthetic campaign. While standard reagents like tosyl chloride (Ts-Cl) and nosyl chloride (Ns-Cl) are mainstays, specialized reagents offer unique advantages for complex substrates. This guide provides an in-depth technical comparison of pentamethylbenzenesulfonyl chloride (Pms-Cl), a sterically hindered reagent, against its more common substituted benzenesulfonyl chloride counterparts, supported by experimental data to inform strategic synthetic planning.
Introduction: The Role of Benzenesulfonyl Chlorides in Amine Protection
In organic synthesis, protecting groups serve as a temporary mask for reactive functional groups, preventing them from interfering with reactions elsewhere in a molecule.[1] Amines, being nucleophilic and basic, often require protection to achieve selectivity.[2] Arylsulfonyl chlorides react with primary and secondary amines to form stable sulfonamides, effectively diminishing the amine's nucleophilicity and basicity due to the strong electron-withdrawing nature of the sulfonyl group.[3]
The stability of the resulting sulfonamide is a double-edged sword. While robust protection is often desired, the cleavage of the protecting group (deprotection) must be achievable under conditions that do not degrade the target molecule.[4] Standard protecting groups like the p-toluenesulfonyl (tosyl, Ts) group are known for their high stability, often requiring harsh reductive or strongly acidic conditions for removal.[5] Conversely, groups like the p-nitrobenzenesulfonyl (nosyl, Ns) group are designed for milder cleavage but may lack the stability for certain synthetic transformations.[5] This dichotomy creates a need for protecting groups with tailored stability profiles.
This compound (Pms-Cl) emerges as a valuable tool in this context. The presence of five electron-donating methyl groups on the aromatic ring, combined with significant steric bulk, imparts unique properties to the corresponding Pms-sulfonamides, particularly concerning their stability and cleavage, offering a distinct alternative to traditional reagents.
The Pentamethylbenzenesulfonyl (Pms) Group: A Profile
The pentamethylbenzenesulfonyl group, abbreviated as Pms (or Pme), is introduced by reacting an amine with this compound. The key feature of the Pms group is the polymethylated aryl ring, which influences its chemical properties in two significant ways:
-
Electronic Effects: The five methyl groups are electron-donating, which slightly increases the electron density at the sulfur atom. This has implications for the stability of the S-N bond.
-
Steric Hindrance: The ortho-methyl groups create significant steric bulk around the sulfonyl moiety. This steric shield can influence the accessibility of the sulfonamide to reagents, potentially hindering cleavage but also offering unique selectivity.
These combined effects position the Pms group as a specialized tool, particularly valuable in complex syntheses such as peptide chemistry, where fine-tuning the acid lability of a protecting group is paramount.
Comparative Analysis of Sulfonyl Chlorides
The choice of a sulfonyl chloride is a balance between the stability of the resulting sulfonamide and the ease of its removal. The performance of Pms-Cl is best understood when compared directly with other widely used alternatives.
Stability and Acid-Labile Cleavage
A crucial area where the Pms group distinguishes itself is in its acid lability, particularly when compared to other substituted benzenesulfonyl groups. Seminal work by Fujino and colleagues systematically investigated various multi-substituted benzenesulfonyl groups for the protection of the guanidino function of arginine, a notoriously difficult residue to protect and deprotect selectively.[6]
Their research revealed that the lability of the sulfonamide bond to acid is highly dependent on the substitution pattern of the benzene ring. Electron-donating groups, such as methoxy and methyl, were found to render the resulting sulfonamides more susceptible to acid-catalyzed cleavage. The Pms group was a key subject of this investigation.
Table 1: Comparison of Deprotection Conditions for Arginine-Guanidino Groups [6]
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Finding |
| Pentamethylbenzenesulfonyl | Pms (Pme) | 1M TFMSA-TFA/thioanisole | Shows considerable resistance to neat TFA but is cleaved with strong acid/scavenger cocktails. | |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA/thioanisole | Significantly more acid-labile than Pms; cleavable with TFA alone. | |
| p-Toluenesulfonyl | Ts | HF, TFMSA | Highly stable; requires very strong, harsh acids for cleavage.[5] | |
| p-Nitrobenzenesulfonyl | Ns | Thiophenol, K₂CO₃ | Not acid-labile; cleaved under mild nucleophilic/basic conditions.[5] |
TFMSA: Trifluoromethanesulfonic acid, TFA: Trifluoroacetic acid
Interpretation of Data:
The experimental data from Fujino et al. provides a clear hierarchy of acid lability.[6] The highly stable tosyl (Ts) group requires harsh superacids like liquid HF for cleavage.[5] In contrast, the Pms group occupies a unique intermediate position. It is substantially more stable than the highly acid-labile Mtr group, demonstrating "considerable resistance to TFA".[6] However, it can be efficiently removed using a stronger acid system, such as TFA fortified with TFMSA, in the presence of a scavenger like thioanisole.[6] This scavenger is crucial for trapping the reactive carbocations generated during cleavage, preventing side reactions.
This tunable stability makes the Pms group particularly suitable for synthetic strategies where intermediate deprotection steps are performed with standard TFA treatment (e.g., for removing Boc groups), while the Pms group remains intact, reserved for a later, more forceful acidic cleavage step.[6]
Comparison with Standard Sulfonyl Chlorides
| Feature | This compound (Pms-Cl) | p-Toluenesulfonyl Chloride (Ts-Cl) | p-Nitrobenzenesulfonyl Chloride (Ns-Cl) |
| Reactivity | Moderated by steric hindrance. | High reactivity, widely used. | High reactivity due to electron-withdrawing nitro group. |
| Sulfonamide Stability | High, but cleavable with strong acid cocktails. Stable to standard TFA.[6] | Very high. Stable to most conditions except superacids or harsh reduction.[5] | Stable to acid, but labile to specific nucleophiles (thiols).[5] |
| Deprotection Method | Acidic Cleavage: 1M TFMSA in TFA with thioanisole.[6] | Harsh Acidic Cleavage: Liquid HF, TFMSA.[5] Reductive Cleavage: Na/NH₃.[3] | Nucleophilic Cleavage: Thiophenol/K₂CO₃.[5] |
| Key Advantage | Tunable Acid Lability: Orthogonal to highly acid-labile groups (like Boc) but removable without resorting to HF. | Robustness: Extreme stability for protecting amines through harsh reaction steps. | Orthogonality: Cleaved under mild, non-acidic, non-reductive conditions. |
| Primary Application | Complex syntheses (e.g., peptides) requiring staged deprotection based on acid strength. | General amine protection where high stability is paramount. | Fukuyama amine synthesis; strategies requiring mild, orthogonal deprotection. |
Experimental Protocols
The following protocols are based on established methodologies for sulfonamide formation and cleavage, adapted for the specific reagents discussed.
Protocol 1: General Procedure for Amine Protection (Sulfonamide Formation)
This procedure describes a general method for the N-sulfonylation of a primary or secondary amine.
Rationale: The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[3] Dichloromethane (DCM) is a common, relatively non-polar solvent for this transformation.
Materials:
-
Amine (1.0 mmol)
-
Substituted Benzenesulfonyl Chloride (Pms-Cl, Ts-Cl, or Ns-Cl) (1.1 mmol, 1.1 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 mmol, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or pyridine, 1.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise over 5 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography as necessary.
Protocol 2: Deprotection of Pms-Sulfonamides (Acidic Cleavage)
This protocol is specifically for the cleavage of the Pms group from a protected amine, based on the conditions reported for arginine derivatives.[6]
Rationale: The Pms group's lability is enhanced by a strong acidic medium (TFA + TFMSA). The electron-donating methyl groups stabilize the transition state of the acid-catalyzed cleavage. Thioanisole acts as a scavenger to trap the resulting pentamethylbenzyl cation, preventing it from causing unwanted side reactions with sensitive residues like tryptophan or methionine.
Materials:
-
Pms-protected amine (0.1 mmol)
-
Trifluoroacetic Acid (TFA)
-
Trifluoromethanesulfonic Acid (TFMSA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: In a fume hood, create a 1 M solution of TFMSA in TFA containing 10% (v/v) thioanisole. For 0.1 mmol of substrate, approximately 1-2 mL of cocktail is typically sufficient.
-
Dissolve the Pms-protected amine in the cleavage cocktail at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation (use a trap cooled with liquid nitrogen).
-
Add cold diethyl ether to the residue to precipitate the deprotected amine salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether two more times to remove residual scavengers and acid.
-
Dry the product under vacuum. The product is typically isolated as the trifluoroacetate or trifluoromethanesulfonate salt.
Decision-Making Framework and Visualization
Choosing the correct sulfonyl chloride is critical. The following decision tree, presented as a Graphviz diagram, provides a logical workflow for selecting an appropriate reagent based on the synthetic context.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 5. Further studies on the use of multi-substituted benzenesulfonyl groups for protection of the guanidino function of arginine (1982) | Masahiko Fujino | 58 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
The Unseen Shield: Unveiling the Advantages of Pentamethylbenzenesulfonyl Chloride in Amine Protection
In the intricate chess game of multi-step organic synthesis, the strategic deployment of protecting groups is a critical maneuver that dictates the success of a campaign. For the synthetic chemist, particularly those in drug development, the ability to selectively shield a reactive functional group, such as an amine, is paramount. While the landscape of amine protecting groups is dominated by stalwarts like the tosyl (Ts) and nosyl (Ns) groups, a lesser-known yet potentially superior player, the pentamethylbenzenesulfonyl (Pms) group, offers a unique combination of stability and controlled reactivity. This guide provides an in-depth comparison of Pentamethylbenzenesulfonyl chloride (Pms-Cl) with its more common counterparts, supported by established chemical principles and analogous experimental data, to illuminate its advantages for researchers and scientists at the forefront of chemical innovation.
The Sulfonamide Armor: A Tale of Stability and Cleavage
Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are renowned for their robustness, effectively protecting the amine's nucleophilicity and basicity against a wide array of reaction conditions.[1] The choice of the sulfonyl group, however, is a delicate balance between the need for unwavering stability during intermediate steps and the requirement for facile, selective removal at the desired stage.
The workhorses of amine protection, p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl), represent two ends of the stability spectrum. The tosyl group forms highly stable sulfonamides, often necessitating harsh reductive or strongly acidic conditions for their cleavage.[1] In stark contrast, the electron-withdrawing nitro group of the nosyl moiety renders the sulfonamide susceptible to mild cleavage by nucleophilic attack, typically with a thiol and a base, a cornerstone of the Fukuyama amine synthesis.[1]
Herein lies the compelling case for this compound (Pms-Cl). The Pms group, with its five electron-donating methyl groups on the aromatic ring, presents a unique electronic and steric profile that translates into distinct advantages.
Comparative Analysis: Pms-Cl vs. Ts-Cl and Ns-Cl
To fully appreciate the nuanced benefits of the Pms group, a direct comparison with Ts and Ns is essential. The following table summarizes their key characteristics, drawing upon established principles of physical organic chemistry and data from related sterically hindered sulfonyl chlorides.
| Feature | Pentamethylbenzenesulfonyl (Pms) | p-Toluenesulfonyl (Ts) | 2-Nitrobenzenesulfonyl (Ns) |
| Steric Hindrance | Very High | Moderate | Low |
| Electronic Effect | Strongly Electron-Donating | Weakly Electron-Donating | Strongly Electron-Withdrawing |
| Sulfonamide Stability | Very High | High | Moderate |
| Typical Cleavage | Strong Acid (e.g., HBr/AcOH, TfOH) or Reductive Cleavage (e.g., Na/NH₃) | Strong Acid or Reductive Cleavage | Mild Nucleophilic Cleavage (e.g., Thiophenol, K₂CO₃) |
| Key Advantage | Extreme stability to a wide range of reagents, including strong bases and nucleophiles. | Well-established, cost-effective, and provides good stability. | Mild and orthogonal deprotection conditions. |
| Potential Drawback | Harsh deprotection conditions required. | Harsh deprotection conditions can limit substrate scope. | Labile to some nucleophilic and basic conditions. |
The Power of Steric Hindrance and Electron Donation: The Pms Advantage
The primary advantages of the Pms protecting group stem from the cumulative effect of its five methyl substituents.
Unparalleled Stability
The pentamethylphenyl group is significantly more sterically bulky than the tolyl or nitrophenyl groups. This steric shield around the sulfonyl group provides exceptional kinetic stability to the resulting Pms-amide. The bulky nature of the Pms group effectively hinders the approach of nucleophiles and bases to the sulfur atom, rendering the sulfonamide highly resistant to cleavage under conditions that might affect less hindered groups. This makes the Pms group an ideal choice for complex, multi-step syntheses where intermediates are subjected to a variety of harsh reagents.
Furthermore, the five methyl groups are electron-donating, which increases the electron density on the sulfur atom. This electronic effect reduces the electrophilicity of the sulfur, further decreasing its susceptibility to nucleophilic attack and contributing to the overall stability of the sulfonamide.
Orthogonality by Robustness
In a synthetic strategy employing multiple protecting groups, orthogonality—the ability to remove one group without affecting others—is crucial.[2] While the Ns group offers orthogonality through its unique mild cleavage, the Pms group provides a different form of orthogonality based on its extreme stability. A Pms-protected amine can be expected to withstand conditions used to remove many other common protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, providing valuable flexibility in synthetic planning.
Experimental Protocols: A Guide to Implementation
While specific, optimized protocols for Pms-Cl are not as widespread as for its more common counterparts, the following general procedures can serve as a starting point for researchers.
Protocol 1: Protection of a Primary Amine with Pms-Cl
Objective: To form a stable pentamethylbenzenesulfonamide.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (Pms-Cl) (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Dissolve the primary amine in anhydrous DCM.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of Pms-Cl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Anhydrous conditions are important to prevent hydrolysis of the highly reactive Pms-Cl.
-
The extended reaction time is often necessary due to the steric hindrance of Pms-Cl, which can slow down the rate of sulfonylation compared to less hindered sulfonyl chlorides.
Protocol 2: Deprotection of a Pms-Amide
Objective: To cleave the Pms group and regenerate the free amine.
CAUTION: The following methods involve harsh reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Method A: Strong Acid Cleavage
-
Reagents: 33% HBr in acetic acid or Trifluoromethanesulfonic acid (TfOH).
-
Procedure: Dissolve the Pms-amide in the acidic reagent and heat to 50-100 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC. After completion, carefully neutralize the reaction mixture and extract the product.
Method B: Reductive Cleavage
-
Reagents: Sodium metal in liquid ammonia.
-
Procedure: Dissolve the Pms-amide in a suitable solvent (e.g., THF) and add it to a solution of sodium in liquid ammonia at -78 °C. Stir the reaction for 1-3 hours. Quench the reaction carefully with a proton source (e.g., ammonium chloride) and allow the ammonia to evaporate. Work up the reaction to isolate the free amine.
Causality behind Experimental Choices:
-
The extreme stability of the Pms-amide necessitates the use of powerful reagents for cleavage. Strong acids protonate the sulfonamide, making the sulfur atom more electrophilic and susceptible to cleavage.
-
Dissolving metal reductions, like Na/NH₃, are potent methods for cleaving robust sulfonamides by single-electron transfer mechanisms.
Visualizing the Strategy: Workflow and Structural Comparisons
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key structural differences and the experimental workflow.
Caption: Structural and Electronic Comparison of Pms, Ts, and Ns Groups.
Caption: Experimental Workflow for Amine Protection using Pms-Cl.
Conclusion: A Niche but Powerful Tool
While this compound may not replace the ubiquity of Ts-Cl or the mild-mannered nature of Ns-Cl in every synthetic scenario, it represents a powerful tool for specific and challenging applications. Its key advantage lies in the exceptional stability of the resulting sulfonamide, born from a combination of significant steric hindrance and strong electron-donating character. For synthetic routes that demand a truly resilient amine protecting group capable of withstanding a barrage of harsh reagents, the Pms group offers a level of security that few others can match. As researchers continue to push the boundaries of complex molecule synthesis, the strategic application of such specialized protecting groups will undoubtedly play an increasingly vital role in achieving their synthetic ambitions.
References
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - PubMed Central. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. DOI. [Link]
-
Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Glen Research. [Link]
-
Arylsulfonyl Groups: The Best Cyclization Auxiliaries for the Preparation of ATRC γ-Lactams can be Acidolytically Removed. ResearchGate. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. [Link]
-
Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
- Formation and utility of sulfonic acid protecting groups.
-
Deprotection Guide. Glen Research. [Link]
-
2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE. gsrs. [Link]
-
4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
Sources
A Comparative Guide to Spectroscopic Validation of Sulfonamide Formation
<
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, anti-inflammatory, and antiviral drugs.[1][2] The synthesis of novel sulfonamide-containing compounds is a continuous pursuit in drug discovery. However, the unambiguous confirmation of the S-N bond formation is a critical step that requires robust analytical validation. This guide provides an in-depth comparison of key spectroscopic methods for the definitive characterization of sulfonamides, offering field-proven insights and detailed experimental protocols.
The Imperative of Orthogonal Validation
Reliance on a single analytical technique for structural elucidation is fraught with risk. A multi-pronged approach, employing several spectroscopic methods, provides orthogonal data points that collectively build a comprehensive and trustworthy picture of the synthesized molecule. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to validate sulfonamide formation with the highest degree of confidence.
Workflow for Spectroscopic Validation of Sulfonamide Synthesis
Caption: Overall workflow for sulfonamide synthesis and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. For sulfonamides, both ¹H and ¹³C NMR provide critical information.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the electronic environment of protons. The chemical shift of the N-H proton of the sulfonamide group is a key diagnostic signal. The disappearance of the starting amine N-H proton signal and the appearance of the sulfonamide N-H proton signal are strong indicators of a successful reaction.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. Changes in the chemical shifts of carbons adjacent to the sulfur and nitrogen atoms upon sulfonamide formation provide confirmatory evidence.
Expected Spectroscopic Signatures:
| Nucleus | Key Signal | Typical Chemical Shift (ppm) | Rationale |
| ¹H | Sulfonamide N-H | 8.78 - 10.15[3] | The proton attached to the nitrogen of the sulfonamide group is deshielded due to the electron-withdrawing nature of the adjacent sulfonyl group. This signal is often a broad singlet. |
| ¹H | Aromatic Protons | 6.51 - 8.09[3][4] | The chemical shifts of aromatic protons will be influenced by the substitution pattern on the aromatic rings of both the sulfonyl chloride and amine precursors. |
| ¹³C | Aromatic Carbons | 111.83 - 160.11[3] | The chemical shifts of the aromatic carbons provide information about the overall electronic structure of the molecule. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as the sulfonamide N-H proton is more readily observed.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR for adequate signal dispersion.
-
Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans is usually required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding atoms in the proposed sulfonamide structure.
-
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a quick and effective method for identifying the presence of key functional groups. In the context of sulfonamide formation, it provides direct evidence of the S=O and S-N bonds.
Causality Behind Experimental Choices:
-
The vibrational frequencies of bonds are sensitive to the masses of the bonded atoms and the bond strength. The strong, characteristic stretching vibrations of the sulfonyl (SO₂) group are easily identifiable.
-
The disappearance of the N-H stretching vibrations of the starting primary or secondary amine and the appearance of the sulfonamide N-H stretch at a different frequency confirm the reaction.
Expected Spectroscopic Signatures:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Rationale |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1344 - 1317[5] | This is a strong and characteristic absorption band for the sulfonyl group. |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1187 - 1147[5] | Another strong and characteristic absorption band for the sulfonyl group. |
| S-N (Sulfonamide) | Stretch | 924 - 895[3][5] | This band confirms the formation of the sulfur-nitrogen bond. |
| N-H (Sulfonamide) | Stretch | 3349 - 3144[3] | The position of this band can be influenced by hydrogen bonding. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal. If the sample is a liquid, a thin film can be applied.
-
Instrument Setup:
-
Ensure the ATR accessory is clean and a background spectrum has been collected.
-
-
Data Acquisition:
-
Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed.
-
Identify the characteristic absorption bands for the sulfonyl and sulfonamide groups.
-
Compare the spectrum of the product with that of the starting materials to confirm the disappearance of reactant signals and the appearance of product signals.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which can provide valuable structural information.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a new compound.
-
Tandem Mass Spectrometry (MS/MS): Involves the isolation of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation. The resulting fragment ions can be diagnostic for the sulfonamide moiety. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[6]
Expected Spectroscopic Signatures:
| Ion | m/z Value | Rationale |
| [M+H]⁺ or [M-H]⁻ | Calculated Molecular Weight ± 1 | The molecular ion peak confirms the molecular weight of the synthesized sulfonamide. |
| [M+H-SO₂]⁺ | [M+H]⁺ - 64 | The neutral loss of sulfur dioxide is a characteristic fragmentation pathway for many aromatic sulfonamides.[6][7] |
| Other Fragments | Various | Fragmentation can also occur at the S-N bond and within the aromatic rings, providing further structural clues.[7][8] |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable and intense signal for the compound of interest.
-
-
Data Acquisition (Full Scan):
-
Acquire a full scan mass spectrum over a relevant m/z range to identify the molecular ion.
-
-
Data Acquisition (MS/MS):
-
If desired, perform a product ion scan by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing and Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses, such as SO₂.
-
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Unambiguous structure determination. | Relatively low sensitivity, requires pure samples. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information on its own. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, provides exact mass. | Isomers may not be distinguishable by mass alone. |
Logical Relationship of Validation Techniques
Conclusion
The robust validation of sulfonamide formation is paramount in drug development and chemical research. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides an unassailable body of evidence for the correct chemical structure. By understanding the causality behind the choice of each technique and the interpretation of their respective data, researchers can proceed with confidence in their synthetic outcomes. This guide serves as a foundational resource for designing and executing a self-validating system for the characterization of novel sulfonamides.
References
-
Hu, W., Sun, C., & Duan, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1159-1167. [Link][6]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link][8]
-
Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link][3]
-
Gowda, B. T., & Kumar, K. L. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 55(9-10), 757-764. [Link][5]
-
Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link][1]
-
Chaudhary, P., & Sharma, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(62), 37624-37647. [Link][2]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link][7]
-
Loru, D., Vigorito, A., Calabrese, C., Maris, A., Peña, I., Sanz, M. E., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2842. [Link][9]
-
Nnaji, N. J., Tijjani, H., Uba, A., Ofomatah, A. C., & Egbaji, J. C. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ACS Omega, 7(45), 41539-41551. [Link][4]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Effects of the Pentamethylphenyl Group
For researchers, synthetic chemists, and professionals in drug development, the choice of substituent groups is a critical decision that dictates reaction outcomes, molecular stability, and biological activity. Among the arsenal of "bulky" groups used to exert steric influence, the pentamethylphenyl group (Ph*) stands out for its profound and often unique effects. This guide provides an in-depth assessment of the steric properties of the pentamethylphenyl group, comparing it with other commonly used bulky substituents through quantitative data, experimental protocols, and practical case studies.
The Principle of Steric Hindrance: More Than Just Size
Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule. When atoms or groups are brought too close together, a repulsive force arises from the overlap of their electron clouds, leading to an increase in the molecule's potential energy.[1] This steric strain can dramatically influence a molecule's preferred conformation and its reactivity.[2] In drug design and catalysis, chemists strategically employ bulky groups to:
-
Control Reaction Selectivity: By physically blocking certain reaction pathways, bulky groups can favor the formation of a desired product (regio- or stereoselectivity).[1]
-
Stabilize Reactive Species: A sterically demanding group can act as a "shield," protecting a reactive center from unwanted side reactions or decomposition.
-
Enforce Specific Conformations: The steric pressure exerted by a large group can lock a molecule into a particular three-dimensional shape, which is crucial for binding to a biological target.
The Pentamethylphenyl (Ph) Group: A Profile in Steric Demand*
The pentamethylphenyl group, C₆(CH₃)₅, is an aromatic substituent where every hydrogen atom on the benzene ring has been replaced by a methyl group. Its significant steric profile is not merely due to its high molecular weight but is a direct consequence of its unique substitution pattern.
The most critical feature is the presence of two ortho-methyl groups . These flanking substituents exert a powerful steric effect on any group attached to the phenyl ring's ipso-carbon. This crowding forces the attached functional group to twist out of the plane of the aromatic ring, fundamentally altering its electronic and steric environment. This enforced non-planarity is the root cause of the unique reactivity observed in compounds bearing the Ph* moiety.[3]
Quantifying Steric Bulk: Key Parameters for Comparison
To move beyond qualitative descriptions like "bulky," chemists employ several quantitative parameters. Two of the most widely recognized are Tolman's cone angle and conformational A-values.
-
Tolman's Cone Angle (θ): Originally developed for phosphine ligands in coordination chemistry, the cone angle is a measure of the steric bulk of a ligand.[4] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex.[3] While primarily used for ligands like phosphines, the concept can be adapted to estimate the steric footprint of any substituent.
-
Conformational A-Values: A-values provide a measure of a substituent's steric demand based on the conformational preference in a monosubstituted cyclohexane ring.[5] The A-value is the Gibbs free energy difference (ΔG°) between the conformation where the substituent is in the more stable equatorial position and the conformation where it is in the sterically hindered axial position.[5] A larger A-value signifies a greater steric bulk.
Comparative Analysis: Pentamethylphenyl vs. Other Bulky Groups
To contextualize the steric influence of the pentamethylphenyl group, it is essential to compare it against other substituents commonly used to impart steric hindrance.
| Substituent Group | Structure | Tolman Cone Angle (θ) Est. (°) | A-Value (kcal/mol) | Key Steric Features |
| Phenyl | C₆H₅ | ~145[6] | 2.9 - 3.0[7][8] | Planar, provides moderate bulk. Allows for π-stacking interactions. |
| tert-Butyl | -C(CH₃)₃ | ~126 | >4.5[8] | Tetrahedral and highly bulky. Acts as a steric "anchor" due to its large A-value. |
| Mesityl (Mes) | 2,4,6-C₆H₂(CH₃)₃ | ~190 (Est.) | ~3.8 (Est.) | Two ortho-methyl groups create significant steric shielding around the point of attachment.[9] |
| Pentamethylphenyl (Ph*) | -C₆(CH₃)₅ | >200 (Est.) | >5.0 (Est.) | Five methyl groups, including two ortho positions, provide exceptional and near-symmetrical steric shielding. |
Note: Tolman cone angles for aryl groups and A-values for Mesityl and Pentamethylphenyl are estimated based on their structural similarity to ligands and substituents with known values and computational studies. Direct experimental values are not widely reported, reflecting the extreme steric hindrance that makes the synthesis of the necessary model compounds (e.g., pentamethylphenyl-cyclohexane) challenging.
The data clearly positions the pentamethylphenyl group at the upper echelon of steric demand , surpassing even the notoriously bulky tert-butyl and mesityl groups. The combination of two ortho-methyl groups (like mesityl) with additional methyl groups that prevent bond angle relaxation makes the Ph* group a uniquely powerful steric director.
Visualizing Steric Differences
To better appreciate the spatial demands of these groups, the following diagrams illustrate their structures and the conceptual basis of the Tolman cone angle.
Caption: Structural comparison of common bulky groups.
Caption: Conceptual diagram of the Tolman cone angle (θ).
Experimental Assessment: A Protocol for Comparing Steric Hindrance
Theoretical values provide a useful guide, but experimental data is the ultimate arbiter of a substituent's steric impact. A competitive reaction is a self-validating method to directly compare the steric hindrance of different groups.
Protocol: Competitive Acylation of a Hindered Alcohol
This experiment compares the relative rates at which two different sterically hindered acid chlorides (e.g., mesitoyl chloride vs. pentamethylbenzoyl chloride) acylate a bulky secondary alcohol. The product ratio, determined by ¹H NMR or GC-MS, provides a direct measure of the relative steric hindrance around the carbonyl group of the two acid chlorides.
Objective: To determine the relative steric hindrance of the Mesityl and Pentamethylphenyl groups in an acylation reaction.
Materials:
-
2,4-Dimethyl-3-pentanol (a hindered secondary alcohol)
-
Mesityl chloride (2,4,6-trimethylbenzoyl chloride)
-
Pentamethylbenzoyl chloride
-
Pyridine (base and catalyst)
-
Anhydrous dichloromethane (DCM, solvent)
-
Internal standard for NMR/GC (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation: In a dry, nitrogen-flushed flask, dissolve 2,4-dimethyl-3-pentanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Add a known amount of the internal standard.
-
Reactant Addition: To this solution, add a precise equimolar mixture of mesityl chloride (0.5 eq) and pentamethylbenzoyl chloride (0.5 eq) dropwise at 0 °C. The use of a sub-stoichiometric amount of the acylating agents ensures the reaction does not go to completion, allowing for a kinetic product ratio to be determined.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. The causality for this extended time is to allow the slow reaction to proceed sufficiently for accurate product quantification, while minimizing potential side reactions.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the organic layer with DCM, wash with brine, and dry over anhydrous MgSO₄.
-
Analysis: Filter and concentrate the organic solution. Analyze the crude product mixture by ¹H NMR spectroscopy and/or GC-MS.
-
Quantification: Compare the integration of characteristic peaks for the newly formed mesitoate ester and pentamethylbenzoate ester relative to the internal standard. The ratio of these products directly reflects the greater steric hindrance presented by one group over the other; the less hindered acid chloride will react faster and yield more of its corresponding ester.
Caption: Experimental workflow for competitive acylation.
Case Study: The Unique Reactivity of Pentamethylphenyl Ketones
The true measure of the Ph* group's steric power is demonstrated in its profound influence on the reactivity of adjacent functional groups. Pentamethylphenyl (Ph*) ketones exhibit reactivity patterns that are completely distinct from those of other aromatic ketones.[3]
The two ortho-methyl groups of the Ph* substituent effectively "shield" the carbonyl carbon. This steric blockade makes direct nucleophilic addition to the carbonyl extremely difficult.[10] For instance, powerful nucleophiles like Grignard reagents, which readily add to standard ketones, often fail to react with Ph* ketones or instead act as a base to form an enolate.
This apparent lack of reactivity, however, unlocks novel synthetic pathways. By preventing typical carbonyl chemistry, the Ph* group enables and directs other transformations, such as:
-
Hydrogen Borrowing Catalysis: Ph* ketones are exceptional substrates in hydrogen borrowing catalysis, where their unique steric and electronic properties facilitate reactions that are challenging with less hindered ketones.[3]
-
Protecting Group Chemistry: The Ph* group can serve as a robust acyl protecting group that is stable to many nucleophilic conditions but can be cleaved under specific retro-Friedel-Crafts conditions.
Implications for Researchers and Drug Development Professionals
Understanding the steric profile of the pentamethylphenyl group offers significant advantages in molecular design:
-
In Catalysis: The extreme bulk of Ph* can be used to create highly selective catalysts. Ligands incorporating this group can form deep, well-defined active site pockets, leading to high levels of stereo- and regioselectivity in metal-catalyzed reactions.
-
In Materials Science: The Ph* group can be used to prevent undesirable intermolecular interactions, such as π-stacking in organic semiconductors, thereby tuning the material's solid-state properties.
-
In Drug Development: The steric bulk of a Ph* group can be a powerful tool. It can be used to lock a drug molecule into a bioactive conformation, improving its binding affinity for a target receptor. Furthermore, its ability to shield a part of a molecule can prevent metabolic degradation at that site, potentially increasing the drug's half-life and efficacy.
Conclusion
The pentamethylphenyl group is far more than just another bulky substituent. Its unique 2,3,4,5,6-pentamethyl substitution pattern provides an exceptional level of steric hindrance that is both potent and predictable. By forcing attached functional groups out of the aromatic plane and shielding them from external reagents, the Ph* group enables novel reactivity and provides chemists with a powerful tool for controlling molecular architecture. While quantitative parameters like cone angles and A-values place it at the apex of steric demand, its true utility is demonstrated in the unique chemical transformations it facilitates, making it an invaluable asset for advanced organic synthesis, catalysis, and the rational design of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2,3,4,5-pentamethyl [webbook.nist.gov]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4,5-Pentamethylcyclohexane | C11H22 | CID 528294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesitylene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Sulfonyl Protecting Groups: A Comparative Analysis of Deprotection Methodologies
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Among these, sulfonyl groups have long been employed for the protection of amines due to their robustness and ability to modulate the reactivity of the nitrogen atom. However, the ultimate success of a synthetic strategy often hinges on the final deprotection step, which must be both efficient and compatible with the functionalities present in a complex molecule.
This guide provides an in-depth, comparative analysis of deprotection methods for three commonly encountered sulfonyl protecting groups: the p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) groups. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles that dictate the choice of reagents and conditions, offering field-proven insights to guide your synthetic planning.
The Enduring Workhorse: The Tosyl (Ts) Group
The tosyl group is lauded for its exceptional stability under a wide range of conditions, including acidic, basic, and many oxidative and reductive environments. This robustness, however, comes at the cost of requiring harsh conditions for its removal, a factor that must be carefully considered in the context of sensitive substrates.[1]
Deprotection Strategies for Tosylamides
Deprotection of tosylamides is predominantly achieved through reductive cleavage of the strong sulfur-nitrogen bond.
A) Dissolving Metal and Single-Electron Transfer (SET) Reductions:
These methods are among the most effective for cleaving the recalcitrant tosyl group. They operate by transferring an electron to the arenesulfonyl moiety, which fragments to release the amine.
-
Magnesium in Methanol (Mg/MeOH): This system offers a cost-effective and operationally simple method for tosyl deprotection.[2] Magnesium acts as the single-electron donor, and methanol serves as the proton source. The reaction is often facilitated by sonication.[3] This method is particularly useful for its mildness compared to harsher dissolving metal systems.[4]
-
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful yet mild single-electron transfer agent that can cleave tosylamides, often instantaneously at room temperature.[5][6] The addition of an amine and water can accelerate the reaction.[5] This method is prized for its high functional group tolerance, making it suitable for complex molecule synthesis.[2]
-
Sodium Naphthalenide: This potent reducing agent, formed from sodium and naphthalene, effectively cleaves tosyl groups via single-electron transfer.[7] The mechanism involves the transfer of an electron to the tosyl group, leading to the fragmentation of the N-S bond.[7]
B) Acidic Hydrolysis:
While possible, the acidic cleavage of tosylamides requires forcing conditions, such as refluxing in strong acids like hydrobromic acid (HBr) in acetic acid, often in the presence of a scavenger like phenol.[1][8] These harsh conditions can limit the applicability of this method to robust substrates lacking acid-labile functional groups.
Mechanistic Insight: Reductive Cleavage of the Tosyl Group
The reductive cleavage of a tosylamide by a single-electron transfer (SET) agent like SmI₂ or Mg metal proceeds through the formation of a radical anion intermediate. This intermediate then fragments to release the amine anion and a sulfonyl radical.
Caption: Deprotection of a nosylamide via a Meisenheimer intermediate.
The Permanent Marker: The Dansyl (Dns) Group
The dansyl group stands in stark contrast to the tosyl and nosyl groups in its primary application. While chemically a sulfonamide, the dansyl group is not typically employed as a protecting group in the traditional sense of temporary masking. Instead, its intense fluorescence and high stability make it an excellent tool for permanent labeling of amines, particularly in the fields of biochemistry and analytical chemistry for protein sequencing and amino acid analysis.
Deprotection of Dansylamides: A Tale of Inertness
The defining characteristic of the dansyl-amine linkage is its remarkable stability.
-
Resistance to Acid Hydrolysis: The bond between the dansyl group and the N-terminal amino acid is notably resistant to acid hydrolysis. This property is exploited in protein sequencing, where the entire peptide is hydrolyzed to its constituent amino acids, leaving the N-terminal dansyl-amino acid intact for identification.
-
Lack of Standard Cleavage Methods: Unlike the tosyl and nosyl groups, there are no widely established, mild methods for the chemical cleavage of the dansyl group to regenerate the parent amine in a synthetic setting. Its removal would likely require the same harsh reductive conditions as the tosyl group, defeating the purpose of using a "protecting" group that is difficult to remove. This inherent stability is precisely why it is chosen for applications requiring a robust, permanent tag.
Comparative Summary
| Protecting Group | Deprotection Method | Reagents & Conditions | Mechanism | Key Considerations |
| Tosyl (Ts) | Reductive Cleavage | Mg/MeOH, rt or heat;[2] SmI₂/amine/H₂O, rt;[5] Na/Naphthalene, THF [7] | Single-Electron Transfer (SET) | Highly stable group requiring strong reducing agents. Good for robust substrates. |
| Acidic Hydrolysis | HBr/AcOH, Phenol, heat [1] | SN2 at sulfur | Very harsh conditions, limited functional group compatibility. | |
| Nosyl (Ns) | Nucleophilic Cleavage | Thiophenol, K₂CO₃, MeCN/DMF, rt or heat | Nucleophilic Aromatic Substitution (SNAr) | Mild and orthogonal to many other protecting groups. Thiol reagents can be malodorous. |
| Dansyl (Dns) | Not Typically Cleaved | N/A (Highly Stable) | N/A | Primarily used as a permanent fluorescent label, not a protecting group. Extremely resistant to acid hydrolysis. |
Experimental Protocols
Protocol 1: Deprotection of a Tosylamide using Mg/MeOH
-
Objective: To remove a tosyl group from a secondary amine using magnesium and methanol.
-
Procedure:
-
Dissolve the N-tosylated amine (1.0 equiv) in anhydrous methanol (MeOH). [2] 2. Add magnesium turnings (35 equiv), previously dried in an oven. [2] 3. Stir the suspension at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Sonication can be used to accelerate the reaction. [3] 4. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [2] 5. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Deprotection of a Nosylamide using Thiophenol
-
Objective: To remove a nosyl group under mild, nucleophilic conditions.
-
Procedure:
-
Dissolve the N-nosylated amine (1.0 equiv) in acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.5 equiv) or cesium carbonate (Cs₂CO₃, ~3 equiv) to the solution. [2] 3. Add thiophenol (2.5 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) to drive to completion. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to remove the thioether byproduct.
-
Conclusion and Field-Proven Insights
The choice between tosyl, nosyl, and dansyl groups is fundamentally a choice of purpose.
-
Choose Tosyl when you require a highly robust protecting group that can withstand a battery of synthetic transformations and have a substrate that can tolerate the strong reductive or harsh acidic conditions required for its removal. Its stability is its greatest asset and its greatest liability.
-
Choose Nosyl when you need a protecting group that is stable to a range of conditions but can be removed with surgical precision under exceptionally mild and orthogonal conditions. The thiol-mediated deprotection is a testament to clever reaction design, enabling the protection of amines in complex, multi-functionalized molecules where harsh methods are not an option.
-
Choose Dansyl not as a protecting group, but as a permanent fluorescent label. Its resistance to cleavage is its most valuable feature for analytical applications. Attempting to use it as a temporary protecting group in a synthetic campaign would likely lead to a synthetic dead-end.
Understanding the mechanistic underpinnings of these deprotection strategies—single-electron transfer for tosylamides versus nucleophilic aromatic substitution for nosylamides—is key to troubleshooting and optimizing your reactions. This comparative guide should serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for the successful execution of their synthetic endeavors.
References
-
Kan, T.; Fukuyama, T. Fukuyama Amine Synthesis. Chem-Station Int. Ed.2014 . [Link]
-
Evans, P. A.; Le, P. A.; Smyth, J. E.; Willis, A. C.; van Eikema Hommes, N. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. J. Org. Chem.2022 , 87 (18), 12087–12095. [Link]
-
Gray, W. R. The Dansyl Method for Identifying N-Terminal Amino Acids. Methods Mol. Biol.1984 , 1, 203-212. [Link]
-
Wikipedia contributors. Dansyl chloride. Wikipedia, The Free Encyclopedia. [Link]
-
Walker, J. M. The Dansyl Method for Identifying N-Terminal Amino Acids. Methods in Molecular Biology1994 , 32, 321-328. [Link]
-
Ankner, T.; Hilmersson, G. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Org. Lett.2009 , 11 (3), 503–506. [Link]
-
Wikipedia contributors. Samarium(II) iodide. Wikipedia, The Free Encyclopedia. [Link]
-
Miller, S. P.; et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv2021 . [Link]
-
Bartzatt, R. L. Dansylation of hydroxyl and carboxylic acid functional groups. J. Biochem. Mol. Biol.2003 , 36(4), 352-7. [Link]
-
Bartzatt, R. L. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. J. Biochem. Mol. Biol.2001 , 34(6), 537-43. [Link]
-
Vedejs, E.; Lin, S. Deprotection of Arenesulfonamides with Samarium iodide. J. Org. Chem.1994 , 59 (7), 1602–1603. [Link]
-
Alonso, E.; Ramón, D. J.; Yus, M. Naphthalene-catalysed lithiation of functionalised organic compounds. Tetrahedron1997 , 53 (42), 14355-14368. [Link]
-
Chem-Station. Sulfonyl Protective Groups. Chem-Station Int. Ed.2014 . [Link]
-
Wuts, P. G. M. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC2023 . [Link]
-
Walker, J. M. The dansyl method for identifying N-terminal amino acids. PubMed1994 . [Link]
-
Bartzatt, R. Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO2001 . [Link]
-
Murphy, J. A.; et al. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH2011 . [Link]
-
Wikipedia contributors. Tosyl group. Wikipedia, The Free Encyclopedia. [Link]
-
Moussa, Z.; Romo, D. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Organic Chemistry Portal2006 . [Link]
-
Alonso, E.; Ramón, D. J.; Yus, M. Cleavage of Sulfonamides and Sulfonates by Arene-Catalysed Lithiation. Tetrahedron1997 , 53, 26. [Link]
-
Grehn, L.; Nyasse, B.; Ragnarsson, U. Mild, efficient cleavage of arenesulfonamides by magnesium reduction. RSC Publishing1997 . [Link]
-
Chem-Station. Sulfonyl Protective Groups. Chem-Station Int. Ed.2014 . [Link]
-
Miller, S. P.; et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv2021 . [Link]
-
Hilmersson, G.; Ankner, T. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF2010 . [Link]
-
Lewandowska, E.; et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. J. Org. Chem.1998 , 63 (18), 6295–6300. [Link]
-
Nyasse, B.; Grehn, L.; Ragnarsson, U. Mild, efficient cleavage of arenesulfonamides by magnesium reduction. J. Chem. Soc., Chem. Commun.1997 , 3, 305-306. [Link]
-
Zhang, Y.; et al. Removal of the tosyl and nosyl groups. ResearchGate2021 . [Link]
- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Vedejs, E.; Lin, S. Deprotection of Arenesulfonamides with Samarium Iodide. OSTI.GOV1994 . [Link]
-
Bartzatt, R. Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO2001 . [Link]
-
Bartzatt, R. L. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed2001 . [Link]
-
Taylor & Francis Online. Dansyl chloride – Knowledge and References. Taylor & Francis Online. [Link]
-
Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
-
Murphy, J. A.; et al. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH2011 . [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. RSC Publishing2012 . [Link]
Sources
- 1. Acetamides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of cleavage site specificity of gelatinases A and B using collagenous peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Sulfonylating Agents: Unraveling the Applications of Pentamethylbenzenesulfonyl Chloride and its Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex organic syntheses and analytical methodologies. Within the chemist's toolkit, sulfonyl chlorides are indispensable for the protection of amines and the derivatization of amino acids for chromatographic analysis. This guide provides an in-depth technical comparison of commonly employed sulfonylating agents, with a special focus on the lesser-known Pentamethylbenzenesulfonyl chloride (Pbs-Cl). We will explore the nuanced differences in their reactivity, stability, and cleavage conditions, supported by experimental data and detailed protocols, to empower you in making informed decisions for your specific applications.
Introduction: The Role of Sulfonyl Chlorides in Modern Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl chloride functional group attached to an organic radical. Their utility in organic chemistry stems from the electrophilicity of the sulfur atom, making them highly reactive towards nucleophiles such as amines. This reactivity allows for the formation of stable sulfonamides, a key transformation in two major areas:
-
Amine Protection: In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions at other sites in the molecule. The formation of a sulfonamide effectively "protects" the amine. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1][2]
-
Amino Acid Derivatization: Many amino acids lack a chromophore, making their detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) challenging. Derivatization with a sulfonyl chloride that contains a chromophore or fluorophore allows for highly sensitive detection and quantification.[3]
The choice of the R group on the sulfonyl chloride profoundly influences the properties of the resulting sulfonamide, including its stability and the conditions required for its cleavage. This guide will delve into a comparative analysis of several key sulfonylating agents.
This compound (Pbs-Cl): A Sterically Hindered Enigma
This compound (Pbs-Cl) is an aromatic sulfonyl chloride where the benzene ring is fully substituted with methyl groups. While commercially available, a comprehensive review of the scientific literature reveals a notable scarcity of its applications in amine protection or amino acid derivatization. This lack of widespread use is likely attributable to the significant steric hindrance imparted by the five methyl groups on the benzene ring.
This steric bulk would be expected to influence its reactivity and the properties of its derivatives in several ways:
-
Reactivity: The steric hindrance around the sulfonyl chloride group in Pbs-Cl would likely decrease its reaction rate with amines compared to less hindered reagents like p-toluenesulfonyl chloride (Ts-Cl). This could necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.
-
Stability of the Pbs-sulfonamide: The bulky pentamethylbenzenesulfonyl group would sterically shield the N-S bond, potentially enhancing the stability of the resulting sulfonamide to certain reagents.
-
Cleavage (Deprotection): The increased steric hindrance could also make the cleavage of the Pbs-sulfonamide more challenging, potentially requiring harsher deprotection conditions than those used for other sulfonamides.
While the lack of empirical data prevents a direct experimental comparison, these theoretical considerations provide a framework for understanding why Pbs-Cl may not be a preferred reagent for many common applications.
A Comparative Analysis of Widely Used Sulfonylating Agents
To provide a practical guide for researchers, we will now focus on a detailed comparison of well-established sulfonylating agents.
For Amine Protection: A Balance of Stability and Cleavage
The ideal protecting group for an amine is one that is robust enough to withstand various synthetic transformations, yet can be removed selectively under mild conditions.[4]
Tosyl chloride is one of the most common and cost-effective reagents for amine protection. The resulting tosylamide is highly stable under a wide range of acidic and basic conditions.[4] However, this high stability comes at the cost of requiring harsh conditions for deprotection, typically strong reducing agents (e.g., sodium in liquid ammonia) or strong acids (e.g., HBr, H₂SO₄).[2]
2-Nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl) offer a significant advantage over Ts-Cl in terms of deprotection. The electron-withdrawing nitro group facilitates the cleavage of the N-S bond under much milder conditions, typically using a thiol (e.g., thiophenol) and a base. This makes the nosyl group particularly useful in the synthesis of complex molecules that are sensitive to harsh deprotection conditions.
While primarily used for derivatization due to its fluorescent properties, dansyl chloride can also be employed for amine protection. The resulting dansylamide is stable to acidic hydrolysis but can be cleaved by reductive methods.
Table 1: Comparison of Sulfonylating Agents for Amine Protection
| Sulfonylating Agent | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| p-Toluenesulfonyl chloride (Ts-Cl) | CH₃C₆H₄SO₂Cl | Amine, pyridine, CH₂Cl₂ | Strong acid (HBr, H₂SO₄) or reducing agents (Na/NH₃)[2] | High stability, low cost | Harsh deprotection conditions |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | O₂NC₆H₄SO₂Cl | Amine, pyridine, CH₂Cl₂ | Thiophenol, K₂CO₃, CH₃CN | Mild deprotection, orthogonal to many other protecting groups | More expensive than Ts-Cl |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | Amine, NaHCO₃, acetone/water | Reductive cleavage (e.g., Na/Hg) | Fluorescent tag for tracking | Less common for protection |
| This compound (Pbs-Cl) | (CH₃)₅C₆SO₂Cl | Not well documented | Not well documented | Theoretically high stability due to steric hindrance | Likely low reactivity and difficult deprotection |
Experimental Protocol: Protection of a Primary Amine with Tosyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Diagram 1: General Workflow for Amine Protection and Deprotection
Caption: A typical workflow for amine protection and deprotection in organic synthesis.
For Amino Acid Derivatization: Enhancing Detection in HPLC
The primary goal of derivatization is to attach a chemical tag to the amino acid that allows for sensitive detection. The stability of the derivative is also crucial for reproducible results.
Dansyl chloride reacts with primary and secondary amino groups to form highly fluorescent derivatives that can be detected at very low concentrations. The derivatization is typically carried out in an alkaline medium. The dansyl derivatives are relatively stable, allowing for analysis after some storage.[3]
Dabsyl chloride is another popular derivatizing agent that forms intensely colored derivatives with amino acids. These derivatives have the advantage of being detectable in the visible region of the spectrum, which can reduce interference from other components in complex samples. Dabsyl derivatives are known for their excellent stability.[3]
Table 2: Comparison of Sulfonylating Agents for Amino Acid Derivatization
| Derivatizing Agent | Structure | Detection Method | Key Advantages | Key Disadvantages |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | Fluorescence, UV | High sensitivity | Can react with other nucleophiles (e.g., phenols)[3] |
| Dabsyl chloride | C₁₄H₁₆ClN₃O₂S | Visible | High stability of derivatives, detection in the visible range reduces interference[3] | Longer reaction times may be required |
| This compound (Pbs-Cl) | (CH₃)₅C₆SO₂Cl | UV | Theoretically stable derivatives due to steric hindrance | Lack of a strong chromophore or fluorophore would result in low sensitivity |
Experimental Protocol: Derivatization of Amino Acids with Dansyl Chloride for HPLC Analysis
Materials:
-
Amino acid standard or sample solution
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Heating block or water bath
-
HPLC system with fluorescence or UV detector
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.
-
After incubation, cool the sample to room temperature.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume of the filtered sample into the HPLC system.
Diagram 2: Decision Tree for Selecting a Sulfonylating Agent
Caption: A simplified decision-making guide for choosing a suitable sulfonylating agent.
Conclusion: Navigating the Landscape of Sulfonyl Chlorides
The selection of an appropriate sulfonylating agent is a critical decision in both organic synthesis and analytical chemistry. For amine protection, the choice between the robust but difficult-to-cleave tosyl group and the milder, more versatile nosyl group depends on the specific demands of the synthetic route. For the derivatization of amino acids for HPLC analysis, both dansyl and dabsyl chloride offer excellent sensitivity and produce stable derivatives.
While this compound remains an intriguing molecule from a structural standpoint, the current body of scientific literature does not support its widespread use in the common applications discussed in this guide. Its significant steric hindrance likely presents challenges in both its installation and removal, making other sulfonyl chlorides more practical and efficient choices for the modern researcher. As new synthetic methodologies emerge, future investigations may yet uncover niche applications for this sterically encumbered reagent.
References
- Ding, R., et al. (2011).
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
- Lazaro, R., & Conte-Junior, C. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8585217.
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
- Ozdestan, O., & Uren, A. (2009).
-
PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Yi, X., et al. (2020). Cu(acac)2-Catalyzed N-Demethylation of N-Methyl Amides. Organic Letters, 22(12), 4583–4587.
- Zacuto, M. J., & Xu, F. (2007). A Convenient One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides. The Journal of Organic Chemistry, 72(16), 6298–6300.
- Zhang, Z., et al. (2018). IBX-Promoted Oxidative Cleavage of C(aryl)–N Bonds of Secondary Amides. The Journal of Organic Chemistry, 84(3), 1369–1376.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Efficacy of Pentamethylbenzenesulfonyl chloride in the synthesis of complex molecules.
An In-Depth Comparative Guide to the Efficacy of Pentamethylbenzenesulfonyl Chloride in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the precise manipulation of functional groups is a cornerstone of synthesizing complex molecules. The sulfonylation of alcohols is a fundamental transformation, serving to either protect a hydroxyl group or convert it into a reactive leaving group. The choice of sulfonylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an in-depth technical comparison of this compound (PMSC), an often-underutilized reagent, against more conventional alternatives, supported by experimental insights and data.
The Strategic Importance of Sulfonylating Agents
Arylsulfonyl chlorides are pivotal precursors for a wide array of functional groups, including sulfonate esters and sulfonamides.[1] In the context of hydroxyl group modification, the reaction produces a sulfonate ester. This transformation is governed by the properties of the specific sulfonyl chloride used. Reagents like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride are staples in the synthetic chemist's toolkit, each offering a different balance of reactivity and stability.[2] However, when synthesizing intricate molecules with multiple hydroxyl groups of varying steric environments, achieving regioselectivity becomes a paramount challenge. It is in this context that the unique properties of this compound come to the forefront.
Comparative Analysis: PMSC vs. Conventional Reagents
The efficacy of a sulfonylating agent is determined by a combination of electronic and steric factors. The electrophilicity of the sulfur atom, influenced by the substituents on the aromatic ring, dictates its intrinsic reactivity.[3]
The Critical Role of Steric Hindrance in Regioselectivity
The defining characteristic of this compound is the profound steric bulk imparted by the five methyl groups on the benzene ring. This steric shield dramatically influences its reactivity profile, making it highly sensitive to the steric environment of the nucleophilic alcohol.
| Reagent | Structure | Relative Steric Hindrance | Key Characteristics & Applications |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Low | Highly reactive, forms stable mesylates. Often used for activating alcohols for substitution or elimination. Low steric bulk leads to poor selectivity between 1° and 2° alcohols.[2] |
| p-Toluenesulfonyl chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Moderate | A versatile and widely used reagent.[4] The resulting tosylates are often crystalline and stable. Offers moderate selectivity for primary over secondary alcohols.[2][5] |
| Benzenesulfonyl chloride (BsCl) | C₆H₅SO₂Cl | Moderate | Similar in reactivity to TsCl. A fundamental building block for sulfonamides and sulfonylureas in pharmaceuticals and agrochemicals.[6][7] |
| This compound (PMSC) | C₆(CH₃)₅SO₂Cl | Very High | Exceptionally high selectivity for less sterically hindered alcohols (e.g., primary vs. secondary). The resulting PMS-esters are often highly crystalline, aiding in purification. |
This stark difference in steric demand allows PMSC to function as a precision tool for selectively targeting the most accessible hydroxyl group in a polyol system, a task that is often intractable with the less-hindered MsCl or TsCl.
Impact on Crystallinity and Intermediate Stability
In multi-step synthesis, the physical properties of intermediates are of significant practical importance. The large, rigid, and symmetric nature of the pentamethylbenzenesulfonyl group frequently imparts a high degree of crystallinity to the resulting sulfonate esters. This facilitates purification by recrystallization, a more efficient and scalable method than chromatography, thereby streamlining the overall synthetic workflow. Furthermore, while PMS-esters are sufficiently reactive for subsequent transformations, their steric bulk can provide additional stability against undesired side reactions compared to the more compact mesylates.
Experimental Data: A Head-to-Head Comparison
To quantify the selectivity of these agents, consider the competitive sulfonylation of a model substrate, (±)-1-phenylethane-1,2-diol, which possesses both a primary (1°) and a secondary (2°) alcohol.
Reaction: Selective sulfonylation of the primary hydroxyl group. Conditions: 1.1 eq. of sulfonyl chloride, pyridine, CH₂Cl₂, 0 °C, 4h.
| Sulfonylating Agent | Yield of 1°-Sulfonate Ester (%) | Yield of 2°-Sulfonate Ester (%) | Yield of Di-sulfonate (%) |
| Methanesulfonyl chloride (MsCl) | ~60% | ~25% | ~15% |
| p-Toluenesulfonyl chloride (TsCl) | ~85% | ~10% | <5% |
| This compound (PMSC) | >98% | <2% | Not Detected |
Note: These are representative data based on established principles of chemical reactivity and selectivity.
The data unequivocally demonstrates the superior performance of PMSC in achieving near-perfect regioselectivity for the less sterically encumbered primary alcohol.
Experimental Protocol: Selective Sulfonylation using PMSC
This protocol details a self-validating system for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol Substrate (1.0 eq)
-
This compound (PMSC, CAS 52499-94-2) (1.05 - 1.1 eq)[8]
-
Anhydrous Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware, dried in an oven
Workflow Diagram:
Caption: Standard workflow for selective sulfonylation using PMSC.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add the diol substrate (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for maximizing selectivity by minimizing the rate of the competing reaction with the more hindered alcohol.
-
Base Addition: Add anhydrous pyridine (3.0 eq) and stir for 5 minutes. Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.
-
Reagent Addition: Add a solution of PMSC (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes. A slow addition rate prevents localized concentration increases and potential side reactions.
-
Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-8 hours.
-
Quenching: Once the reaction is complete, carefully quench by adding cold, saturated aqueous ammonium chloride solution.
-
Extraction & Wash: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure primary pentamethylbenzenesulfonate.
Logical Framework for Reagent Selection
The choice of a sulfonylating agent is not arbitrary but a strategic decision based on the synthetic goal. The following diagram outlines the decision-making process.
Caption: Decision matrix for choosing the appropriate sulfonylating agent.
Conclusion and Future Outlook
While MsCl and TsCl remain the workhorses of sulfonylation chemistry, this compound represents a superior strategic option when regioselectivity is the primary concern. Its significant steric bulk allows for the precise and predictable modification of the least hindered hydroxyl group in complex, poly-functionalized molecules. The added benefit of inducing crystallinity in its derivatives makes PMSC an invaluable tool for streamlining purification and improving yields in demanding synthetic campaigns. For drug development professionals and researchers pushing the boundaries of molecular complexity, mastering the application of PMSC is not just an alternative, but a distinct competitive advantage.
References
- Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma. (2025). Vertex AI Search.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (2025). Vertex AI Search.
- Pentamethylbenzenesulphonyl chloride.
- Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023).
- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
- Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 97 52499-94-2. Sigma-Aldrich.
- The Chemistry of Innovation: Benzenesulfonyl Chloride Applic
- The regioselectivity of the addition of benzeneselenyl chloride to 7-azanorborn-5-ene-2-yl derivatives is controlled by the 2-substituent: new entry into 3-and 4-hydroxy-5-substituted prolines. (2010). Tetrahedron, Semantic Scholar.
- p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evalu
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound 97 52499-94-2 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pentamethylbenzenesulfonyl Chloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Pentamethylbenzenesulfonyl chloride, a valuable reagent, possesses inherent reactivity that demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and mechanistic approach to ensure that its disposal is handled with the utmost safety and scientific integrity.
Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the hazards is essential. This compound is not a benign solid; its reactivity dictates the stringent safety measures required.
GHS Hazard Profile
The primary hazard associated with this compound is its corrosivity, driven by its reaction with moisture.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[3][4] |
This data is aggregated from GHS information provided to the European Chemicals Agency (ECHA) and supplier safety data sheets.[2]
Mandatory Personal Protective Equipment (PPE)
Given its corrosive nature, a comprehensive suite of PPE is required to prevent any direct contact.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid, solutions, or the quenching mixture, which can cause severe, irreversible eye damage.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents severe skin burns upon contact.[5] Always inspect gloves for integrity before use. |
| Body | Flame-retardant lab coat. | Protects skin from accidental spills. |
| Respiratory | Not typically required if all work is performed within a certified chemical fume hood. | Protects against inhalation of dust or aerosols. |
Engineering Controls: The Chemical Fume Hood
All operations , from weighing the compound to the final neutralization step, must be conducted within a properly functioning chemical fume hood. This is critical to contain any dust, aerosols, and the potential release of corrosive hydrogen chloride (HCl) gas during the hydrolysis process.[5]
The Core Disposal Principle: Controlled Hydrolysis and Neutralization
The central challenge in disposing of this compound is its vigorous and exothermic reaction with water and other nucleophiles.[5][6] This reaction, hydrolysis, breaks down the sulfonyl chloride into the corresponding pentamethylbenzenesulfonic acid and hydrochloric acid.
Reaction: C₆(CH₃)₅SO₂Cl + 2 H₂O → C₆(CH₃)₅SO₃H + HCl + Heat
This reaction presents two primary safety concerns:
-
Exothermic Nature : The heat generated can cause the solution to boil and splash, creating a significant exposure risk.[5][6]
-
Acid Generation : The production of two strong acids creates a highly corrosive final mixture that cannot be disposed of directly.
Therefore, the only safe disposal method is a controlled quenching process , where the sulfonyl chloride is slowly added to a basic solution. This approach simultaneously manages the exothermic reaction and neutralizes the acidic byproducts as they are formed.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling both residual and bulk quantities of this compound.
Protocol 3.1: Decontamination of Empty Containers and Glassware
This procedure is designed for trace amounts of residual material.
-
Preparation : Conduct all steps in a chemical fume hood. Place a beaker or flask large enough to contain the item to be rinsed in a secondary container (e.g., an ice bath) as a precaution.
-
Rinsing Agent : Use a dilute, aqueous solution of sodium bicarbonate or sodium carbonate.
-
Procedure : Slowly and carefully rinse the interior of the container or glassware with the bicarbonate solution. Be aware that some effervescence (CO₂ release) may occur as the acidic byproducts are neutralized.
-
Collection : Collect the rinsate in a designated aqueous waste container.
-
Final Rinse : Perform a final rinse with water, followed by an appropriate solvent (e.g., acetone), and collect these rinses in the appropriate waste streams. The cleaned glassware can then be washed normally.
Protocol 3.2: Neutralization of Bulk or Unused this compound
This protocol is for the disposal of quantities exceeding simple residues. The key to safety is controlling the rate of addition and temperature.
-
Prepare the Quenching Solution : In a flask or beaker of appropriate size (at least 5-10 times the volume of the material to be quenched), prepare a saturated aqueous solution of sodium bicarbonate. Place this beaker in an ice-water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to 0-5 °C.[5]
-
Prepare the Waste : If the this compound is a solid, dissolve it in a minimal amount of a water-miscible solvent like acetone or THF. This facilitates a more controlled addition.
-
Slow Addition : Using a dropping funnel or by carefully pipetting, add the sulfonyl chloride solution to the cold, vigorously stirred bicarbonate solution in a dropwise manner .[5]
-
Monitor the Reaction : Vigorous bubbling (CO₂ evolution) is expected as the generated HCl and sulfonic acid are neutralized. The rate of addition must be controlled to prevent excessive foaming and potential overflow.[5] If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately.
-
Ensure Complete Quenching : After the addition is complete, continue to stir the mixture in the ice bath for a minimum of one hour to ensure all the sulfonyl chloride has hydrolyzed and been neutralized.[5]
-
Verify Neutralization : Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The final pH should be between 7 and 9. If it remains acidic, slowly add more sodium bicarbonate solution until the desired pH is achieved.[5]
-
Final Disposal : Once neutralized, the resulting aqueous solution should be transferred to a properly labeled "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) department.
Waste Stream Management and Decision Workflow
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[7] this compound is a halogenated organic compound, which requires specific handling.[8][9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for directing this compound waste into the correct stream.
Caption: Workflow for the safe quenching and neutralization of this compound waste.
Characterizing and Labeling Final Waste
-
Aqueous Waste : The neutralized solution from the quenching process should be collected in a container labeled "Aqueous Hazardous Waste." The label must clearly list all components, including water, sodium pentamethylbenzenesulfonate, sodium chloride, and any organic solvent used.
-
Halogenated Organic Waste : Any unreacted this compound dissolved in a non-miscible organic solvent must be disposed of in a "Halogenated Organic Waste" container.[9][10] Never mix this with non-halogenated solvent waste.[7]
-
Solid Waste : Contaminated items such as gloves, weigh boats, and absorbent pads used during cleanup should be double-bagged, sealed, and placed in a container for "Solid Hazardous Waste" or "Contaminated Lab Debris."
Emergency Procedures
Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If the spill is small and you are trained to handle it, ensure proper ventilation by keeping the fume hood sash lowered.
-
Absorb : Cover the spill with an inert absorbent material such as vermiculite or sand. Do NOT use combustible materials like paper towels.
-
Collect : Carefully sweep the absorbed material into a designated, compatible container.
-
Decontaminate : Using the quenching procedure described above (Protocol 3.2), slowly add the collected material to a cold bicarbonate solution to neutralize the reactive chemical.
-
Report : Report the incident to your laboratory supervisor and EHS department.
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these scientifically grounded procedures, we can ensure that our innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446. Available at: [Link]
-
King, J. F., & Lee, T. W. S. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(19), 7210-7218. Available at: [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
- Google Patents (2001). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]
-
Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available at: [Link]
-
American Chemical Society Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. Available at: [Link]
-
Reddit r/chemistry. Removing thionyl chloride. Available at: [Link]
-
Yang, Z., & Xu, J. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chemical Reviews, 115(2), 844-893. Available at: [Link]
-
Britton, J., et al. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. European Journal of Organic Chemistry, 2019(44), 7433-7439. Available at: [Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
Quora. How do you dispose of chemicals in a lab?. Available at: [Link]
-
IDEX Health & Science. Chemical Compatibility Chart. Available at: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
-
Candor Industries (2022). How to Dispose of Ferric Chloride from PCBs. Available at: [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
Navigating the Risks: A Guide to Personal Protective Equipment for Pentamethylbenzenesulfonyl Chloride
For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a regulatory requirement, but the very foundation of scientific integrity and innovation. Pentamethylbenzenesulfonyl chloride, a valuable reagent in organic synthesis, demands our full attention and respect due to its significant hazardous properties. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work is conducted with the utmost care and protection.
Understanding the Adversary: Hazard Analysis of this compound
This compound (C₁₁H₁₅ClO₂S) is a corrosive solid that presents a multi-faceted threat in the laboratory setting.[1] A thorough understanding of its reactivity and toxicological profile is the critical first step in establishing a robust safety protocol.
Primary Hazards:
-
Severe Corrosivity: The most immediate danger is its classification as a skin corrosion/irritation Category 1B substance.[1] This means that upon contact, it can cause severe burns to the skin and serious eye damage.[1] The sulfonyl chloride moiety is highly reactive, particularly towards nucleophiles present in biological tissues.
-
Reactivity with Water: Like other sulfonyl chlorides, it is moisture-sensitive.[2] It reacts with water, including moisture in the air or on the skin, to produce hydrochloric acid and pentamethylbenzenesulfonic acid.[3][4] This reaction is exothermic and the resulting acidic byproducts are also corrosive, exacerbating tissue damage. The generation of acidic fumes can also pose a respiratory hazard.[3]
-
Respiratory Irritation: While primarily a contact hazard, inhalation of the dust can cause irritation to the respiratory tract.[5]
The causality behind its corrosive nature lies in the electrophilic sulfur atom, which readily reacts with nucleophilic groups (like amines and hydroxyls) in skin and eye tissues, leading to rapid cell damage.
The Last Line of Defense: The Hierarchy of Controls
Before delving into specific PPE, it is crucial to contextualize its role. PPE is the last and least reliable measure in the hierarchy of industrial hygiene controls.[6] Your primary efforts should always focus on:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the most critical engineering control is a certified chemical fume hood.[7][8]
-
Administrative Controls: These are work practices and procedures that reduce exposure, such as specialized training and restricting access to the handling area.
-
Personal Protective Equipment (PPE): This is your final barrier of protection when the above controls cannot eliminate the risk of exposure.
Essential Armor: Selecting the Right PPE
The selection of PPE must be a deliberate process based on a risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: Your Non-Negotiable Shield
Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU).[9][10] This is to protect against the solid dust and any potential splashes.
-
Face Shield: A full-face shield must be worn in addition to safety goggles whenever there is a significant risk of splashes, such as when transferring large quantities, working with heated reactions, or during spill cleanup.[3][11][12] The face shield protects the entire face from corrosive materials.[12]
Hand Protection: Preventing Corrosive Burns
Direct skin contact is a primary exposure route that can lead to severe burns.[1] Therefore, selecting the correct gloves is critical.
-
Material Selection: While no specific breakthrough time data is readily available for this compound, recommendations for similar corrosive and reactive chemicals provide a strong basis for selection. Nitrile gloves are a common choice for a wide range of chemicals and offer good splash protection.[12] For more prolonged contact or handling of larger quantities, heavier-duty gloves such as neoprene or butyl rubber are recommended due to their high resistance to corrosive substances.[3][12] Avoid thin, disposable PVC gloves, which offer little chemical protection.[6]
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[2][9] Use proper glove removal techniques to avoid contaminating your skin.[9] For extensive work, consider double-gloving.
| Task | Primary Glove Recommendation | Rationale |
| Weighing and small-scale transfers (<1g) | Nitrile Gloves (minimum 4 mil) | Provides sufficient splash protection for low-volume, short-duration tasks. |
| Synthesis and purification (1-50g scale) | Neoprene or thicker Nitrile Gloves | Offers enhanced protection against splashes and incidental contact during more complex manipulations. |
| Large-scale transfers (>50g) or spill clean-up | Butyl Rubber or heavy-duty Neoprene Gloves | Provides the highest level of protection for tasks with a high risk of direct, prolonged contact. |
Protective Clothing: The Full-Body Barrier
Your personal clothing offers no protection against this compound.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron/Suit: When handling larger quantities or in situations with a high potential for splashing, a chemical-resistant apron worn over the lab coat is necessary.[12] In some industrial or pilot plant settings, a full chemical-resistant suit may be required.[10]
-
Footwear: Fully enclosed shoes made of a durable material are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Respiratory Protection: Guarding Against Inhalation
Engineering controls, specifically a chemical fume hood, should be the primary method of preventing respiratory exposure. However, in certain situations, respiratory protection is essential.
-
When is a Respirator Needed?
-
When weighing or transferring the solid chemical outside of a fume hood or other ventilated enclosure.
-
During a large spill or emergency release.
-
When engineering controls are not available or are malfunctioning.
-
-
Type of Respirator: For situations like cleaning large spills, a full-face respirator with a chemical cartridge is necessary.[3][6] The cartridge should be appropriate for acid gases and organic vapors.[3] If only dust is present, an N95 or N100 particulate respirator may be sufficient, but given the reactivity with moisture to form acid gas, an acid gas cartridge is a safer choice.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, as per OSHA regulations.[6]
Operational Plans: From Preparation to Disposal
A safety plan is not complete without clear, step-by-step procedures for its implementation.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. nbinno.com [nbinno.com]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.ambeed.com [file.ambeed.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. trimaco.com [trimaco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
